molecular formula C49H80O17 B15591673 Dregeoside Ga1

Dregeoside Ga1

Katalognummer: B15591673
Molekulargewicht: 941.1 g/mol
InChI-Schlüssel: LLIYLAIGJSAESV-DTLISDEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dregeoside Ga1 is a useful research compound. Its molecular formula is C49H80O17 and its molecular weight is 941.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-11-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H80O17/c1-23(2)19-35(52)64-45-43(62-28(7)51)38-32(49(55)18-16-31(24(3)50)48(45,49)9)14-13-29-20-30(15-17-47(29,38)8)63-36-21-33(56-10)41(26(5)59-36)65-37-22-34(57-11)42(27(6)60-37)66-46-40(54)44(58-12)39(53)25(4)61-46/h13,23-27,30-34,36-46,50,53-55H,14-22H2,1-12H3/t24-,25-,26-,27-,30+,31-,32-,33+,34+,36+,37+,38-,39-,40-,41-,42-,43+,44-,45-,46+,47+,48+,49+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIYLAIGJSAESV-DTLISDEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(CC=C5C4)C7(CCC(C7(C(C6OC(=O)C)OC(=O)CC(C)C)C)C(C)O)O)C)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@@H]6[C@@H](CC=C5C4)[C@]7(CC[C@@H]([C@]7([C@@H]([C@H]6OC(=O)C)OC(=O)CC(C)C)C)[C@@H](C)O)O)C)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H80O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

941.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Molecular Architecture of Dregeoside Ga1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Dregeoside Ga1, a pregnane glycoside isolated from the medicinal plant Dregea volubilis. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Core Compound Characteristics

This compound is a complex glycosidic natural product. Its core structure is based on a pregnane steroid aglycone, which is decorated with a specific arrangement of sugar moieties. The precise stereochemistry and linkage of these sugar units are critical to its biological activity.

PropertyValue
CAS Number 98665-66-8
Molecular Formula C₄₉H₈₀O₁₇
Molecular Weight 941.149 g/mol
Melting Point 126.5-129 °C
Boiling Point (est.) 904.9 ± 65.0 °C at 760 mmHg
Density (est.) 1.3 ± 0.1 g/cm³

Chemical Structure

The definitive chemical structure of this compound was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The structure, as determined by Yoshikawa et al. (1986), is presented below.

It is important to note that a publicly available, definitive 2D chemical structure diagram of this compound is not readily found in the searched resources. The structural information is primarily derived from spectroscopic data interpretation in the original research publication. The elucidation of the structure relied on detailed analysis of ¹H-NMR and ¹³C-NMR spectral data to determine the connectivity and stereochemistry of the aglycone and the individual sugar residues, as well as the glycosidic linkages.

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process requiring careful chromatographic separation and spectroscopic analysis. The following is a generalized protocol based on methodologies reported for the isolation of pregnane glycosides from Dregea volubilis.

Isolation of this compound from Dregea volubilis

A generalized workflow for the isolation of this compound is depicted in the following diagram.

experimental_workflow plant_material Dried and Powdered Plant Material (Dregea volubilis) extraction Soxhlet Extraction (e.g., with Methanol) plant_material->extraction concentration Concentration of Crude Extract (Rotary Evaporation) extraction->concentration partitioning Solvent-Solvent Partitioning (e.g., n-Hexane, Chloroform, Ethyl Acetate) concentration->partitioning column_chromatography Column Chromatography (Silica Gel) partitioning->column_chromatography Fractionation hplc Preparative High-Performance Liquid Chromatography (HPLC) column_chromatography->hplc Further Purification pure_compound Pure this compound hplc->pure_compound logical_relationship start Isolated this compound screening In vitro Biological Screening (e.g., Cytotoxicity, Enzyme Inhibition) start->screening hit_identification Identification of a Biological 'Hit' screening->hit_identification pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) hit_identification->pathway_analysis in_vivo In vivo Animal Models pathway_analysis->in_vivo conclusion Elucidation of Mechanism of Action in_vivo->conclusion

Dregeoside Ga1: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dregeoside Ga1, a steroidal glycoside with potential pharmacological applications. The document details its primary natural source, comprehensive isolation and purification methodologies, and key physicochemical properties. This guide is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is a naturally occurring pregnane glycoside predominantly found in the plant species Dregea volubilis (L.f.) Benth. ex Hook.f., a member of the Asclepiadaceae family. This climbing shrub is widely distributed in Southeast Asia and has been traditionally used in folk medicine for various ailments. The leaves and stems of Dregea volubilis are the primary plant parts utilized for the extraction of this compound and other related pregnane glycosides.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄₉H₈₀O₁₇[1]
Molecular Weight 941.149 g/mol [1]
Melting Point 126.5 - 129 °C[1]
Density 1.3 ± 0.1 g/cm³[1]
Boiling Point 904.9 ± 65.0 °C at 760 mmHg[1]
Purity (typical) ≥ 93.0%[1]

Isolation and Purification of this compound

The isolation of this compound from its natural source, Dregea volubilis, is a multi-step process involving extraction, fractionation, and chromatography. The general workflow for this process is outlined below.

General Experimental Workflow for Isolation

The following diagram illustrates a typical workflow for the isolation of this compound from the dried plant material of Dregea volubilis.

Isolation_Workflow plant_material Dried and Powdered Dregea volubilis Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract fractionation Solvent-Solvent Partitioning crude_extract->fractionation fractions Generation of Fractions (e.g., n-Hexane, EtOAc, n-BuOH) fractionation->fractions chromatography Column Chromatography (Silica Gel, ODS) fractions->chromatography purified_fractions Collection of Fractions Containing this compound chromatography->purified_fractions final_purification Preparative HPLC purified_fractions->final_purification pure_compound Pure this compound final_purification->pure_compound

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocols

The following sections provide a more detailed description of the key experimental steps involved in the isolation and purification of this compound.

3.2.1. Plant Material Collection and Preparation

The leaves and stems of Dregea volubilis are collected and authenticated. The plant material is then washed, shade-dried, and ground into a coarse powder to increase the surface area for efficient extraction.

3.2.2. Extraction

The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol (MeOH), using techniques such as maceration or Soxhlet extraction. The resulting extract is then concentrated under reduced pressure to yield a crude methanolic extract.

3.2.3. Fractionation

The crude methanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. This process typically involves:

  • n-Hexane: To remove non-polar constituents like fats and waxes.

  • Ethyl acetate (EtOAc): To extract compounds of intermediate polarity.

  • n-Butanol (n-BuOH): To extract more polar compounds, including glycosides like this compound.

The n-BuOH fraction, which is expected to be rich in this compound, is collected and concentrated.

3.2.4. Chromatographic Purification

The n-BuOH fraction is subjected to multiple chromatographic steps to isolate this compound.

  • Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) or a similar solvent system. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Octadecylsilyl (ODS) Column Chromatography: Fractions containing the target compound are further purified on an ODS column using a gradient of methanol-water (MeOH-H₂O) to separate compounds based on their hydrophobicity.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield pure this compound.

Structural Elucidation and Characterization

The structure of the isolated this compound is confirmed using a combination of spectroscopic and spectrometric techniques.

Spectroscopic and Spectrometric Analysis Workflow

The following diagram illustrates the typical analytical workflow for the structural elucidation of the purified compound.

a A Pure this compound B Spectroscopic & Spectrometric Analysis A->B C 1D NMR (¹H, ¹³C) B->C D 2D NMR (COSY, HSQC, HMBC) B->D E Mass Spectrometry (HR-ESI-MS) B->E F Structure Elucidation C->F D->F E->F G Confirmed Structure of this compound F->G

Caption: Analytical workflow for the structural elucidation of this compound.

Detailed Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are performed to determine the carbon skeleton and the placement of protons and other functional groups. These experiments provide detailed information about the connectivity of atoms within the molecule.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is used to determine the exact molecular weight and elemental composition of this compound, which helps in confirming the molecular formula.

At present, specific signaling pathways for this compound have not been extensively reported in publicly available scientific literature. Further research is required to elucidate the molecular mechanisms underlying the biological activities of this compound. As such, a signaling pathway diagram cannot be provided at this time.

This guide provides a comprehensive overview of the current knowledge on the natural sources and isolation of this compound. As research in this area progresses, more detailed information on its biological activities and mechanisms of action is anticipated to become available.

References

The Putative Biosynthesis of Dregeoside Ga1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Ga1, a complex pregnane glycoside found in plants of the Dregea genus, belongs to a class of specialized metabolites with significant potential for therapeutic applications. Understanding its biosynthesis is paramount for metabolic engineering and sustainable production. This technical guide provides a comprehensive overview of the current understanding of the putative biosynthetic pathway of this compound. Due to the limited direct research on this specific molecule, the proposed pathway is inferred from the established biosynthesis of other plant steroidal glycosides. This document outlines the hypothetical enzymatic steps, presents representative quantitative data from related systems, details relevant experimental protocols for pathway elucidation, and provides visualizations of the proposed biochemical route and associated research workflows.

Introduction to this compound and Pregnane Glycosides

Pregnane glycosides are a diverse group of C21 steroidal compounds characterized by a pregnane aglycone backbone decorated with various sugar moieties. These compounds are particularly abundant in plants of the Apocynaceae and Asclepiadaceae families. Their structural complexity lends them a wide range of biological activities, making them interesting candidates for drug discovery.

This compound (CAS Number: 98665-66-8; Molecular Formula: C49H80O17) is a representative member of this class, isolated from Dregea species. Its intricate structure, featuring a polyhydroxylated pregnane core and a specific oligosaccharide chain, suggests a complex biosynthetic origin involving a series of hydroxylation and glycosylation steps. Elucidating this pathway is a critical step towards harnessing the full potential of this compound and similar compounds.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the ubiquitous plant sterol, cholesterol, or a related phytosterol. The pathway can be conceptually divided into two major stages: the modification of the steroidal aglycone and the subsequent glycosylation.

Stage 1: Aglycone Formation via Cytochrome P450s

The initial steps are believed to involve the conversion of a C27 sterol precursor, such as cholesterol, into a C21 pregnane-type skeleton. This transformation is likely catalyzed by a series of Cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for the oxidative cleavage of the sterol side chain to produce a pregnenolone-like intermediate.

Following the formation of the basic pregnane core, further modifications, such as hydroxylations at specific positions on the steroid nucleus, are carried out by other specialized CYP450s. The structure of this compound's aglycone suggests the action of hydroxylases that introduce hydroxyl groups at key positions, leading to the specific polyhydroxylated pregnane characteristic of this molecule.

Stage 2: Glycosylation by UDP-Glycosyltransferases (UGTs)

Once the aglycone is synthesized, the oligosaccharide chain is assembled by a series of UDP-glycosyltransferases (UGTs). These enzymes catalyze the transfer of activated sugar moieties from UDP-sugars to the aglycone and the growing sugar chain in a specific sequence and with defined stereochemistry. The sugar chain of this compound consists of multiple deoxy and O-methylated sugars, indicating the involvement of a highly specific set of UGTs and potentially other sugar-modifying enzymes.

Below is a DOT language script for a diagram illustrating the proposed biosynthetic pathway.

Dregeoside_Ga1_Biosynthesis cluster_0 Upstream Sterol Biosynthesis cluster_1 Aglycone Formation cluster_2 Glycosylation Acetyl-CoA Acetyl-CoA Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Acetyl-CoA->Isopentenyl Pyrophosphate (IPP) Geranylgeranyl Pyrophosphate (GGPP) Geranylgeranyl Pyrophosphate (GGPP) Isopentenyl Pyrophosphate (IPP)->Geranylgeranyl Pyrophosphate (GGPP) Squalene Squalene Geranylgeranyl Pyrophosphate (GGPP)->Squalene Cycloartenol Cycloartenol Squalene->Cycloartenol Cholesterol Cholesterol Cycloartenol->Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP450scc-like Cholesterol->Pregnenolone Polyhydroxylated Pregnane Aglycone Polyhydroxylated Pregnane Aglycone Pregnenolone->Polyhydroxylated Pregnane Aglycone Multiple CYP450s (Hydroxylations) Pregnenolone->Polyhydroxylated Pregnane Aglycone This compound Intermediate 1 This compound Intermediate 1 Polyhydroxylated Pregnane Aglycone->this compound Intermediate 1 UGT1 + UDP-Sugar1 Polyhydroxylated Pregnane Aglycone->this compound Intermediate 1 This compound Intermediate 2 This compound Intermediate 2 This compound Intermediate 1->this compound Intermediate 2 UGT2 + UDP-Sugar2 This compound This compound This compound Intermediate 2->this compound UGTn + UDP-Sugarn

A putative biosynthetic pathway for this compound, starting from cholesterol.

Quantitative Data in Steroidal Glycoside Biosynthesis

While specific quantitative data for this compound biosynthesis is not available, the following tables provide representative data from studies on other plant steroidal glycosides to illustrate the typical ranges of enzyme kinetics and metabolite concentrations encountered in this field.

Table 1: Representative Kinetic Parameters of Enzymes in Steroid Biosynthesis

Enzyme ClassSubstrateKm (µM)Vmax (pmol/min/mg protein)Plant Source
CYP450 (Steroid Hydroxylase)Progesterone5 - 50100 - 500Withania somnifera
UDP-Glycosyltransferase (UGT)Solasodine20 - 15050 - 200Solanum aculeatissimum
UDP-Glycosyltransferase (UGT)Digoxin10 - 8080 - 300Digitalis lanata

Table 2: Representative Concentrations of Steroidal Glycosides in Plant Tissues

Compound ClassPlant SpeciesTissueConcentration (mg/g dry weight)
Pregnane GlycosidesDregea volubilisLeaves0.5 - 5.0
CardenolidesDigitalis purpureaLeaves1.0 - 10.0
Steroidal SaponinsDioscorea zingiberensisTubers20.0 - 100.0

Experimental Protocols for Pathway Elucidation

The elucidation of a biosynthetic pathway like that of this compound requires a multi-pronged approach combining analytical chemistry, biochemistry, and molecular biology. Below are detailed methodologies for key experiments.

Metabolite Analysis: Extraction, Separation, and Identification

Objective: To identify and quantify this compound and its potential biosynthetic intermediates in plant tissues.

Protocol:

  • Extraction:

    • Grind 1 g of dried plant material (e.g., leaves of Dregea sp.) to a fine powder.

    • Extract with 20 mL of 80% methanol at 4°C with shaking for 24 hours.

    • Centrifuge the extract at 10,000 x g for 15 minutes.

    • Collect the supernatant and repeat the extraction on the pellet twice.

    • Pool the supernatants and evaporate to dryness under vacuum.

    • Resuspend the dried extract in 1 mL of 50% methanol for analysis.

  • Separation (HPLC):

    • Use a C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm).

    • Employ a gradient elution with a mobile phase consisting of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • A typical gradient could be: 0-5 min, 10% B; 5-35 min, 10-90% B; 35-40 min, 90% B; 40-45 min, 90-10% B; 45-50 min, 10% B.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Identification (LC-MS/MS and NMR):

    • Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) for high-resolution mass data and fragmentation patterns.[1][2]

    • For structural elucidation of unknown intermediates, purify the compounds using preparative HPLC and subject them to 1D and 2D NMR spectroscopy (e.g., ¹H, ¹³C, COSY, HSQC, HMBC).[3][4][5]

Identification of Candidate Biosynthetic Genes via Transcriptome Analysis

Objective: To identify candidate CYP450 and UGT genes involved in this compound biosynthesis.

Protocol:

  • RNA Extraction and Sequencing:

    • Extract total RNA from different tissues of the plant known to produce this compound (e.g., leaves, stems, roots).

    • Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-seq).

  • De Novo Transcriptome Assembly and Annotation:

    • Assemble the sequencing reads into a de novo transcriptome.

    • Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).

  • Co-expression Analysis:

    • Identify transcripts whose expression levels correlate with the accumulation of this compound across different tissues or developmental stages.[6]

    • Prioritize annotated CYP450s and UGTs that show a strong positive correlation.[7][8][9]

The following DOT script visualizes a typical workflow for identifying biosynthetic genes.

Gene_Discovery_Workflow cluster_0 Plant Material and Data Generation cluster_1 Bioinformatic Analysis cluster_2 Functional Characterization Plant_Tissues Select Tissues with High This compound Content Metabolite_Profiling LC-MS Analysis Plant_Tissues->Metabolite_Profiling RNA_Sequencing Transcriptome Sequencing Plant_Tissues->RNA_Sequencing Coexpression_Analysis Co-expression Network Analysis Metabolite_Profiling->Coexpression_Analysis Transcriptome_Assembly De Novo Assembly and Annotation RNA_Sequencing->Transcriptome_Assembly Transcriptome_Assembly->Coexpression_Analysis Candidate_Genes Identify Candidate CYP450s and UGTs Coexpression_Analysis->Candidate_Genes Gene_Cloning Clone Candidate Genes Candidate_Genes->Gene_Cloning Heterologous_Expression Express in E. coli or Yeast Gene_Cloning->Heterologous_Expression Enzyme_Assays In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assays Pathway_Validation Pathway Validation Enzyme_Assays->Pathway_Validation

A workflow for the identification of genes in the this compound biosynthetic pathway.

Functional Characterization of Candidate Enzymes

Objective: To confirm the function of candidate CYP450s and UGTs through in vitro assays.

Protocol for a representative CYP450:

  • Heterologous Expression:

    • Clone the full-length cDNA of a candidate CYP450 into a suitable expression vector (e.g., pET vector for E. coli or a yeast expression vector).

    • Co-express the CYP450 with a cytochrome P450 reductase (CPR) in the chosen host system.

  • Microsome Isolation:

    • Harvest the cells and prepare microsomal fractions, which contain the membrane-bound CYP450 and CPR.

  • Enzyme Assay:

    • Set up a reaction mixture containing the microsomal fraction, a potential substrate (e.g., pregnenolone or a later intermediate), NADPH, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

    • Analyze the products by HPLC or LC-MS to identify the hydroxylated product.[10][11]

Protocol for a representative UGT:

  • Heterologous Expression and Purification:

    • Clone the candidate UGT into an expression vector with an affinity tag (e.g., His-tag).

    • Express the protein in E. coli and purify it using affinity chromatography.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified UGT, the acceptor substrate (the aglycone or a glycosylated intermediate), the UDP-sugar donor (e.g., UDP-glucose), and a suitable buffer (e.g., Tris-HCl, pH 7.5).

    • Incubate the reaction and stop it as described for the CYP450 assay.

    • Analyze the reaction products by HPLC or LC-MS to detect the formation of the glycosylated product.[12][13][14]

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process that is yet to be fully elucidated. The putative pathway presented in this guide, based on our knowledge of general plant steroidal glycoside biosynthesis, provides a solid framework for future research. The key to unraveling this pathway lies in the identification and functional characterization of the specific Cytochrome P450s and UDP-glycosyltransferases responsible for the unique structural features of this compound. The experimental protocols detailed herein offer a roadmap for researchers to systematically investigate this pathway. A complete understanding of this compound biosynthesis will not only be a significant contribution to plant biochemistry but will also open up new avenues for the biotechnological production of this and other valuable pregnane glycosides for pharmaceutical applications.

References

Unraveling the Anticancer Potential of Dregeoside Ga1: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific literature reveals a notable absence of studies specifically investigating the compound "Dregeoside Ga1" and its mechanism of action in cancer cells. Despite extensive searches, no direct research detailing the bioactivity, signaling pathways, or experimental protocols associated with this specific molecule has been identified.

However, research into the plant from which this compound is likely derived, Dregea volubilis, and other related compounds from the Dregeoside family, offers preliminary insights into potential antitumor properties. This guide synthesizes the existing data on Dregea volubilis extracts and related compounds, providing a foundational understanding for researchers, scientists, and drug development professionals interested in this area.

Antitumor Activity of Dregea volubilis Extracts and Related Compounds

Extracts from Dregea volubilis have demonstrated antitumor effects in preclinical studies. Notably, a methanolic extract of Dregea volubilis leaves (MEDV) has been evaluated for its efficacy against Ehrlich ascites carcinoma (EAC) cells.[1][2] Furthermore, two other pregnane glycosides isolated from this plant, dregeosides Ap1 and A01, have been reported to exhibit antitumor activities against melanoma B-16 in mice.[2][3]

The antitumor effects of the petroleum ether extract of Dregea volubilis fruits (PEDV) have also been investigated in EAC-bearing mice, showing a significant reduction in tumor volume and weight, and an increased lifespan of the host animals.[3] The mechanism of action for these extracts appears to be linked to their antioxidant properties.[1][2]

Quantitative Data on Antitumor Activity

The available quantitative data from in vitro studies on the methanolic extract of Dregea volubilis leaves (MEDV) is summarized below.

Compound/ExtractCell LineAssayEndpointResult
Methanolic Extract of Dregea volubilis Leaves (MEDV)Ehrlich Ascites Carcinoma (EAC)Cytotoxicity AssayIC5085.51 ± 4.07 µg/ml[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature on Dregea volubilis extracts are provided to facilitate further research.

In Vitro Cytotoxicity Assay

The in vitro antitumor activity of the methanolic extract of Dregea volubilis leaves (MEDV) was determined against the Ehrlich Ascites Carcinoma (EAC) cell line.[1][2]

  • Cell Culture: EAC cells were aspirated from the peritoneal cavity of tumor-bearing mice, washed with saline, and a cell suspension was prepared.

  • Treatment: The cell suspension was treated with various concentrations of the MEDV extract.

  • Viability Assessment: Cell viability was determined using the trypan blue exclusion method.

  • IC50 Determination: The concentration of the extract that inhibited 50% of the cell growth (IC50) was calculated.

In Vivo Antitumor Activity in EAC-Bearing Mice

The in vivo antitumor and antioxidant activity of MEDV was evaluated in mice bearing Ehrlich Ascites Carcinoma.[1][2]

  • Animal Model: Swiss albino mice were used for the study.

  • Tumor Inoculation: EAC cells were injected intraperitoneally into the mice.

  • Treatment: Twenty-four hours after tumor inoculation, the mice were treated with MEDV at different dose levels (50, 100, and 200 mg/kg) for nine consecutive days.[1]

  • Parameter Evaluation: The antitumor effect was assessed by measuring the change in tumor volume, packed cell volume, and viable and non-viable tumor cell counts.[1][2] The lifespan of the treated mice was also monitored.[3]

  • Hematological and Biochemical Analysis: Hematological profiles were analyzed.[1][3] Hepatic lipid peroxidation levels and the activity of antioxidant enzymes such as superoxide dismutase and catalase were also measured to assess the antioxidant status.[1][2]

Experimental Workflow

The general workflow for evaluating the antitumor properties of Dregea volubilis extracts, as inferred from the available literature, is depicted below.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies plant_extraction Plant Material (Dregea volubilis) Extraction cytotoxicity_assay Cytotoxicity Assay (EAC cells) plant_extraction->cytotoxicity_assay animal_model EAC-Bearing Mouse Model ic50_determination IC50 Value Determination cytotoxicity_assay->ic50_determination ic50_determination->animal_model Guide for in vivo dosage treatment Treatment with Extract animal_model->treatment tumor_assessment Tumor Growth Assessment treatment->tumor_assessment lifespan_analysis Lifespan Analysis treatment->lifespan_analysis hematological_analysis Hematological Profiling treatment->hematological_analysis antioxidant_assay Antioxidant Enzyme Assays treatment->antioxidant_assay

Workflow for Antitumor Evaluation of Dregea volubilis Extracts.

Conclusion and Future Directions

While there is a clear gap in the scientific literature regarding the specific mechanism of action of this compound in cancer cells, the preliminary research on Dregea volubilis extracts and other Dregeosides is promising. The observed antitumor activity, coupled with antioxidant effects, suggests a potential avenue for novel anticancer drug discovery.

Future research should focus on the isolation and characterization of individual compounds from Dregea volubilis, including this compound. Subsequent in-depth studies are imperative to elucidate the precise molecular mechanisms, including the identification of specific signaling pathways (e.g., apoptosis, cell cycle regulation) and molecular targets through which these compounds exert their cytotoxic effects on cancer cells. Such investigations will be crucial in determining the therapeutic potential of this compound and other related molecules.

References

In Vitro Cytotoxic Effects of Dregeoside Ga1: A Technical Overview of Related Compounds from Dregea volubilis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature lacks specific data on the in vitro cytotoxic effects of Dregeoside Ga1. Therefore, this technical guide provides an analysis of the cytotoxic properties of other pregnane saponins and extracts isolated from its source plant, Dregea volubilis. The experimental protocols and potential signaling pathways described are based on general methodologies in cancer research and the observed activities of structurally related compounds.

Introduction

This compound is a pregnane glycoside isolated from the plant Dregea volubilis. While direct studies on its cytotoxic activity are not available, research on other compounds from the same plant suggests potential anticancer properties. This guide summarizes the existing data on related compounds, outlines common experimental protocols for assessing cytotoxicity, and explores potential mechanisms of action that may be relevant for this compound.

Quantitative Data on Cytotoxic Activity of Dregea volubilis Constituents

While specific IC50 values for this compound are not documented in the available literature, studies on other pregnane saponins and extracts from Dregea volubilis demonstrate cytotoxic activity against various cancer cell lines. This data provides a basis for inferring the potential bioactivity of this compound.

Compound/Extract Cancer Cell Line IC50 Value (µM)
Pregnane Saponins (unspecified mixture) MB49 (Bladder Carcinoma)4.29 - 21.05
K562 (Chronic Myelogenous Leukemia)4.29 - 21.05
MKN-7 (Gastric Adenocarcinoma)4.29 - 21.05
HT29 (Colorectal Adenocarcinoma)4.29 - 21.05
A549 (Lung Carcinoma)4.29 - 21.05
MCF-7 (Breast Adenocarcinoma)4.29 - 21.05
MDA-MB-231 (Breast Adenocarcinoma)4.29 - 21.05
HepG2 (Hepatocellular Carcinoma)4.29 - 21.05
Methanol Extract of D. volubilis leaves EAC (Ehrlich Ascites Carcinoma)85.51 ± 4.07 µg/ml

Experimental Protocols

The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for evaluating the in vitro cytotoxicity of compounds. This protocol serves as a representative example of how the cytotoxic effects of this compound could be assessed.

MTT Assay for Cell Viability

1. Cell Seeding:

  • Cancer cells (e.g., A549, MCF-7, HepG2) are harvested during their exponential growth phase.

  • Cells are seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in 100 µL of complete culture medium.

  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and serially diluted with culture medium to achieve a range of final concentrations.

  • The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compound. Control wells receive medium with the solvent at the same final concentration as the treated wells.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

4. Solubilization of Formazan:

  • The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • The plates are gently agitated on an orbital shaker for 15-20 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to reduce background noise.

6. Data Analysis:

  • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and analyzing the data using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cancer Cells in 96-well Plate Incubation_24h 2. Incubate for 24h (Cell Adhesion) Cell_Culture->Incubation_24h Add_Compound 3. Add this compound (Varying Concentrations) Incubation_24h->Add_Compound Incubation_48h 4. Incubate for 48h Add_Compound->Incubation_48h Add_MTT 5. Add MTT Reagent Incubation_48h->Add_MTT Incubation_4h 6. Incubate for 4h (Formazan Formation) Add_MTT->Incubation_4h Add_Solubilizer 7. Add Solubilizing Agent (e.g., DMSO) Incubation_4h->Add_Solubilizer Read_Absorbance 8. Measure Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 9. Calculate % Viability and IC50 Value Read_Absorbance->Calculate_IC50

Figure 1. Experimental workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways

The precise molecular mechanisms underlying the cytotoxic effects of this compound have not been elucidated. However, many natural compounds, including other pregnane glycosides, exert their anticancer effects by inducing apoptosis (programmed cell death). The following diagram illustrates a generalized view of the intrinsic and extrinsic apoptosis pathways, which represent potential mechanisms through which this compound might act.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Dregeoside_Ga1 This compound (Hypothetical) Death_Receptor Death Receptors (e.g., FAS, TNFR1) Dregeoside_Ga1->Death_Receptor ? Mitochondrion Mitochondrial Stress Dregeoside_Ga1->Mitochondrion ? Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Figure 2. Hypothetical apoptosis signaling pathways for this compound.

Further research is necessary to determine if this compound induces apoptosis and to identify the specific molecular targets and signaling cascades involved. Key areas of investigation would include the analysis of caspase activation, changes in the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2), and the assessment of mitochondrial membrane potential.

Conclusion and Future Directions

While direct evidence for the in vitro cytotoxic effects of this compound is currently unavailable, the demonstrated activity of other constituents of Dregea volubilis provides a strong rationale for its investigation as a potential anticancer agent. Future research should focus on isolating pure this compound and systematically evaluating its cytotoxicity against a panel of human cancer cell lines. Subsequent mechanistic studies will be crucial to elucidate its mode of action and to determine its potential for further development in cancer therapy.

Early-Stage Research on Dregeoside Ga1 and Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Ga1 is a cardiac glycoside, a class of naturally occurring steroid-like compounds. While direct early-stage research on this compound's role in apoptosis is limited, the broader family of cardiac glycosides has demonstrated significant potential in inducing programmed cell death in cancer cells. This technical guide synthesizes the available information on related compounds, particularly C21-steroidal glycosides from the Cynanchum genus and other cardiac glycosides, to build a hypothetical framework for this compound's mechanism of action in apoptosis. This document outlines potential signaling pathways, proposes experimental protocols for investigation, and presents hypothetical quantitative data based on typical findings for this compound class.

Introduction to this compound and Cardiac Glycosides

This compound belongs to the cardiac glycoside family, compounds known for their historical use in treating heart conditions.[1][2][3] Recent research has pivoted towards their potential as anti-cancer agents due to their ability to induce apoptosis in tumor cells.[1][4] These compounds are typically isolated from plant sources, and related steroidal glycosides have been extracted from the Cynanchum genus, which is known to produce various Dregeosides.[5][6] While direct studies on this compound are not extensively available, the well-documented apoptotic effects of other cardiac glycosides provide a strong foundation for hypothesizing its mechanism of action.[2][3][7]

Hypothetical Signaling Pathways of this compound-Induced Apoptosis

Based on the known mechanisms of related cardiac glycosides, this compound is postulated to induce apoptosis through a multi-faceted approach targeting key cellular signaling pathways.

Inhibition of Na+/K+-ATPase and Induction of the Intrinsic Apoptotic Pathway

A primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump.[1][3] This inhibition leads to an increase in intracellular sodium and calcium ions, which in turn can trigger mitochondrial stress and the release of cytochrome c, initiating the intrinsic apoptotic pathway.

Dregeoside_Ga1 This compound NaK_ATPase Na+/K+-ATPase Dregeoside_Ga1->NaK_ATPase Inhibition Intracellular_Na_Ca ↑ Intracellular Na+ ↑ Intracellular Ca2+ NaK_ATPase->Intracellular_Na_Ca Disruption of Ion Gradient Mitochondrial_Stress Mitochondrial Stress Intracellular_Na_Ca->Mitochondrial_Stress Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Hypothetical intrinsic apoptotic pathway initiated by this compound.
Modulation of the Extrinsic Apoptotic Pathway and NF-κB Signaling

Cardiac glycosides have also been shown to influence the extrinsic apoptotic pathway. This can occur through the upregulation of death receptors like Fas, leading to the activation of caspase-8.[2] Furthermore, many cardiac glycosides are known to suppress the activity of NF-κB, a transcription factor that promotes cell survival and inhibits apoptosis.[2][7]

Dregeoside_Ga1 This compound Fas_Receptor Fas Death Receptor Dregeoside_Ga1->Fas_Receptor Upregulation NF_kB NF-κB Dregeoside_Ga1->NF_kB Inhibition Caspase8 Caspase-8 Activation Fas_Receptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Anti_Apoptotic_Genes Anti-Apoptotic Gene Expression NF_kB->Anti_Apoptotic_Genes Inhibition Apoptosis Apoptosis Anti_Apoptotic_Genes->Apoptosis Suppression of Inhibition Caspase3->Apoptosis

Figure 2: Hypothetical extrinsic and NF-κB pathways modulated by this compound.

Proposed Experimental Protocols

To investigate the apoptotic effects of this compound, a series of in vitro experiments are proposed.

Cell Viability and Apoptosis Assays

A foundational step is to determine the cytotoxic and apoptotic effects of this compound on cancer cell lines.

cluster_assays Apoptosis & Viability Assays start Cancer Cell Culture treatment Treat with varying concentrations of This compound start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation MTT_Assay MTT Assay (Cell Viability) incubation->MTT_Assay Flow_Cytometry Annexin V/PI Staining (Flow Cytometry) incubation->Flow_Cytometry Caspase_Assay Caspase-3/8/9 Activity Assay incubation->Caspase_Assay end Data Analysis MTT_Assay->end Flow_Cytometry->end Caspase_Assay->end

Figure 3: Experimental workflow for assessing apoptosis and cell viability.

Methodologies:

  • Cell Culture: Human cancer cell lines (e.g., SGC-7901, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • MTT Assay: Cells are seeded in 96-well plates, treated with this compound for specified durations, and then incubated with MTT solution. The resulting formazan crystals are dissolved, and absorbance is measured to determine cell viability.

  • Flow Cytometry: Treated cells are stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

  • Caspase Activity Assays: The activity of key caspases (caspase-3, -8, and -9) is measured using colorimetric or fluorometric assay kits according to the manufacturer's instructions.

Western Blot Analysis

To elucidate the molecular mechanisms, the expression levels of key proteins in the apoptotic pathways can be examined.

Protocol:

  • Protein Extraction: Cells are treated with this compound, and total protein is extracted using RIPA buffer.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-NF-κB).

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Hypothetical Quantitative Data

The following tables summarize expected quantitative outcomes from the proposed experiments, based on findings for similar cardiac glycosides.

Table 1: Hypothetical IC50 Values of this compound on Cancer Cell Lines

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
SGC-790115.510.87.2
HeLa18.212.58.9
MCF-725.118.913.4

Table 2: Hypothetical Percentage of Apoptotic Cells (Annexin V+/PI-) after 24h Treatment

TreatmentConcentration (µM)SGC-7901 (%)HeLa (%)
Control05.24.8
This compound1025.622.1
This compound2045.340.7

Table 3: Hypothetical Relative Caspase Activity after 24h Treatment in SGC-7901 Cells

TreatmentConcentration (µM)Caspase-3 Activity (Fold Change)Caspase-8 Activity (Fold Change)Caspase-9 Activity (Fold Change)
Control01.01.01.0
This compound102.51.82.2
This compound204.22.53.8

Conclusion and Future Directions

While direct experimental evidence for this compound-induced apoptosis is yet to be established, the existing literature on cardiac glycosides and related compounds from the Cynanchum genus strongly suggests its potential as a pro-apoptotic agent. The hypothetical framework presented in this guide provides a roadmap for future research. Key future directions include the isolation and purification of this compound, confirmation of its structure, and systematic in vitro and in vivo studies to validate the proposed mechanisms and evaluate its therapeutic potential. Further investigation into its effects on other signaling pathways, such as PI3K/Akt and MAPK, is also warranted to build a comprehensive understanding of its biological activity.

References

Technical Guide: A General Framework for Assessing the Pharmacokinetic Profile of Novel Glycosides Like Dregeoside Ga1 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a thorough review of scientific literature reveals no publicly available studies on the specific pharmacokinetic profile of Dregeoside Ga1 in any animal models. The following guide, therefore, presents a generalized framework and best-practice methodologies for conducting such a study for a novel natural product glycoside, in line with the core requirements of the topic.

Introduction to the Pharmacokinetics of Natural Product Glycosides

Natural product glycosides, such as this compound, represent a vast and structurally diverse class of compounds with significant therapeutic potential. Understanding their pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) them—is a critical step in preclinical drug development. The sugar moieties (glycones) of these molecules heavily influence their solubility, membrane permeability, and interaction with metabolic enzymes and transporters, often leading to complex PK behaviors.

A comprehensive PK study is essential to determine key parameters like bioavailability, half-life, and exposure levels, which are fundamental for dose selection, predicting efficacy, and assessing potential toxicity in subsequent clinical trials.

Experimental Protocols for an In-Vivo Pharmacokinetic Study in Rodents

The following outlines a typical experimental protocol for assessing the pharmacokinetic profile of a novel glycoside in a rat model.

2.1. Animal Model and Care

  • Species: Male Sprague-Dawley rats (weight 200-250 g) are commonly used.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment under controlled conditions (e.g., 22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.

  • Fasting: Animals are typically fasted overnight (12 hours) before drug administration to minimize food effects on absorption.

2.2. Drug Formulation and Administration

  • Formulation: The compound (e.g., this compound) should be dissolved or suspended in a suitable vehicle. A common choice is a mixture of saline, polyethylene glycol 400 (PEG400), and Tween 80.

  • Routes of Administration:

    • Intravenous (IV): A single bolus dose (e.g., 1-5 mg/kg) is administered via the tail vein to determine the elimination kinetics and serve as a reference for calculating absolute bioavailability.

    • Oral (PO): A single oral gavage dose (e.g., 10-50 mg/kg) is administered to assess oral absorption and bioavailability.

2.3. Blood Sample Collection

  • Cannulation: For serial blood sampling, cannulation of the jugular vein is often performed a day before the experiment to minimize stress during collection.

  • Sampling Timepoints: Blood samples (approx. 0.2 mL) are collected into heparinized tubes at predefined time points. For instance:

    • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Sample Processing: Plasma is immediately separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

2.4. Bioanalytical Method: LC-MS/MS

  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and specificity.

  • Sample Preparation: A protein precipitation method is commonly used. An internal standard (IS) is added to the plasma samples, followed by a precipitating agent like acetonitrile. After vortexing and centrifugation, the supernatant is collected for analysis.

  • Chromatographic and Mass Spectrometric Conditions: An appropriate LC column (e.g., C18) and mobile phase gradient are developed to achieve good separation. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for the analyte and the IS.

  • Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, recovery, and matrix effect.

Data Presentation: Pharmacokinetic Parameters

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin®. The key parameters are summarized in a table for clear comparison.

Table 1: Hypothetical Pharmacokinetic Parameters of a Novel Glycoside in Rats (Mean ± SD, n=6)

ParameterUnitIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (Maximum Concentration)ng/mL1500 ± 210350 ± 85
Tmax (Time to Cmax)h0.08 (5 min)1.5 ± 0.5
AUC(0-t) (Area Under the Curve)ng·h/mL2100 ± 3501850 ± 420
AUC(0-inf) (AUC to Infinity)ng·h/mL2150 ± 3601980 ± 450
t1/2 (Elimination Half-life)h3.5 ± 0.84.2 ± 1.1
CL (Clearance)L/h/kg0.47 ± 0.08-
Vd (Volume of Distribution)L/kg2.3 ± 0.4-
F (Absolute Bioavailability)%-8.7 ± 2.1

Visualizations: Workflows and Pathways

Visual diagrams are crucial for representing complex processes and relationships in a clear and concise manner.

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Analysis A Animal Acclimatization (Sprague-Dawley Rats) B Jugular Vein Cannulation (for serial sampling) A->B C Drug Administration (IV or Oral Gavage) B->C D Serial Blood Sampling (pre-defined timepoints) C->D E Plasma Separation (Centrifugation) D->E F Sample Preparation (Protein Precipitation) E->F G LC-MS/MS Analysis (Quantification) F->G H Pharmacokinetic Analysis (NCA with Software) G->H I Data Reporting (Parameter Tables) H->I

Caption: Workflow for a typical in-vivo pharmacokinetic study in rats.

G cluster_membrane Cell Membrane receptor Na+/K+-ATPase intracellular_Na Intracellular Na+ receptor->intracellular_Na Increases intracellular_K Intracellular K+ receptor->intracellular_K Decreases extracellular Extracellular This compound extracellular->receptor Inhibition intracellular_Ca Intracellular Ca2+ intracellular_Na->intracellular_Ca Leads to increase via NCX pathway Downstream Signaling (e.g., Src, MAPK/ERK) intracellular_Ca->pathway effect Cellular Effects (e.g., Cytotoxicity, Inotropy) pathway->effect

Caption: Hypothetical signaling pathway for a cardiac glycoside like this compound.

Dregeoside Ga1: A Review of a Polyoxypregnane Glycoside from Dregea volubilis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1 is a naturally occurring polyoxypregnane glycoside isolated from the plant Dregea volubilis (also known as Wattakaka volubilis), a woody climber belonging to the Apocynaceae family. This plant has a history of use in traditional medicine across Asia for treating a variety of ailments, including tumors, inflammation, and diabetes. The genus Dregea is known for its rich content of steroidal pregnanes, which have garnered scientific interest for their potential biological activities. This technical guide provides a comprehensive literature review of the studies on this compound and related compounds, focusing on quantitative data, experimental methodologies, and biological pathways.

Chemical and Physical Properties

This compound is a complex steroid derivative. While detailed experimental data on its biological activities are limited in publicly available literature, its chemical properties are documented.

PropertyValue
CAS Number 98665-66-8
Molecular Formula C₄₉H₈₀O₁₇
Molecular Weight 941.17 g/mol

Biological Activities of Polyoxypregnane Glycosides from Dregea volubilis

While specific studies focusing exclusively on this compound are scarce, research on other pregnane glycosides isolated from Dregea volubilis provides insights into the potential therapeutic applications of this class of compounds. The primary reported activities are centered around anticancer, α-glucosidase and α-amylase inhibition, and chondroprotective effects.

Anticancer and Cytotoxic Activity

Several polyoxypregnane glycosides from Dregea volubilis have been investigated for their cytotoxic effects against various cancer cell lines. A 2023 study by Thuy et al. evaluated the cytotoxicity of newly isolated volubilosides and known dregeosides. While this compound was not among the tested compounds in this specific study, the results for related molecules are significant for structure-activity relationship studies. For instance, Dregeoside Da1 and Ka1 were among the compounds evaluated.

Table 1: Cytotoxicity of Pregnane Glycosides from Dregea volubilis (IC₅₀ in µM) [1]

CompoundMB49K562MKN-7HT29A549MCF-7MDA-MB-231HepG2
Dregeoside Da1 10.51±0.8311.72±0.9112.43±1.0213.65±1.1514.28±1.2115.03±1.3316.74±1.4218.91±1.56
Dregeoside Ka1 8.24±0.659.53±0.7710.11±0.8411.29±0.9812.04±1.0513.17±1.1914.88±1.2717.22±1.48
Volubiloside G 6.15±0.497.39±0.618.02±0.689.17±0.7910.03±0.8811.24±1.0112.96±1.1315.34±1.37
Volubiloside E 12.83±1.0514.07±1.2215.16±1.3416.41±1.4517.25±1.5318.39±1.6719.98±1.8121.05±1.93
Volubiloside H 4.29±0.355.51±0.466.18±0.537.33±0.648.12±0.719.07±0.8210.75±0.9513.01±1.18
Volubiloside I 9.76±0.8111.02±0.9411.84±1.0313.01±1.1713.88±1.2514.92±1.3816.65±1.5118.89±1.72
Volubiloside K 7.03±0.588.27±0.719.05±0.7910.19±0.9111.16±1.0212.28±1.1413.97±1.2616.23±1.45

Data presented as mean ± SD from three independent experiments.

The original isolation of this compound was reported in a 1985 study by Yoshimura et al., which also described the isolation of dregeosides H, Dp1, Da1, and Gp1. This foundational work characterized these compounds based on chemical and spectral evidence. While this paper is a key reference for the structure of this compound, detailed biological activity data for this specific compound was not provided in the abstract.

α-Glucosidase and α-Amylase Inhibitory Activities

In a 2020 study, other pregnane glycosides from the leaves of Dregea volubilis were evaluated for their ability to inhibit α-glucosidase and α-amylase, enzymes relevant to carbohydrate metabolism and diabetes management.[2]

Table 2: α-Glucosidase and α-Amylase Inhibitory Activities of Pregnane Glycosides from Dregea volubilis [2]

Compoundα-Glucosidase Inhibition (%) at 200 µMα-Amylase IC₅₀ (µM)
17β-marsdenin 47.1 ± 2.5> 200
Stavaroside H 38.2 ± 1.9> 200
Hoyacarnoside G 32.6 ± 1.7> 200
Drevoluoside Q Not Reported51.3 ± 2.1
Acarbose (Positive Control) 85.3 ± 4.245.8 ± 2.3

Data are expressed as mean ± SD (n=3).

These findings suggest that pregnane glycosides from Dregea volubilis are a promising source of compounds for the development of antihyperglycemic agents.

Experimental Protocols

General Experimental Procedures for Isolation and Structure Elucidation

The isolation of this compound and related compounds typically involves the extraction of plant material (e.g., roots, leaves, or flowers) with solvents like methanol, followed by partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). The fractions are then subjected to various chromatographic techniques, including column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield the pure compounds. Structure elucidation is achieved through spectroscopic methods such as 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-ESI-MS).

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the isolated pregnane glycosides is commonly determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.

Workflow for MTT Assay:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Viability Measurement seed_cells Seed cancer cells in 96-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add serial dilutions of compounds incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan incubate_4h->add_dmso measure_abs Measure absorbance at 570 nm add_dmso->measure_abs Calculate IC50 Calculate IC50 measure_abs->Calculate IC50

Caption: Workflow of the MTT assay for determining cytotoxicity.

α-Glucosidase and α-Amylase Inhibition Assays

These enzyme inhibition assays are performed in vitro to assess the potential of the compounds to interfere with carbohydrate digestion.

Workflow for Enzyme Inhibition Assays:

Enzyme_Inhibition_Workflow cluster_alpha_glucosidase α-Glucosidase Inhibition Assay cluster_alpha_amylase α-Amylase Inhibition Assay mix_enzyme_compound_ag Pre-incubate enzyme and compound add_substrate_ag Add pNPG substrate mix_enzyme_compound_ag->add_substrate_ag incubate_ag Incubate at 37°C add_substrate_ag->incubate_ag measure_abs_ag Measure absorbance at 405 nm incubate_ag->measure_abs_ag Calculate % Inhibition Calculate % Inhibition measure_abs_ag->Calculate % Inhibition mix_enzyme_compound_aa Pre-incubate enzyme and compound add_substrate_aa Add starch solution mix_enzyme_compound_aa->add_substrate_aa incubate_aa Incubate at 37°C add_substrate_aa->incubate_aa add_dns Add DNS reagent and boil incubate_aa->add_dns measure_abs_aa Measure absorbance at 540 nm add_dns->measure_abs_aa Calculate IC50 Calculate IC50 measure_abs_aa->Calculate IC50

Caption: General workflow for in vitro enzyme inhibition assays.

Signaling Pathways

Currently, there is no specific information in the reviewed literature detailing the signaling pathways modulated by this compound. However, based on the observed cytotoxic activities of related polyoxypregnane glycosides, it can be hypothesized that these compounds may induce apoptosis in cancer cells. The molecular mechanisms of other cytotoxic natural products often involve the modulation of key signaling pathways such as the PI3K/Akt, MAPK, or NF-κB pathways, or direct activation of the intrinsic or extrinsic apoptotic cascades. Further research is required to elucidate the precise mechanism of action for this compound and other related cytotoxic dregeosides.

Hypothesized Apoptotic Signaling Pathway:

Apoptosis_Pathway cluster_pathways Potential Intracellular Targets Dregeoside Dregeoside Glycosides PI3K_Akt PI3K/Akt Pathway Dregeoside->PI3K_Akt Modulation? MAPK MAPK Pathway Dregeoside->MAPK Modulation? NFkB NF-κB Pathway Dregeoside->NFkB Modulation? Mitochondria Mitochondrial Stress Dregeoside->Mitochondria Direct Effect? PI3K_Akt->Mitochondria MAPK->Mitochondria NFkB->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized signaling pathways for cytotoxicity.

Conclusion and Future Directions

This compound is a structurally characterized polyoxypregnane glycoside from Dregea volubilis. While its specific biological activities have not been extensively reported, studies on closely related compounds from the same plant demonstrate significant potential in the areas of oncology and metabolic disorders. The cytotoxic and enzyme-inhibiting properties of other dregeosides and volubilosides highlight the need for further investigation into the therapeutic potential of this compound.

Future research should focus on:

  • The targeted biological screening of pure this compound against a panel of cancer cell lines and key metabolic enzymes.

  • Elucidation of the specific signaling pathways modulated by this compound to understand its mechanism of action at the molecular level.

  • In vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer and diabetes.

Such studies will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutic agents.

References

Unveiling Dregeoside Ga1: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Kunming, Yunnan – December 7, 2025 – This technical guide provides a comprehensive overview of the discovery, history, and chemical characterization of Dregeoside Ga1, a complex polyoxypregnane glycoside. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the rich chemical diversity of natural products and their potential therapeutic applications.

Executive Summary

This compound, a significant member of the dregeoside family of pregnane glycosides, was first isolated and identified in 1985 from the plant Dregea volubilis (L.) BENTH., a species belonging to the Asclepiadaceae family. This discovery was the result of systematic phytochemical investigations into the constituents of this plant, which has a history of use in traditional medicine. The structural elucidation of this compound revealed a complex steroidal aglycone linked to a chain of deoxy sugars, a hallmark of this class of compounds. This guide details the initial discovery, the meticulous process of its isolation and purification, and the spectroscopic techniques employed for its structural characterization.

Discovery and Sourcing

The journey of this compound began with the scientific exploration of the chemical constituents of Dregea volubilis. Researchers, motivated by the ethnobotanical significance of the Asclepiadaceae family, undertook a detailed phytochemical analysis of this plant species.

Initial Isolation:

A team of scientists, led by S. Yoshimura, successfully isolated a series of novel polyoxypregnane glycosides from the methanolic extract of the dried aerial parts of Dregea volubilis. Among these was the compound designated as this compound. The findings were first published in the Chemical & Pharmaceutical Bulletin in 1985, marking the formal entry of this compound into the scientific literature.

Source Organism:

Dregea volubilis (syn. Wattakaka volubilis) is a climbing shrub found in Southeast Asia. It has been traditionally used for various medicinal purposes. The isolation of this compound and its congeners from this plant underscores the importance of biodiversity in the discovery of novel chemical entities with potential pharmacological value.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 98665-66-8
Molecular Formula C₄₉H₈₀O₁₇
Molecular Weight 941.15 g/mol
Appearance Amorphous powder
Optical Rotation [α]D²⁵ +25.8° (c = 0.55, MeOH)

Experimental Protocols

The isolation and structural elucidation of this compound involved a series of meticulous experimental procedures, as detailed in the original 1985 publication.

Isolation and Purification Workflow

The process of obtaining pure this compound from the plant material is outlined below. This multi-step procedure relies on chromatographic techniques to separate the complex mixture of phytochemicals present in the crude extract.

G plant Dried Aerial Parts of Dregea volubilis extract Methanolic Extract plant->extract partition Solvent Partitioning (n-Hexane, Benzene, EtOAc, n-BuOH) extract->partition buoh n-BuOH Soluble Fraction partition->buoh cc1 Silica Gel Column Chromatography (EtOAc-MeOH-H₂O) buoh->cc1 fractions Eluted Fractions cc1->fractions cc2 Silica Gel Column Chromatography (Benzene-Acetone) fractions->cc2 pure Pure this compound cc2->pure

Caption: Isolation and Purification Workflow for this compound.

Structural Elucidation Methodology

The determination of the intricate chemical structure of this compound was a significant scientific achievement, relying on a combination of chemical degradation and advanced spectroscopic techniques.

Methodology Overview:

  • Acid Hydrolysis: Mild acid hydrolysis was employed to cleave the glycosidic linkages, separating the steroidal aglycone from its sugar components. The individual sugars were then identified by comparison with authentic samples using thin-layer chromatography (TLC) and gas-liquid chromatography (GLC).

  • Spectroscopic Analysis:

    • Infrared (IR) Spectroscopy: Provided information about the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

    • Mass Spectrometry (MS): Field desorption mass spectrometry (FD-MS) was used to determine the molecular weight of the intact glycoside.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR were instrumental in piecing together the final structure. ¹H-NMR provided information on the proton environment and their coupling, while ¹³C-NMR revealed the carbon skeleton of the aglycone and the sugar moieties.

The logical flow of the structure determination process is illustrated in the following diagram.

G start Isolated this compound mol_weight Molecular Formula Determination (FD-MS & Elemental Analysis) start->mol_weight hydrolysis Acid Hydrolysis start->hydrolysis aglycone Aglycone Identification (IR, MS, ¹H-NMR, ¹³C-NMR) hydrolysis->aglycone sugars Sugar Identification (TLC, GLC) hydrolysis->sugars linkage Determination of Glycosidic Linkages (¹³C-NMR shifts) aglycone->linkage sugars->linkage structure Final Structure of this compound linkage->structure

Caption: Logical Flow of this compound Structure Elucidation.

Structure and Chemistry

The elucidated structure of this compound is a polyoxypregnane aglycone, named drevogenin P, glycosidically linked to a tetrasaccharide chain at the C-3 position. The sugar chain consists of two molecules of D-cymarose, one molecule of D-thevetose, and one molecule of D-glucose.

Biological Activity

Initial studies on the biological activity of Dregeosides have indicated potential for antitumor activity. Further research is warranted to fully explore the pharmacological profile of this compound and its potential as a lead compound for drug development.

Conclusion

The discovery of this compound from Dregea volubilis represents a classic example of natural product chemistry, showcasing the power of systematic phytochemical investigation in uncovering novel molecular architectures. The detailed methodologies employed in its isolation and structural elucidation laid the groundwork for future studies on this and related compounds. This technical guide serves as a foundational resource for researchers interested in the continued exploration of the therapeutic potential of this compound and the rich chemical landscape of the Asclepiadaceae family.

Potential Pharmacological Targets of Dregeoside Ga1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dregeoside Ga1 is a steroidal glycoside isolated from the medicinal plant Dregea volubilis. While direct pharmacological studies on this compound are limited, the extensive biological activities reported for extracts of Dregea volubilis and its other isolated constituents provide a strong foundation for predicting its potential therapeutic targets. This technical guide consolidates the available scientific evidence to propose and explore the most probable pharmacological pathways and molecular targets for this compound. The primary activities associated with Dregea volubilis and its compounds include anti-inflammatory, anti-tumor, and immunomodulatory effects, suggesting that this compound may act on key regulators of inflammation, cell proliferation, and apoptosis. This document aims to serve as a foundational resource for researchers initiating studies on the pharmacological profiling of this compound.

Introduction

Dregea volubilis (L.f.) Benth. ex Hook.f., a member of the Apocynaceae family, has a rich history in traditional medicine for treating a variety of ailments, including tumors, inflammation, and infections.[1][2] Phytochemical analyses have revealed a diverse array of bioactive compounds within this plant, including triterpenoids, flavonoids, and various glycosides.[3] Among these is this compound, a natural steroid with the chemical formula C49H80O17. While specific bioactivity data for this compound is not yet prevalent in the literature, the pharmacological profile of the plant's extracts and other isolated molecules, such as Dregeoside Ap1, Dregeoside A01, and taraxerone, offers significant insights into its potential mechanisms of action and therapeutic applications.[4][5][6]

This guide synthesizes the existing research on Dregea volubilis to extrapolate the likely pharmacological targets of this compound, focusing on its potential roles in oncology, immunology, and inflammatory diseases.

Potential Pharmacological Targets and Signaling Pathways

Based on the observed biological activities of Dregea volubilis extracts and related compounds, the following pharmacological targets and signaling pathways are proposed for this compound.

Anti-Inflammatory Activity

Extracts of Dregea volubilis have demonstrated significant anti-inflammatory properties.[7] A pentacyclic triterpenoid, taraxerone, isolated from the plant's fruits, has shown notable analgesic and anti-inflammatory effects.[5][8] The anti-inflammatory actions are likely mediated through the inhibition of key inflammatory pathways.

  • Potential Targets:

    • Cyclooxygenase (COX) enzymes (COX-1 and COX-2): Inhibition of these enzymes would reduce the production of prostaglandins, key mediators of inflammation and pain.

    • Lipoxygenase (LOX) enzymes: Inhibition would decrease the production of leukotrienes, which are involved in inflammatory and allergic responses.

    • Nitric Oxide Synthase (iNOS): Methanolic extracts of the leaves have been shown to reduce lipopolysaccharide-induced nitric oxide (NO) production in macrophages, suggesting iNOS as a potential target.[7]

    • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a master regulator of inflammatory gene expression. Inhibition of this pathway would lead to a broad-spectrum anti-inflammatory effect.

G cluster_nucleus Cytoplasm to Nucleus Transition LPS Inflammatory Stimuli (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes Induces Transcription Dregeoside This compound (Proposed) Dregeoside->IKK Inhibits (Hypothesized) Dregeoside->NFkB Inhibits Nuclear Translocation (Hypothesized)

Caption: Proposed Anti-inflammatory Mechanism of this compound via NF-κB Pathway.
Anti-Tumor Activity

Several studies have highlighted the anti-tumor potential of Dregea volubilis. Dregeoside Ap1 and A01 have shown activity against melanoma B-16.[4][6] Methanol extracts of the leaves exhibited cytotoxic effects against Ehrlich ascites carcinoma (EAC) cells.[4] This suggests that this compound may target pathways crucial for cancer cell survival and proliferation.

  • Potential Targets:

    • Apoptosis Pathway: An ethanol extract of Dregea volubilis was found to induce apoptosis in activated T cells, suggesting a role in modulating programmed cell death.[9][10] Key molecular targets could include caspases (e.g., caspase-3, -8, -9), Bcl-2 family proteins (e.g., Bax, Bcl-2), and death receptors (e.g., Fas).

    • Cell Cycle Regulators: Inhibition of cancer cell growth could be achieved by targeting cyclin-dependent kinases (CDKs) or inducing cell cycle arrest at various checkpoints (G1/S or G2/M).

    • Tyrosine Kinases: Many signaling pathways that drive cancer cell proliferation are dependent on tyrosine kinases. This compound could potentially inhibit specific tyrosine kinases involved in oncogenesis.

    • Oxidative Stress Pathways: The anti-tumor effects of the plant's extracts have been linked to the modulation of antioxidant enzymes like superoxide dismutase (SOD) and catalase, and a reduction in lipid peroxidation.[4]

G Dregeoside This compound (Proposed) Bcl2 Bcl-2 (Anti-apoptotic) Dregeoside->Bcl2 Inhibits (Hypothesized) Bax Bax (Pro-apoptotic) Dregeoside->Bax Promotes (Hypothesized) Mitochondria Mitochondria Casp9 Caspase-9 Mitochondria->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Bcl2->Mitochondria Inhibits Cytochrome c release Bax->Mitochondria Promotes Cytochrome c release

Caption: Hypothesized Pro-apoptotic Action of this compound.
Immunomodulatory and Other Activities

The ability of Dregea volubilis extracts to induce apoptosis in activated T cells points towards an immunomodulatory role, which could be relevant for autoimmune diseases.[9][10] Additionally, a polyoxypregnane glycoside from the plant has demonstrated chondroprotective effects, suggesting a potential application in osteoarthritis by inhibiting matrix metalloproteinases (MMPs).[11]

  • Potential Targets:

    • T-cell activation pathways: Molecules involved in T-cell receptor (TCR) signaling could be modulated.

    • Matrix Metalloproteinases (MMPs): Inhibition of MMPs (e.g., MMP-2) could prevent cartilage degradation.

    • α-amylase: Extracts have shown α-amylase inhibitory activity, indicating a potential role in managing hyperglycemia.[1]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes the reported bioactivities of extracts and other compounds from Dregea volubilis.

Compound/Extract Bioactivity Assay Result (IC50 / Inhibition) Reference
Methanol extract of leavesAnti-tumorIn vitro cytotoxicity against EAC cellsIC50: 85.51 ± 4.07 µg/ml[4]
Ethanol extract of leavesAntioxidantDPPH radical scavengingIC50: 3.54 µg/mL[1]
Watery extract of leavesAntioxidantDPPH radical scavengingIC50: 5.11 µg/mL[1]
Ethanol extract of leavesα-amylase inhibitionIn vitro enzyme inhibitionIC50: 3.64 µg/mL[1]
Watery extract of leavesα-amylase inhibitionIn vitro enzyme inhibitionIC50: 2.67 µg/mL[1]
Chloroform fraction of leaf extractAnti-inflammatoryCarrageenan-induced paw edema66% inhibition[7]
TaraxeroneAnti-inflammatoryCarrageenan-induced paw edemaSignificant inhibition at 5 mg/kg[5][8]

Experimental Protocols (Representative)

Detailed experimental protocols for this compound are not yet published. The following are representative methodologies for key assays based on studies of Dregea volubilis extracts.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Grow a suitable cancer cell line (e.g., Ehrlich ascites carcinoma) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

G Start Start Step1 Seed Cancer Cells in 96-well Plate Start->Step1 Step2 Add this compound (Varying Concentrations) Step1->Step2 Step3 Incubate for 24-72h Step2->Step3 Step4 Add MTT Reagent Step3->Step4 Step5 Incubate for 4h Step4->Step5 Step6 Add Solubilizing Agent (e.g., DMSO) Step5->Step6 Step7 Measure Absorbance (570 nm) Step6->Step7 End Calculate IC50 Step7->End

Caption: Workflow for MTT Cytotoxicity Assay.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

  • Animal Model: Use Wistar albino rats or Swiss albino mice.

  • Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups (different doses of this compound).

  • Administration: Administer the test compound or standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for further pharmacological investigation, with potential applications in the treatment of cancer, inflammatory disorders, and possibly autoimmune diseases. The proposed pharmacological targets—including key regulators of inflammation (NF-κB, COX, iNOS), apoptosis (caspases, Bcl-2 family), and cell proliferation—provide a solid framework for future research.

To validate these hypotheses, the following steps are recommended:

  • Isolation and Purification: Develop a robust method for the isolation and purification of this compound in sufficient quantities for comprehensive biological testing.

  • In Vitro Screening: Conduct a broad panel of in vitro assays to confirm the effects of pure this compound on the proposed targets (e.g., enzyme inhibition assays, reporter gene assays for transcription factor activity, apoptosis assays).

  • Mechanism of Action Studies: Elucidate the precise molecular mechanisms through techniques such as Western blotting, quantitative PCR, and flow cytometry.

  • In Vivo Efficacy Studies: Evaluate the therapeutic efficacy of this compound in relevant animal models of cancer and inflammation.

  • Pharmacokinetic and Toxicological Profiling: Determine the ADME (absorption, distribution, metabolism, and excretion) properties and assess the safety profile of this compound.

By systematically addressing these research questions, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel, plant-derived therapeutics.

References

Dregeoside Ga1: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Ga1, a naturally occurring saponin, has garnered interest within the scientific community for its potential biological activities. A critical parameter for the formulation and development of any bioactive compound is its solubility in various solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, based on the general properties of saponins. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this document focuses on the expected solubility profile and outlines detailed experimental protocols for its determination. This guide aims to equip researchers with the necessary information to effectively work with this compound.

Introduction to this compound

This compound belongs to the saponin class of compounds, which are glycosides of steroids or triterpenes. Saponins are known for their diverse pharmacological effects. The basic chemical and physical properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 98665-66-8[1]
Molecular Formula C₄₉H₈₀O₁₇[1]
Molecular Weight 941.149 g/mol [1]
Melting Point 126.5-129 °C[1]
Boiling Point 904.9±65.0 °C at 760 mmHg[1]
Density 1.3±0.1 g/cm³[1]

Solubility Profile of Saponins: An Overview

General Solubility of Saponins:

  • Polar Solvents: Saponins are typically soluble in polar solvents such as water, methanol, and ethanol.[2] The hydroxyl groups of the sugar moieties form hydrogen bonds with the polar solvent molecules, facilitating dissolution.

  • Nonpolar Solvents: The solubility of saponins in nonpolar organic solvents like chloroform and petroleum ether is generally low.[2][3]

  • Effect of pH: The solubility of some saponins can be influenced by pH, especially if the aglycone contains ionizable groups. For instance, adjusting the pH can enhance the solubility of certain soyasaponins during extraction.[4]

Table 2: Expected Qualitative Solubility of this compound

SolventExpected SolubilityRationale
WaterSolubleThe hydrophilic sugar chains of the saponin structure are expected to interact favorably with water molecules.
MethanolSolubleAs a polar protic solvent, methanol is expected to effectively solvate the glycosidic portions of the molecule.[2]
EthanolSolubleSimilar to methanol, ethanol's polarity should allow for good solubility.[2]
ChloroformSparingly Soluble to InsolubleThe overall polarity of the this compound molecule, dominated by the sugar chains, is likely too high for significant solubility in this nonpolar solvent.[2]
Petroleum EtherInsolubleAs a nonpolar hydrocarbon mixture, petroleum ether is not expected to be a suitable solvent for the highly glycosylated this compound.[3]
Dilute NaOHLikely SolubleBasic conditions may enhance solubility, although this is dependent on the specific structure of the aglycone.[3]
Dilute HClLikely SolubleAcidic conditions may also influence solubility, potentially through hydrolysis of the glycosidic bonds at elevated temperatures, though this would represent degradation rather than simple dissolution.[3]

Experimental Protocol for Determining this compound Solubility

To obtain quantitative solubility data for this compound, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of a solid compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a range of solvents at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, chloroform, petroleum ether)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Centrifuge the vials at a high speed to pellet any remaining undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.[5]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the original saturated solution based on the dilution factor.

  • Data Reporting:

    • Express the solubility in standard units, such as mg/mL or mol/L.

    • Repeat the experiment at least in triplicate for each solvent and report the average solubility and standard deviation.

G Figure 1. Experimental Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Centrifuge to separate undissolved solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Quantify concentration (e.g., HPLC) E->F G Calculate solubility F->G G Figure 2. General Workflow for Biological Activity Screening cluster_0 In Vitro Studies cluster_1 Cellular Assays cluster_2 In Vivo Models A Prepare stock solution of this compound B Determine cytotoxicity (e.g., MTT assay) A->B C Screen for desired biological activity (e.g., anti-inflammatory, antimicrobial) B->C D Treat cells with non-toxic concentrations C->D E Analyze molecular markers (e.g., gene expression, protein levels) D->E F Administer this compound to animal model E->F G Evaluate physiological and behavioral effects F->G

References

Methodological & Application

Protocol for the Isolation of Dregeoside Ga1 from Marsdenia tenacissima

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marsdenia tenacissima, a perennial vine belonging to the Asclepiadaceae family, is a traditional medicinal plant distributed in the tropical and subtropical regions of Asia. It has a long history of use in folk medicine for treating various ailments, including inflammation, cancer, and asthma.[1] The plant is a rich source of C21 steroidal glycosides, a class of compounds that have demonstrated a range of biological activities, including cytotoxic and anti-inflammatory effects. Dregeoside Ga1 is a C21 steroidal glycoside that has been identified within this plant genus and is of interest for its potential therapeutic applications. This document provides a detailed protocol for the isolation and purification of this compound from the stems of Marsdenia tenacissima.

Data Presentation

ParameterValueSource
Starting MaterialDried stems of Marsdenia tenacissimaGeneral practice
Extraction Solvent95% Ethanol[1]
Target CompoundThis compound-
CAS Number98665-66-8-
Molecular FormulaC49H80O17-
Molecular Weight941.15 g/mol -
Purity (Commercial Standard)≥93.0%[2][3]

Experimental Protocols

This protocol outlines a comprehensive procedure for the extraction, fractionation, and purification of this compound from the dried stems of Marsdenia tenacissima. The methodology is based on established techniques for the isolation of C21 steroidal glycosides from this plant.

Plant Material and Extraction
  • Preparation of Plant Material:

    • Collect fresh stems of Marsdenia tenacissima.

    • Wash the stems thoroughly with water to remove any dirt and debris.

    • Air-dry the stems in a shaded, well-ventilated area until they are completely dry.

    • Grind the dried stems into a coarse powder using a mechanical grinder.

  • Solvent Extraction:

    • Pack the powdered plant material (approximately 1 kg) into a large glass percolator.

    • Macerate the powder with 95% ethanol at a plant-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature.

    • Allow the percolate to drain and collect the ethanolic extract.

    • Repeat the percolation process two more times with fresh 95% ethanol to ensure exhaustive extraction.

    • Combine all the ethanolic extracts.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Fractionation of the Crude Extract
  • Solvent-Solvent Partitioning:

    • Suspend the crude extract in distilled water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

      • Petroleum ether

      • Chloroform

      • Ethyl acetate

      • n-Butanol

    • Collect each fraction and concentrate them to dryness using a rotary evaporator. The C21 steroidal glycosides are expected to be enriched in the chloroform and ethyl acetate fractions.

Chromatographic Purification
  • Column Chromatography (Initial Separation):

    • Subject the chloroform or ethyl acetate fraction to column chromatography on a silica gel column (100-200 mesh).

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, v/v).

    • Collect fractions of approximately 50-100 mL.

    • Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize the spots by spraying with 10% sulfuric acid in ethanol followed by heating.

    • Pool the fractions that show similar TLC profiles.

  • Sephadex LH-20 Chromatography (Size Exclusion):

    • Further purify the fractions containing the target compound using a Sephadex LH-20 column.

    • Elute the column with methanol.

    • This step helps to remove pigments and other impurities of different molecular sizes.

    • Monitor the fractions by TLC as described above.

  • Preparative High-Performance Liquid Chromatography (pHPLC) (Final Purification):

    • Perform final purification of the enriched fractions by preparative HPLC on a C18 reversed-phase column.

    • Use a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

    • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm).

    • Collect the peak corresponding to this compound.

    • Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC).

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Marsdenia tenacissima Stems extraction Percolation with 95% Ethanol plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate, n-Butanol) crude_extract->partitioning fractions Chloroform/Ethyl Acetate Fraction partitioning->fractions silica_gel Silica Gel Column Chromatography (Chloroform-Methanol Gradient) fractions->silica_gel enriched_fractions Enriched Fractions silica_gel->enriched_fractions sephadex Sephadex LH-20 Chromatography (Methanol) enriched_fractions->sephadex purified_fractions Purified Fractions sephadex->purified_fractions phplc Preparative HPLC (C18, Methanol-Water Gradient) purified_fractions->phplc dregeoside_ga1 Isolated this compound phplc->dregeoside_ga1 analysis Spectroscopic Analysis (MS, NMR) dregeoside_ga1->analysis

Caption: Experimental workflow for the isolation of this compound.

Potential Anti-inflammatory Signaling Pathway

C21 steroidal glycosides from Marsdenia tenacissima have been shown to possess anti-inflammatory properties, often by inhibiting the production of nitric oxide (NO). A key signaling pathway involved in inflammation is the NF-κB pathway. While the specific mechanism of this compound is yet to be fully elucidated, a plausible pathway involves the inhibition of NF-κB activation.

anti_inflammatory_pathway cluster_nucleus Nucleus lps LPS (Inflammatory Stimulus) tlr4 TLR4 Receptor lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk branch ikk->branch ikb IκBα nfkb NF-κB (p50/p65) nfkb_active Active NF-κB (Translocation to Nucleus) nfkb->nfkb_active gene_transcription Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) nfkb_active->gene_transcription nucleus Nucleus inflammation Inflammatory Response gene_transcription->inflammation dregeoside_ga1 This compound dregeoside_ga1->ikk Inhibition branch->ikb Phosphorylation & Degradation branch->nfkb

Caption: Postulated anti-inflammatory mechanism of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dregeoside Ga1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the determination and quantification of Dregeoside Ga1, a steroidal glycoside isolated from plants of the Dregea genus, using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is a naturally occurring polyhydroxy pregnane glycoside found in plant species such as Dregea volubilis. This class of compounds has garnered significant interest due to its potential biological activities, including cytotoxic effects against various cancer cell lines.[1][2] Accurate and reliable quantification of this compound is essential for phytochemical analysis, quality control of herbal medicines, and pharmacological studies. The method outlined below is a reverse-phase HPLC protocol developed based on established methods for structurally related pregnane glycosides.

Experimental Protocols

Sample Preparation

a. Extraction from Plant Material (e.g., Dregea volubilis leaves):

  • Air-dry the plant material at room temperature and grind it into a fine powder.

  • Macerate 10 g of the powdered material with 100 mL of 95% ethanol at room temperature for 24 hours with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with fresh solvent to ensure complete extraction.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.

  • Suspend the crude extract in 50 mL of water and perform liquid-liquid partitioning with an equal volume of n-hexane to remove nonpolar constituents. Discard the n-hexane layer.

  • Subsequently, partition the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the ethyl acetate fractions and evaporate to dryness. The resulting residue contains the enriched glycoside fraction.

  • Dissolve a known amount of the dried ethyl acetate extract in methanol for HPLC analysis.

b. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (1 mg/mL) by accurately weighing and dissolving the reference standard in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

HPLC Instrumentation and Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The conditions provided are a starting point and may require optimization for specific instruments and sample matrices.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterRecommended Setting
HPLC System Agilent 1200 series or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min: 30-50% B10-25 min: 50-70% B25-30 min: 70-30% B30-35 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength 220 nm

Justification for Detection Wavelength: Pregnane glycosides often lack a strong chromophore, but they exhibit UV absorbance at lower wavelengths. A detection wavelength of 220 nm is commonly used for the analysis of similar compounds and is recommended for sensitive detection.[3] A wavelength of 280 nm has also been reported for the analysis of Dregea volubilis extracts, which could be considered as an alternative.[4][5]

Data Presentation

The following table presents plausible, theoretical quantitative data for the HPLC analysis of this compound based on the proposed method. This data should be experimentally verified.

Table 2: Representative Quantitative Data for this compound Analysis

ParameterValue
Retention Time (tR) ~ 15.8 min
Linearity Range 10 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 2 µg/mL
Limit of Quantification (LOQ) ~ 7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound from plant material.

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material (Dregea volubilis) extraction Solvent Extraction (Ethanol) plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning final_sample Final Sample in Methanol partitioning->final_sample hplc_injection HPLC Injection final_sample->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection UV Detection (220 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification chromatogram->quantification report Final Report quantification->report

Workflow for the analysis of this compound.
Potential Signaling Pathway

Pregnane glycosides from Dregea volubilis have demonstrated cytotoxic activity against various cancer cell lines. A potential mechanism for this activity could involve the induction of apoptosis through the modulation of key signaling pathways. The diagram below represents a plausible signaling pathway leading to apoptosis that could be influenced by this compound.

G Potential Cytotoxic Signaling Pathway of this compound cluster_cell Cancer Cell dregeoside This compound stress_pathway Cellular Stress Induction dregeoside->stress_pathway bax_activation Bax Activation stress_pathway->bax_activation bcl2_inhibition Bcl-2 Inhibition stress_pathway->bcl2_inhibition cytochrome_c Cytochrome c Release bax_activation->cytochrome_c bcl2_inhibition->cytochrome_c prevents caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Hypothesized apoptotic pathway induced by this compound.

Conclusion

The HPLC method described in this application note provides a framework for the reliable separation and quantification of this compound. The protocol is designed to be a starting point for method development and validation in research and quality control laboratories. The provided workflows and pathway diagrams offer a visual representation of the analytical process and a potential mechanism of action for this bioactive compound.

References

Characterization of Dregeoside Ga1 by Mass Spectrometry: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1 is a steroidal saponin with potential pharmacological activities. Accurate characterization of its structure is a critical step in drug discovery and development. Mass spectrometry (MS) has emerged as a powerful analytical technique for the structural elucidation of natural products like this compound. This document provides a detailed application note and protocol for the characterization of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), including tandem mass spectrometry (MS/MS) for fragmentation analysis. The methodologies outlined are based on established principles for the analysis of similar saponin compounds, such as ginsenosides, and are intended to serve as a comprehensive guide for researchers.

Principle and Strategy

The characterization of this compound by mass spectrometry involves the ionization of the molecule and the subsequent measurement of its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of the elemental composition. Tandem mass spectrometry (MS/MS) is a crucial tool for structural elucidation.[1] In an MS/MS experiment, the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break into smaller fragment ions. The resulting fragmentation pattern provides valuable information about the structure of the aglycone core and the sequence and linkage of the sugar moieties. By analyzing these fragment ions, the complete structure of this compound can be pieced together.

Experimental Protocols

This section details the necessary steps for the analysis of this compound using LC-MS/MS.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Working Solutions: Serially dilute the stock solution with methanol or a relevant solvent mixture (e.g., methanol:water 1:1 v/v) to prepare working solutions for calibration curves and analysis. For initial qualitative analysis, a concentration of 1-10 µg/mL is typically sufficient.

Liquid Chromatography (LC) Method
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5-95% B over 20 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Method

The following parameters are provided as a starting point and may require optimization based on the specific instrument used.

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 4000 V
Drying Gas Temperature 350 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 50 psi
Scan Range (Full Scan) m/z 100-1500
MS/MS Fragmentation Collision-Induced Dissociation (CID)
Collision Energy Ramped (e.g., 20-60 eV) or optimized for specific precursor ions. For saponins, a range of 40-65 eV is often effective.[2]

Data Analysis and Expected Results

Full Scan MS Analysis

In the full scan MS spectrum, the protonated molecule of this compound, [M+H]⁺, is expected to be the most abundant ion. Adducts such as [M+Na]⁺ and [M+K]⁺ may also be observed. The accurate mass of the [M+H]⁺ ion can be used to confirm the elemental composition of this compound.

Tandem MS (MS/MS) Analysis and Fragmentation Pattern

The MS/MS spectrum of the [M+H]⁺ ion of this compound will reveal characteristic fragmentation patterns. The fragmentation of saponins typically involves the sequential loss of sugar residues from the glycosidic chains. The mass differences between the precursor ion and the fragment ions correspond to the masses of the neutral sugar units (e.g., glucose, rhamnose).

Table 1: Expected Key Fragment Ions for this compound (Note: The exact m/z values will depend on the elemental composition of this compound. This table provides a hypothetical example based on a typical saponin structure.)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Interpretation
[M+H]⁺[M+H - Sugar1]⁺Mass of Sugar 1Loss of the terminal sugar residue
[M+H - Sugar1]⁺[M+H - Sugar1 - Sugar2]⁺Mass of Sugar 2Loss of the second sugar residue
...[Aglycone+H]⁺Mass of all sugar unitsFormation of the protonated aglycone

The fragmentation pattern allows for the determination of the sugar sequence. Further fragmentation of the aglycone can provide insights into its core structure.

Visualizations

Experimental Workflow

This compound MS Characterization Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Standard_Solution This compound Standard Solution Working_Solution Working Solutions Standard_Solution->Working_Solution LC_Separation LC Separation (C18 Column) Working_Solution->LC_Separation MS_Detection MS Detection (ESI+) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation (CID) MS_Detection->MSMS_Fragmentation Full_Scan_Analysis Full Scan MS (Determine [M+H]⁺) MSMS_Fragmentation->Full_Scan_Analysis MSMS_Analysis MS/MS Spectrum (Analyze Fragments) Full_Scan_Analysis->MSMS_Analysis Structure_Elucidation Structure Elucidation MSMS_Analysis->Structure_Elucidation

Caption: Workflow for the characterization of this compound using LC-MS/MS.

Proposed Fragmentation Pathway

This compound Fragmentation M_H [this compound + H]⁺ (Precursor Ion) M_H_Sugar1 [M+H - Sugar1]⁺ M_H->M_H_Sugar1 - Sugar1 M_H_Sugar1_Sugar2 [M+H - Sugar1 - Sugar2]⁺ M_H_Sugar1->M_H_Sugar1_Sugar2 - Sugar2 Aglycone [Aglycone + H]⁺ M_H_Sugar1_Sugar2->Aglycone - Remaining Sugars

Caption: Proposed fragmentation pathway of this compound in positive ESI-MS/MS.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the detailed structural characterization of this compound. By combining high-resolution mass spectrometry for accurate mass determination with tandem mass spectrometry for fragmentation analysis, researchers can confidently elucidate the structure of this and other related saponins. The provided protocols and expected outcomes serve as a valuable resource for scientists and professionals involved in natural product chemistry and drug development. Further optimization of the experimental parameters may be necessary depending on the specific instrumentation and sample matrix.

References

Application Notes and Protocols for the Laboratory Synthesis of Dregeoside Ga1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic route for Dregeoside Ga1. To the best of our knowledge, a total synthesis of this compound has not been published in peer-reviewed literature. Therefore, the protocols described herein are based on established synthetic methodologies for structurally related pregnane glycosides and are intended to serve as a guide for experienced synthetic chemists. Optimization of each step will be necessary to achieve the desired outcomes.

Introduction

This compound is a complex pregnane glycoside that has been isolated from several plant species. Like other cardiac glycosides, it is of interest to the scientific community for its potential biological activities. The intricate structure of this compound, featuring a polyhydroxylated steroid aglycone and two different oligosaccharide chains, presents a formidable challenge for chemical synthesis. This document provides a detailed, albeit theoretical, application note and protocol for the laboratory synthesis of this compound, intended to aid researchers in the fields of medicinal chemistry and drug development.

The proposed synthesis is divided into three main stages:

  • Synthesis of the protected aglycone, a derivative of 3β,8β,12β,14β,20-pentahydroxy-(20S)-pregn-5-ene.

  • Synthesis of the requisite glycosyl donors.

  • Sequential glycosylation of the aglycone and final deprotection to yield this compound.

Part 1: Proposed Synthesis of the Protected Aglycone

The synthesis of the aglycone of this compound commences with a commercially available steroid, pregnenolone. The key transformations involve the stereoselective introduction of hydroxyl groups at the C8, C12, and C14 positions, and the stereoselective reduction of the C20 ketone. A protecting group strategy is essential to differentiate the various hydroxyl groups for subsequent selective glycosylation.

Experimental Protocol: Synthesis of Protected Aglycone

1. Protection of Pregnenolone (1):

  • Reaction: Protection of the 3β-hydroxyl and 20-keto groups of pregnenolone. The 3β-hydroxyl group can be protected as a silyl ether (e.g., TBDMS), and the 20-keto group as a ketal.

  • Procedure:

    • To a solution of pregnenolone (1 equiv.) in dry DMF, add imidazole (2.5 equiv.) and TBDMS-Cl (1.2 equiv.).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify by column chromatography to yield 3β-O-TBDMS-pregn-5-en-20-one.

    • To a solution of the protected pregnenolone in toluene, add ethylene glycol (5 equiv.) and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux with a Dean-Stark trap for 12 hours.

    • Cool the reaction mixture, wash with saturated NaHCO3 solution and brine.

    • Dry the organic layer, concentrate, and purify by chromatography to afford the fully protected pregnenolone derivative 2 .

2. Stereoselective Hydroxylations:

  • Reaction: Introduction of hydroxyl groups at C14, C8, and C12. This is a challenging sequence and may require multiple steps and optimization. Enzymatic hydroxylation or multi-step chemical processes are potential routes.[1][2][3][4][5]

  • Proposed Procedure (multi-step chemical):

    • Allylic oxidation at C7: Treat compound 2 with a suitable oxidizing agent (e.g., CrO3) to introduce a ketone at C7.

    • Epoxidation and reduction: Perform an epoxidation of the Δ5 double bond, followed by reductive opening of the epoxide to introduce hydroxyl groups at C5 and C6. Subsequent manipulation can lead to the desired stereochemistry.

    • Hydroboration/oxidation: A hydroboration-oxidation sequence on a suitably placed double bond could be employed for the introduction of other hydroxyl groups. Due to the complexity and lack of direct literature precedent for this specific polyhydroxylation pattern starting from pregnenolone, significant methods development would be required.

3. Stereoselective Reduction of C20-ketal and Protection:

  • Reaction: Deprotection of the C20-ketal followed by stereoselective reduction to the 20S-alcohol.

  • Procedure:

    • Deprotect the ketal at C20 using acidic conditions (e.g., aqueous HCl in acetone) to regenerate the ketone.

    • Perform a stereoselective reduction of the C20-ketone using a bulky reducing agent such as L-selectride to favor the formation of the 20S-alcohol.[6]

    • The resulting hydroxyl groups at C8, C12, and C14 are then protected, for instance, as benzyl ethers, to yield the protected aglycone 3 .

Compound Starting Material Key Reagents Expected Yield Purification
2 PregnenoloneTBDMS-Cl, Imidazole, Ethylene glycol, p-TsOH70-80% (over 2 steps)Column Chromatography
Protected Polyhydroxylated Intermediate2 Various oxidizing and reducing agentsHighly variableColumn Chromatography
3 (Protected Aglycone)IntermediateL-selectride, BnBr, NaH40-50% (over several steps)Column Chromatography

Part 2: Synthesis of Glycosyl Donors

A. Synthesis of the Trisaccharide Donor (for C3 glycosylation):

  • Target: A trichloroacetimidate donor of β-D-glucopyranosyl-(1->4)-O-β-D-digitaloside with appropriate protecting groups.

  • Proposed Protocol:

    • Synthesis of Digitalose Donor: Prepare a protected digitalose derivative (e.g., 2,3,6-tri-O-benzoyl-β-D-digitalopyranosyl trichloroacetimidate).

    • Synthesis of Glucose Acceptor: Prepare a glucose acceptor with a free hydroxyl group at the C4 position (e.g., benzyl 2,3,6-tri-O-benzoyl-β-D-glucopyranoside).

    • Glycosylation to form the Disaccharide: Couple the digitalose donor and glucose acceptor using a suitable promoter (e.g., TMSOTf).

    • Functionalization for further Glycosylation: Manipulate the protecting groups on the disaccharide to introduce a leaving group at the anomeric center of the glucose unit, and then convert it to a trichloroacetimidate donor 4 .[7]

B. Synthesis of the Acylated Monosaccharide Donor (for C20 glycosylation):

  • Target: A trichloroacetimidate donor of 3-isovaleryl-4-benzoyl-β-D-glucopyranoside.

  • Proposed Protocol:

    • Orthogonal Protection of Glucose: Start with a glucose derivative with orthogonal protecting groups, for example, benzylidene at the 4,6-position and a temporary protecting group at C3.

    • Selective Acylation: Remove the protecting group at C4 and perform a benzoylation. Then, remove the protecting group at C3 and perform an isovalerylation.[8][9]

    • Anomeric Activation: Remove the remaining protecting groups and convert the anomeric hydroxyl into a trichloroacetimidate to yield the donor 5 .

Part 3: Final Assembly and Deprotection

1. Sequential Glycosylation:

  • Procedure:

    • First Glycosylation (C3): Selectively deprotect the 3β-O-TBDMS group of the protected aglycone 3 using TBAF.

    • Couple the resulting alcohol with the trisaccharide donor 4 in the presence of TMSOTf at low temperature to form the C3-glycosylated steroid.

    • Second Glycosylation (C20): Deprotect the 20S-hydroxyl group.

    • Couple the resulting alcohol with the acylated monosaccharide donor 5 to yield the fully protected this compound 6 .

2. Global Deprotection:

  • Procedure:

    • Remove all protecting groups (e.g., benzyl ethers by hydrogenolysis, benzoyl and isovaleryl groups by saponification) from 6 in a final deprotection step to yield this compound 7 .

Step Reactants Key Reagents Expected Product
C3-GlycosylationDeprotected Aglycone, Donor 4 TMSOTfC3-Glycosylated Steroid
C20-GlycosylationC3-Glycosylated Steroid, Donor 5 TMSOTfFully Protected this compound (6 )
Deprotection6 H2, Pd/C; NaOMeThis compound (7 )

Visualizations

Proposed_Synthesis_of_Dregeoside_Ga1 cluster_aglycone Aglycone Synthesis cluster_donors Glycosyl Donor Synthesis cluster_assembly Final Assembly Pregnenolone Pregnenolone (1) Protected_Pregnenolone Protected Pregnenolone (2) Pregnenolone->Protected_Pregnenolone Protection Protected_Aglycone Protected Aglycone (3) Protected_Pregnenolone->Protected_Aglycone Hydroxylation & Reduction C3_Glycosylated C3-Glycosylated Steroid Protected_Aglycone->C3_Glycosylated C3-Glycosylation Digitalose Digitalose Derivative Disaccharide Protected Disaccharide Digitalose->Disaccharide Glucose_Acceptor Glucose Acceptor Glucose_Acceptor->Disaccharide Glycosylation Trisaccharide_Donor Trisaccharide Donor (4) Disaccharide->Trisaccharide_Donor Activation Trisaccharide_Donor->C3_Glycosylated Acylated_Glucose_Donor Acylated Glucose Donor (5) Fully_Protected Fully Protected this compound (6) Acylated_Glucose_Donor->Fully_Protected Protected_Glucose Protected Glucose Protected_Glucose->Acylated_Glucose_Donor Selective Acylation & Activation C3_Glycosylated->Fully_Protected C20-Glycosylation Dregeoside_Ga1 This compound (7) Fully_Protected->Dregeoside_Ga1 Deprotection

Caption: Proposed synthetic workflow for this compound.

Potential Signaling Pathway

Cardiac glycosides, the class of compounds to which this compound belongs, are known to primarily act by inhibiting the Na+/K+-ATPase pump in cell membranes. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium concentration. In cardiac myocytes, this results in increased contractility. In other cell types, alterations in calcium signaling can trigger various downstream pathways, including those involved in apoptosis and cell proliferation.

Signaling_Pathway Dregeoside This compound NaK_ATPase Na+/K+-ATPase Dregeoside->NaK_ATPase Inhibition Na_in ↑ Intracellular [Na+] NaK_ATPase->Na_in NCX Na+/Ca2+ Exchanger Na_in->NCX Altered Gradient Ca_in ↑ Intracellular [Ca2+] NCX->Ca_in SR Sarcoplasmic Reticulum (further Ca2+ release) Ca_in->SR Downstream Downstream Effects (e.g., Apoptosis, Cell Cycle Arrest) Ca_in->Downstream Contractility ↑ Cardiac Contractility Ca_in->Contractility SR->Ca_in

Caption: Putative signaling pathway of this compound.

References

Application Notes and Protocols for Testing Dregeoside Ga1 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of Dregeoside Ga1, a cardiac glycoside, on cultured cells. The protocols outlined below describe standard colorimetric, luminescence-based, and flow cytometry assays to quantify cell viability, membrane integrity, and apoptosis.

Introduction

This compound is a cardiac glycoside whose cytotoxic potential is of significant interest in drug discovery and development. Cardiac glycosides are known to inhibit the Na+/K+-ATPase pump, leading to an increase in intracellular calcium and subsequent activation of various signaling pathways that can culminate in cell death.[1][2][3] Understanding the cytotoxic profile of this compound is crucial for evaluating its therapeutic potential and off-target toxicities. This document provides detailed protocols for a panel of in vitro assays to characterize the cytotoxic activity of this compound.

Assessment of Cell Viability using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO, typically <0.5%) and an untreated control.[1]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC₅₀ value.

Data Presentation: MTT Assay Results
This compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Control)1.25 ± 0.08100
0.11.12 ± 0.0689.6
10.85 ± 0.0568.0
100.45 ± 0.0336.0
500.15 ± 0.0212.0
1000.08 ± 0.016.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

MTT Assay Experimental Workflow

Assessment of Cell Membrane Integrity using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[8][9]

Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure times.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes.[10] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10][11]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10][11]

  • Controls: Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[11]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100.

Data Presentation: LDH Assay Results
This compound Conc. (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
0 (Spontaneous)0.15 ± 0.020
0.10.20 ± 0.038.3
10.45 ± 0.0450.0
100.80 ± 0.06108.3
1000.95 ± 0.07133.3
Max Release0.75 ± 0.05100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

LDH_Assay_Workflow A Seed & Treat Cells B Incubate A->B C Collect Supernatant B->C D Add LDH Reaction Mix C->D E Incubate (30 min) D->E F Add Stop Solution E->F G Measure Absorbance (490nm) F->G H Calculate % Cytotoxicity G->H

LDH Assay Experimental Workflow

Detection of Apoptosis by Annexin V/PI Staining

The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[12][13][14] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12][14] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[12][14]

Experimental Protocol: Annexin V/PI Staining
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle non-enzymatic method like EDTA to detach them.[15]

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[15]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[13][15][16]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[15]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13][16]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry as soon as possible.[13]

Data Presentation: Annexin V/PI Staining Results
This compound Conc. (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)95.22.52.3
175.818.95.3
1030.155.614.3
505.440.254.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Measurement of Caspase-3 Activity

Caspase-3 is a key executioner caspase in the apoptotic pathway.[17] Its activation can be measured using a fluorometric or colorimetric assay based on the cleavage of a specific substrate.[18][19]

Experimental Protocol: Caspase-3 Activity Assay
  • Cell Lysis: After treatment with this compound, lyse the cells using a chilled cell lysis buffer.[18]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase Reaction: In a 96-well black plate, add an equal amount of protein from each lysate. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).[18][19]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[18][19]

  • Measurement: Measure the absorbance at 405 nm (for colorimetric) or fluorescence at an excitation/emission of 380/460 nm (for fluorometric).[18]

  • Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Data Presentation: Caspase-3 Activity Results
This compound Conc. (µM)Caspase-3 Activity (Fold Change) (Mean ± SD)
0 (Control)1.0 ± 0.1
12.5 ± 0.3
108.2 ± 0.9
5015.6 ± 1.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Caspase_Assay_Workflow A Treat Cells with this compound B Lyse Cells A->B C Add Caspase-3 Substrate B->C D Incubate (1-2h) C->D E Measure Fluorescence/Absorbance D->E F Calculate Fold Change E->F

Caspase-3 Activity Assay Workflow

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

Based on the known mechanism of action for cardiac glycosides, this compound is hypothesized to induce cytotoxicity through the inhibition of the Na+/K+-ATPase pump, leading to an increase in intracellular calcium, mitochondrial dysfunction, and ultimately, apoptosis.

Dregeoside_Signaling_Pathway Dregeoside This compound NaK_ATPase Na+/K+-ATPase Dregeoside->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Na_in->NCX Alters Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Leads to Mitochondria Mitochondrial Stress Ca_in->Mitochondria ROS ↑ ROS Mitochondria->ROS Caspases Caspase Activation Mitochondria->Caspases ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Proposed this compound Cytotoxicity Pathway

References

Application Notes and Protocols for In Vivo Mouse Studies with Dregeoside Ga1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited public information exists regarding the biological activities of Dregeoside Ga1. These application notes and protocols provide a general framework for the in vivo administration of a novel compound in mouse studies, based on established best practices in preclinical research. Researchers must conduct preliminary in vitro studies to determine the biological context and potential mechanism of action of this compound before proceeding with in vivo experiments.

Introduction

This compound is a chemical compound with the molecular formula C49H80O17[1]. Due to the current lack of data on its biological effects, a systematic approach is required to evaluate its in vivo efficacy and safety. This document outlines key considerations and detailed protocols for the administration of this compound in mouse models, intended for researchers, scientists, and drug development professionals. The following sections will guide the user through essential stages of in vivo research, from initial compound characterization to the design and execution of robust animal studies.

Preliminary In Vitro Assessment

Before initiating in vivo studies, it is crucial to establish the in vitro biological activity of this compound. These preliminary studies will inform the hypothesis for in vivo testing, including the selection of an appropriate animal model and relevant outcome measures.

Key In Vitro Experiments:

  • Cytotoxicity Assays: Determine the cytotoxic potential of this compound in relevant cell lines to establish a preliminary therapeutic window.

  • Target Identification and Pathway Analysis: Utilize techniques such as proteomics, transcriptomics, or specific reporter assays to identify the molecular targets and signaling pathways modulated by this compound.

  • Functional Assays: Based on target identification, perform functional assays to confirm the compound's effect on cellular processes (e.g., proliferation, apoptosis, inflammation, metabolic activity).

In Vivo Experimental Design

A well-designed in vivo study is essential for obtaining reproducible and meaningful results.[2][3] Key principles of experimental design, including the "3Rs" (Replacement, Reduction, and Refinement), should be strictly adhered to.[2]

Animal Model Selection

The choice of mouse strain is critical and should be based on the intended therapeutic area and the in vitro data.[3][4] For example, if in vitro studies suggest an immunomodulatory role for this compound, BALB/c mice, which are commonly used in immunological studies, could be a suitable choice.[5] For studies investigating metabolic effects, strains prone to developing metabolic disorders might be more appropriate. The Mouse Phenome Database can be a valuable resource for selecting an appropriate strain.[2]

Dosing and Administration Route

Table 1: Key Parameters for this compound Formulation and Administration

ParameterDescriptionRecommendation
Solubility The ability of this compound to dissolve in a solvent.Determine the solubility of this compound in various biocompatible vehicles (e.g., saline, PBS, DMSO, oil-based vehicles). The final concentration of any organic solvent (like DMSO) should be kept to a minimum to avoid toxicity.
Route of Administration The path by which the compound is brought into contact with the body.The choice of administration route (e.g., oral, intravenous, intraperitoneal, subcutaneous) depends on the compound's physicochemical properties and the desired pharmacokinetic profile. For initial studies, intraperitoneal or oral administration is common.
Dosage Range The amount of this compound administered per unit of body weight.An initial dose-range finding study is essential to determine the maximum tolerated dose (MTD) and to select appropriate doses for efficacy studies. This typically involves administering a wide range of doses to small groups of mice and monitoring for signs of toxicity.
Dosing Frequency and Duration How often and for how long the compound is administered.This will depend on the compound's half-life and the nature of the disease model. Acute, sub-chronic, or chronic dosing schedules may be employed.
Experimental Groups and Controls

Proper control groups are fundamental to a robust study design.[4]

Table 2: Example of Experimental Group Design for an Efficacy Study

GroupTreatmentNumber of Animals (Male/Female)Purpose
1 Vehicle Control5 / 5To control for the effects of the administration vehicle.
2 This compound (Low Dose)5 / 5To assess the effect of a low dose of the compound.
3 This compound (Mid Dose)5 / 5To assess the effect of a mid-range dose of the compound.
4 This compound (High Dose)5 / 5To assess the effect of a high dose of the compound.
5 Positive Control (if available)5 / 5To benchmark the effect of this compound against a compound with a known effect in the model.

Important Considerations:

  • Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment groups, and investigators should be blinded to the treatment allocation during the experiment and data analysis.[3][4][6]

  • Sample Size: The number of animals per group should be determined by a power calculation to ensure the study is adequately powered to detect a statistically significant effect.[6]

  • Sex as a Biological Variable: Both male and female mice should be included in studies unless there is a strong justification for using only one sex.[4][6]

Experimental Protocols

Preparation of Dosing Solution
  • Determine the required concentration of this compound based on the highest dose to be administered and the maximum volume that can be safely administered to a mouse.

  • Weigh the required amount of this compound using a calibrated analytical balance.

  • Dissolve this compound in the chosen vehicle. If using a co-solvent like DMSO, first dissolve the compound in a small volume of DMSO and then dilute to the final volume with a biocompatible carrier like saline or PBS. Ensure the final DMSO concentration is low (typically <5%).

  • Ensure complete dissolution. Vortexing or sonication may be necessary.

  • Prepare fresh on the day of dosing, or if stability data is available, store appropriately.

Administration of this compound

The following is a general protocol for intraperitoneal (IP) injection. Protocols for other routes should follow standard laboratory procedures.

  • Animal Restraint: Gently restrain the mouse using an appropriate technique to expose the abdomen.

  • Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.

  • Injection: Slowly inject the this compound solution.

  • Needle Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the mouse for a short period after injection for any immediate adverse reactions.

Monitoring and Endpoint Analysis

Animals should be monitored regularly for clinical signs of toxicity, changes in body weight, and food/water intake. The specific endpoints for analysis will be determined by the study's objectives and the hypothesized mechanism of action of this compound.

Potential Endpoints:

  • Pharmacokinetic Analysis: Measurement of this compound levels in blood and tissues over time.

  • Pharmacodynamic Biomarkers: Measurement of target engagement or downstream signaling molecules in relevant tissues.

  • Efficacy Readouts: Dependent on the disease model (e.g., tumor volume in a cancer model, inflammatory markers in an inflammation model).

  • Histopathology: Microscopic examination of tissues to assess for therapeutic effects and toxicity.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 3: Example of Body Weight Data Presentation

Treatment GroupDay 0 (g)Day 7 (g)Day 14 (g)Change from Baseline (%)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Low)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Mid)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (High)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 4: Example of Efficacy Endpoint Data Presentation (e.g., Tumor Volume)

Treatment GroupDay 7 (mm³)Day 14 (mm³)Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM-
This compound (Low)Mean ± SEMMean ± SEMMean ± SEMCalculated Value
This compound (Mid)Mean ± SEMMean ± SEMMean ± SEMCalculated Value
This compound (High)Mean ± SEMMean ± SEMMean ± SEMCalculated Value

Visualizations

Experimental Workflow

experimental_workflow cluster_preclinical In Vitro Assessment cluster_invivo In Vivo Study cluster_analysis Data Analysis invitro_cytotoxicity Cytotoxicity Assays invitro_target Target Identification invitro_cytotoxicity->invitro_target Inform invitro_functional Functional Assays invitro_target->invitro_functional Guide animal_model Animal Model Selection invitro_functional->animal_model Hypothesis for In Vivo dose_finding Dose-Range Finding (MTD) animal_model->dose_finding efficacy_study Efficacy Study dose_finding->efficacy_study Select Doses data_collection Data Collection & Monitoring efficacy_study->data_collection endpoint_analysis Endpoint Analysis data_collection->endpoint_analysis statistical_analysis Statistical Analysis endpoint_analysis->statistical_analysis conclusion Conclusion & Reporting statistical_analysis->conclusion signaling_pathway Dregeoside_Ga1 This compound Receptor Cell Surface Receptor (To be identified) Dregeoside_Ga1->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-kB, AP-1) Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (e.g., Cytokines, Growth Factors) TranscriptionFactor->GeneExpression Translocates to Nucleus Nucleus Nucleus BiologicalResponse Biological Response (e.g., Anti-inflammatory, Anti-proliferative) GeneExpression->BiologicalResponse

References

Application Notes and Protocols: Quantifying Apoptosis in Cancer Cells Following Dregeoside Ga1 Treatment using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dregeoside Ga1 is a novel compound under investigation for its potential anti-cancer properties. A key mechanism through which anti-cancer agents exert their effects is the induction of apoptosis, or programmed cell death. This document provides a detailed protocol for the quantitative analysis of apoptosis in cancer cells treated with this compound using flow cytometry. The protocol is based on the widely used Annexin V and Propidium Iodide (PI) staining method.[1][2]

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection.[3] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can penetrate late-stage apoptotic and necrotic cells where membrane integrity is compromised.[4] This dual-staining method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).[5]

Experimental Protocol

This protocol outlines the steps for treating a selected cancer cell line with this compound, followed by staining with Annexin V-FITC and PI, and subsequent analysis by flow cytometry.

Materials:

  • This compound

  • Cancer cell line (e.g., Jurkat, HL-60)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the chosen cancer cell line in 6-well plates at a density of 1 x 10⁶ cells/well.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 2, 5 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Harvesting:

    • Suspension cells: Gently collect the cells from each well into centrifuge tubes.

    • Adherent cells: Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells into centrifuge tubes.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[6]

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3][7]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[3]

    • Add 5 µL of Annexin V-FITC to the cell suspension.[3][7]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[4][5][6]

    • Add 5 µL of Propidium Iodide.[7]

    • Add 400 µL of 1X Binding Buffer to each tube.[4][5][6]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[6]

    • Excite the samples with a 488 nm laser.

    • Collect the FITC fluorescence signal in the FL1 channel (around 530 nm) and the PI fluorescence signal in the FL2 or FL3 channel (>575 nm).[4]

    • For each sample, collect a minimum of 10,000 events.

    • Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.

Data Analysis:

The flow cytometry data can be analyzed using appropriate software (e.g., FlowJo). The cell population is typically visualized on a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:

  • Lower Left (Q4): Live cells (Annexin V- / PI-)

  • Lower Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

  • Upper Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Upper Left (Q1): Necrotic cells (Annexin V- / PI+)

The percentage of cells in each quadrant should be determined for each treatment condition.

Data Presentation

The quantitative results from the flow cytometry analysis can be summarized in the following table:

Treatment GroupConcentration (µM)% Live Cells (Q4)% Early Apoptotic Cells (Q3)% Late Apoptotic/Necrotic Cells (Q2)
Vehicle Control0
This compound0.1
This compound0.5
This compound2
This compound5

Visualizations

Experimental Workflow Diagram:

G Experimental Workflow for Apoptosis Assay cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition and Analysis cell_seeding Seed Cancer Cells treatment Treat with this compound cell_seeding->treatment harvesting Harvest and Wash Cells treatment->harvesting staining Stain with Annexin V-FITC and PI harvesting->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry data_analysis Quantify Apoptotic Populations flow_cytometry->data_analysis

Caption: Workflow for assessing apoptosis after this compound treatment.

Apoptosis Signaling Pathway:

G Simplified Apoptosis Signaling Pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 dregeoside This compound bcl2 Inhibition of Bcl-2 Family Proteins dregeoside->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential mechanism of this compound-induced apoptosis.

References

Application Notes and Protocols: Quantifying Gene Expression Changes Induced by Dregeoside Ga1 using qPCR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dregeoside Ga1 is a glycoside isolated from the plant Dregea volubilis. Various extracts and compounds from this plant have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. These properties suggest that this compound may modulate cellular pathways involved in the immune response. This document provides a detailed protocol for utilizing quantitative real-time PCR (qPCR) to investigate the effect of this compound on the expression of key genes involved in inflammation.

In this hypothetical application, we will explore the potential of this compound to modulate the expression of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the anti-inflammatory cytokine, Interleukin-10 (IL-10). Beta-actin (ACTB) will be used as a reference gene for normalization.

Data Presentation

The following table summarizes hypothetical data from a qPCR experiment investigating the dose-dependent effect of this compound on the expression of target genes in lipopolysaccharide (LPS)-stimulated macrophages.

Treatment GroupTarget GeneAverage Ct ValueΔCt (Target - ACTB)ΔΔCt (Treated - Control)Fold Change (2^-ΔΔCt)
Control (LPS only) TNF-α22.54.50.01.0
IL-624.06.00.01.0
IL-1028.010.00.01.0
ACTB18.0---
This compound (10 µM) TNF-α24.06.01.50.35
IL-625.87.81.80.29
IL-1027.29.2-0.81.74
ACTB18.0---
This compound (50 µM) TNF-α25.57.53.00.13
IL-627.59.53.50.09
IL-1026.58.5-1.52.83
ACTB18.0---

Experimental Protocols

This section outlines the detailed methodology for investigating the effect of this compound on gene expression using qPCR.

Cell Culture and Treatment
  • Cell Line: Use a relevant cell line, such as RAW 264.7 murine macrophages, which are commonly used to study inflammation.

  • Cell Seeding: Seed the cells in a 6-well plate at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

  • Stimulation and Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 10 µM and 50 µM) for 1 hour.

    • Include a vehicle control (e.g., DMSO).

    • Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to all wells except for the unstimulated control.

    • Incubate the cells for a further 6 hours.

RNA Extraction
  • Cell Lysis: After incubation, remove the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).

  • RNA Isolation: Proceed with RNA isolation according to the manufacturer's protocol for the chosen lysis reagent. This typically involves phase separation with chloroform and precipitation of RNA with isopropanol.

  • RNA Purification: Wash the RNA pellet with 75% ethanol, air-dry, and resuspend in nuclease-free water.

  • Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. RNA integrity can be further assessed by gel electrophoresis.

Reverse Transcription (cDNA Synthesis)
  • Reaction Setup: Prepare a reverse transcription reaction mix containing:

    • 1 µg of total RNA

    • Random hexamers or oligo(dT) primers

    • dNTPs

    • Reverse transcriptase enzyme and buffer

    • Nuclease-free water to the final volume.

  • Incubation: Incubate the reaction mix according to the reverse transcriptase manufacturer's instructions (e.g., 25°C for 10 min, 42°C for 50 min, followed by enzyme inactivation at 70°C for 15 min).

  • cDNA Storage: The resulting cDNA can be stored at -20°C.

Quantitative Real-Time PCR (qPCR)
  • Primer Design: Use validated primers for the target genes (TNF-α, IL-6, IL-10) and the reference gene (ACTB).

  • qPCR Reaction Mix: Prepare the qPCR reaction mix for each sample in triplicate:

    • SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)

    • Forward and reverse primers (final concentration of 200-500 nM each)

    • Diluted cDNA template (e.g., 2 µL)

    • Nuclease-free water to the final volume (e.g., 20 µL).

  • Thermal Cycling: Perform the qPCR in a real-time PCR instrument with the following typical cycling conditions:

    • Initial denaturation: 95°C for 10 min

    • 40 cycles of:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 60 sec

    • Melt curve analysis to verify primer specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).

    • Calculate the relative gene expression changes using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).

    • The fold change in gene expression is calculated as 2^-ΔΔCt.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_molecular_biology Molecular Biology cluster_data_analysis Data Analysis cell_seeding Seed Macrophages dregeoside_treatment This compound Treatment cell_seeding->dregeoside_treatment lps_stimulation LPS Stimulation dregeoside_treatment->lps_stimulation rna_extraction RNA Extraction lps_stimulation->rna_extraction cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis qPCR qPCR cDNA_synthesis->qPCR ct_values Determine Ct Values qPCR->ct_values delta_delta_ct ΔΔCt Calculation ct_values->delta_delta_ct fold_change Calculate Fold Change delta_delta_ct->fold_change

Caption: Experimental workflow for qPCR analysis of gene expression.

Hypothetical Signaling Pathway

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB nucleus Nucleus NFkB->nucleus Translocation pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6) nucleus->pro_inflammatory_genes Dregeoside_Ga1 This compound Dregeoside_Ga1->IKK

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Application Notes and Protocols for Ginsenoside Rg1 as a Positive Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide detailed protocols for utilizing Ginsenoside Rg1 as a positive control in anti-inflammatory and apoptosis induction experiments. Ginsenoside Rg1 is a major active saponin derived from Panax ginseng and has been extensively studied for its diverse pharmacological activities, including potent anti-inflammatory and anti-cancer effects.[1] Its well-characterized mechanisms of action make it an excellent positive control for validating experimental systems and ensuring the reliability of results.

Note on "Dregeoside Ga1": Initial searches for "this compound" did not yield sufficient information on its biological activities or its use as an experimental control. It is likely that this name is either erroneous or refers to a very obscure compound. Ginsenoside Rg1 is presented here as a well-documented and suitable alternative for the intended applications.

Application Note 1: Ginsenoside Rg1 as a Positive Control for In Vitro Anti-Inflammatory Assays

Overview

Ginsenoside Rg1 is an effective positive control for experiments investigating anti-inflammatory pathways. It has been shown to suppress the production of key pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).[2][3] The primary mechanisms for this activity include the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the promotion of macrophage polarization from a pro-inflammatory M1 state to an anti-inflammatory M2 state.[2][4][5]

Mechanism of Action

Ginsenoside Rg1 exerts its anti-inflammatory effects through several key molecular pathways. In response to inflammatory stimuli like Lipopolysaccharide (LPS), Rg1 can inhibit the activation of the NF-κB pathway, a central regulator of the inflammatory response.[6][7] This leads to a downstream reduction in the transcription and secretion of pro-inflammatory cytokines.[5] Additionally, Rg1 has been observed to modulate macrophage polarization, a critical process in the resolution of inflammation.[2][8] It promotes the shift from classically activated (M1) macrophages, which produce pro-inflammatory cytokines, to alternatively activated (M2) macrophages, which are involved in tissue repair and immunoregulation.[8][9]

Quantitative Data: Anti-Inflammatory Effects of Ginsenoside Rg1

The following table summarizes the quantitative effects of Ginsenoside Rg1 on the expression of key inflammatory markers in various in vitro and in vivo models.

Model SystemTreatmentTarget MoleculeObserved EffectReference
LPS-stimulated RAW264.7 macrophages50 µM Rg1TNF-α mRNASignificant reduction[8]
LPS-stimulated RAW264.7 macrophages50 µM Rg1IL-1β mRNASignificant reduction[8]
TNF-Tg Mice20 mg/kg Rg1Serum TNF-αSignificant reduction[10]
TNF-Tg Mice20 mg/kg Rg1Serum IL-6Significant reduction[10]
DSS-induced colitis in miceRg1 treatmentIL-1β, IL-6, TNF-α mRNASignificant downregulation[11]
ox-LDL-induced HUVECsRg1 treatmentIL-6, IL-1β, TNF-αDose-dependent reduction[12]

Signaling Pathway: Ginsenoside Rg1 in Anti-Inflammatory Response

GsRg1_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_complex IKK-IκB-NF-κB Complex TLR4->NFkB_complex NFkB_active NF-κB (p65/p50) NFkB_complex->NFkB_active IκB degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Transcription GsRg1 Ginsenoside Rg1 GsRg1->NFkB_complex Inhibition Macrophage Macrophage Polarization GsRg1->Macrophage M1 M1 Phenotype (Pro-inflammatory) Macrophage->M1 M2 M2 Phenotype (Anti-inflammatory) Macrophage->M2 Anti_Inflammatory_Workflow start Start seed_cells Seed RAW264.7 cells (2.5x10^5 cells/well) start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treatment Pre-treat with Ginsenoside Rg1 (1h) Stimulate with LPS (1µg/mL) incubate1->treatment incubate2 Incubate 6h (qPCR) or 24h (ELISA) treatment->incubate2 collect Collect Supernatant (ELISA) and Cell Lysate (qPCR) incubate2->collect analysis Analyze Cytokine Protein (ELISA) and mRNA Expression (qPCR) collect->analysis end End analysis->end GsRg1_Apoptosis_Pathway GsRg1 Ginsenoside Rg1 ROS Intracellular ROS Generation GsRg1->ROS DNA_damage DNA Damage (γH2AX foci) GsRg1->DNA_damage Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation Mito->Caspases DNA_damage->Caspases Apoptosis Apoptosis Caspases->Apoptosis Apoptosis_Workflow start Start seed_cells Seed MDA-MB-231 cells on coverslips start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treatment Treat with Ginsenoside Rg1 (e.g., 0-15 µM) incubate1->treatment incubate2 Incubate 24h treatment->incubate2 fix_perm Fix and Permeabilize Cells incubate2->fix_perm stain Perform TUNEL Staining and DAPI Counterstain fix_perm->stain visualize Visualize and Quantify using Fluorescence Microscopy stain->visualize end End visualize->end

References

Dregeoside Ga1: Dossier on a Molecule Awaiting Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, detailed information regarding the biological activity, dosage, and administration of Dregeoside Ga1 in cell lines remains elusive. This indicates that this compound is likely a compound that has not yet been extensively studied or that research pertaining to its cellular effects has not been published in accessible formats.

Currently, available information is limited to its chemical and physical properties. This compound is identified as a complex steroid derivative with the chemical formula C49H80O17 and a molecular weight of 941.149. While its structure suggests potential biological activity, empirical data from in vitro or in vivo studies is not publicly available.

This lack of data prevents the creation of detailed application notes and protocols as requested. The scientific community has not yet established effective concentrations, potential mechanisms of action, or relevant signaling pathways for this particular compound.

For researchers, scientists, and drug development professionals interested in this compound, this represents an untapped area of investigation. The initial steps for characterizing the bioactivity of this compound would involve a series of fundamental in vitro assays.

Proposed Initial Investigational Workflow

For scientists embarking on the study of this compound, a logical first step would be to determine its cytotoxic or anti-proliferative effects across a panel of diverse cancer cell lines. This foundational data is crucial for all subsequent mechanistic studies. A generalized workflow for such an investigation is proposed below.

cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Mechanistic Studies (if cytotoxicity is observed) prep This compound Stock Solution Preparation cell_culture Cell Line Seeding (e.g., MCF-7, A549, HeLa) treatment Treatment with Serial Dilutions of this compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, XTT) treatment->viability_assay ic50 IC50 Value Determination viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle_analysis western_blot Western Blot Analysis (Key Signaling Proteins) ic50->western_blot pathway_analysis Signaling Pathway Identification apoptosis_assay->pathway_analysis cell_cycle_analysis->pathway_analysis western_blot->pathway_analysis

Application Notes and Protocols for Dregeoside Ga1 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1 is a steroidal glycoside isolated from the plant Dregea volubilis.[1][2] As with many natural products, its potential biological activities are of significant interest to the research community. Proper preparation of stock solutions is a critical first step for any in vitro or in vivo experimentation to ensure accurate and reproducible results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions. Due to the limited availability of specific solubility and stability data for this compound, this guide also incorporates recommendations for empirical determination of these parameters.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is essential for calculating molar concentrations and for understanding the general chemical nature of the compound.

PropertyValueSource
CAS Number 98665-66-8[1][3]
Molecular Formula C₄₉H₈₀O₁₇[1][3]
Molecular Weight 941.17 g/mol [1][2]
Melting Point 126.5-129 °C[1][3]
Appearance White to off-white powder (typical for purified natural products)General Knowledge
Purity >98% (recommended for biological assays)General Knowledge

Recommended Solvents and Solubility Testing

It is highly recommended that researchers perform a preliminary solubility test to determine the optimal solvent and maximum practical concentration.

Protocol for Solubility Testing:
  • Weigh a small, precise amount of this compound (e.g., 1 mg) into a clear glass vial.

  • Add a measured, small volume of the chosen solvent (e.g., 100 µL of DMSO).

  • Vortex the vial for 1-2 minutes at room temperature.

  • Visually inspect the solution against a dark background for any undissolved particulate matter.

  • If the compound is fully dissolved, the solubility is at least 10 mg/mL (or ~10.6 mM). You can proceed to make a stock solution at or below this concentration.

  • If the compound is not fully dissolved, sonication or gentle warming (not to exceed 40°C) may be employed to aid dissolution. If particulates remain, the concentration is too high for that solvent.

  • Record the solubility for each solvent tested in a table similar to Table 2 for future reference.

SolventConcentration Tested (mg/mL)Observation (Dissolved/Partially Dissolved/Insoluble)Notes
DMSO
Ethanol (Absolute)
Methanol
PBS (pH 7.4)

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, disposable pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weighing Preparation: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * (1 / Concentration (mol/L)) * 1,000,000

    • Volume (µL) = (1 mg / 941.17 g/mol ) * (1 / 0.010 mol/L) * 1,000,000 = 106.25 µL

    • Add 106.25 µL of sterile DMSO to the microcentrifuge tube containing the this compound.

  • Dissolution: Tightly cap the tube and vortex for 2-3 minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.

  • Verification: Visually inspect the solution to ensure it is clear and free of any precipitates.

  • Labeling and Storage: Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

Working solutions should be prepared by diluting the high-concentration stock solution in the appropriate cell culture medium or buffer immediately before use.

Important Considerations:

  • The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cellular toxicity.

  • Always prepare a vehicle control (cell culture medium or buffer with the same final concentration of the solvent) to run alongside your experiments.

Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:

  • Perform a 1:1000 dilution.

  • Add 1 µL of the 10 mM this compound stock solution to 999 µL of your desired cell culture medium or buffer.

  • Mix thoroughly by gentle pipetting or brief vortexing.

Stability and Storage Recommendations

The stability of this compound in solution has not been formally reported. Therefore, the following are general best-practice recommendations:

  • Stock Solutions: Store at -20°C or -80°C. It is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Protect from light by using amber vials or by wrapping tubes in aluminum foil. A preliminary stability test (e.g., by HPLC or bioassay) after a set period of storage is advisable.

  • Working Solutions: Prepare fresh for each experiment from the frozen stock solution. Do not store diluted working solutions for extended periods.

Storage ConditionRecommended DurationNotes
Powder As per supplier's recommendation (typically long-term at -20°C)Store in a desiccator to prevent moisture absorption.
Stock Solution (-20°C) Up to 3-6 months (to be verified)Aliquot to avoid freeze-thaw cycles. Protect from light.
Stock Solution (-80°C) Up to 12 months (to be verified)Preferred for long-term storage. Aliquot and protect from light.
Working Solution Use immediatelyDo not store.

Visualizations

The following diagrams illustrate the workflow for preparing and validating this compound stock solutions.

G cluster_prep Stock Solution Preparation cluster_storage Storage & Use start Start: this compound Powder weigh Weigh Compound start->weigh choose_solvent Select Solvent (e.g., DMSO) weigh->choose_solvent calculate_vol Calculate Solvent Volume for desired concentration choose_solvent->calculate_vol add_solvent Add Solvent calculate_vol->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve check_sol Visual Check for Complete Dissolution dissolve->check_sol check_sol->dissolve  Particulates  Present stock_sol High-Concentration Stock Solution check_sol->stock_sol  Clear Solution aliquot Aliquot into Single-Use Tubes stock_sol->aliquot store Store at -20°C or -80°C (Protect from light) aliquot->store dilute Prepare Working Solution (Dilute in Assay Medium) store->dilute experiment Use in Experiment dilute->experiment

Caption: Workflow for this compound Stock Solution Preparation and Use.

G cluster_validation Recommended Quality Control stock_sol Prepared Stock Solution solubility_test Solubility Test (Visual Inspection) stock_sol->solubility_test stability_test Stability Assessment (e.g., HPLC after storage) solubility_test->stability_test  Pass adjust_protocol Adjust Protocol (e.g., lower concentration) solubility_test->adjust_protocol  Fail concentration_verify Concentration Verification (Optional, e.g., UV-Vis) stability_test->concentration_verify proceed Proceed to Experiments concentration_verify->proceed  Pass concentration_verify->adjust_protocol  Fail

Caption: Quality Control Steps for this compound Stock Solutions.

References

Application Notes and Protocols for the Investigation of Dregeoside Ga1 in Multi-Drug Resistance Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific research directly investigating the application of Dregeoside Ga1 in multi-drug resistance (MDR) is not available in the public domain. The following application notes and protocols are based on the established research of a broader class of related natural compounds, namely steroidal saponins, and provide a framework for investigating this compound's potential in this field. This compound is a steroidal saponin isolated from Dregea volubilis, a plant known to contain various saponins.

Application Notes

Introduction

Multi-drug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. A common mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing intracellular drug accumulation and thus their cytotoxic efficacy.

Natural products, particularly steroidal saponins, have emerged as a promising source of compounds that can reverse MDR.[1][2] These compounds have been shown to modulate the activity of ABC transporters and affect various signaling pathways involved in cell survival and apoptosis, thereby re-sensitizing resistant cancer cells to chemotherapeutic agents.[1][3] Given that this compound is a steroidal saponin, it is a viable candidate for investigation as an MDR reversal agent.

Mechanism of Action (Hypothesized for this compound based on Steroidal Saponins)

Based on studies of other steroidal saponins, this compound could potentially reverse MDR through several mechanisms:[1][3][4]

  • Inhibition of ABC Transporters: Direct interaction with ABC transporters like P-gp, either as a competitive or non-competitive inhibitor, blocking the efflux of chemotherapeutic drugs.

  • Modulation of Signaling Pathways: Steroidal saponins are known to influence key signaling pathways that are often dysregulated in resistant cancer cells.[1][3] These include:

    • PI3K/Akt/mTOR Pathway: Inhibition of this pro-survival pathway can lead to decreased proliferation and increased apoptosis.[4]

    • NF-κB Pathway: Suppression of NF-κB signaling can reduce the expression of anti-apoptotic proteins and sensitize cells to chemotherapy.[3]

  • Induction of Apoptosis and Autophagy: Triggering programmed cell death through intrinsic or extrinsic apoptotic pathways, or by inducing autophagic cell death in cancer cells.[1][3][4]

Data Presentation

The efficacy of a potential MDR reversal agent is typically quantified by its ability to reduce the half-maximal inhibitory concentration (IC50) of a chemotherapeutic drug in a resistant cell line. The "fold reversal" (FR) is a key metric calculated as follows:

FR = IC50 of chemotherapeutic alone / IC50 of chemotherapeutic in the presence of the reversal agent

Table 1: Hypothetical Cytotoxicity Data for this compound in a Multi-Drug Resistant Cancer Cell Line

Cell LineTreatmentIC50 (nM) ± SDFold Reversal (FR)
MCF-7/ADR Doxorubicin2500 ± 150-
Doxorubicin + this compound (1 µM)800 ± 603.1
Doxorubicin + this compound (5 µM)250 ± 3010.0
Doxorubicin + this compound (10 µM)100 ± 1525.0
MCF-7 (Sensitive) Doxorubicin50 ± 8-

Experimental Protocols

The following are detailed protocols for key experiments to assess the potential of this compound in MDR research.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a substance exhibits half of its maximal inhibitory effect (IC50) and is a primary method for assessing the ability of a compound to reverse drug resistance.

Materials:

  • Multi-drug resistant (e.g., MCF-7/ADR) and sensitive (e.g., MCF-7) cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the resistant and sensitive cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • For determining the IC50 of the chemotherapeutic agent, treat the cells with serial dilutions of the drug.

    • To assess the reversal effect, treat the resistant cells with serial dilutions of the chemotherapeutic agent in the presence of non-toxic concentrations of this compound.

    • Include wells with untreated cells (control) and cells treated with this compound alone to assess its intrinsic cytotoxicity.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the concentration-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Protocol 2: Intracellular Drug Accumulation Assay (Rhodamine 123 Assay)

This assay measures the ability of a compound to inhibit the efflux pump activity of ABC transporters, leading to increased intracellular accumulation of a fluorescent substrate like Rhodamine 123.

Materials:

  • Resistant and sensitive cancer cell lines

  • Rhodamine 123

  • This compound

  • Verapamil (a known P-gp inhibitor, as a positive control)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Harvest and resuspend the cells in serum-free medium.

  • Pre-incubation: Incubate the cells with this compound or Verapamil at a predetermined non-toxic concentration for 1 hour at 37°C.

  • Rhodamine 123 Staining: Add Rhodamine 123 to a final concentration of 5 µM and incubate for another 60-90 minutes in the dark.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Analysis: Analyze the intracellular fluorescence intensity using a flow cytometer or visualize under a fluorescence microscope. An increase in fluorescence in the presence of this compound indicates inhibition of efflux pump activity.

Protocol 3: Western Blot Analysis of MDR-Related Proteins and Signaling Pathways

This protocol is used to determine the effect of this compound on the expression levels of key proteins involved in multi-drug resistance and associated signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-P-gp, anti-Akt, anti-p-Akt, anti-NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. β-actin is used as a loading control to ensure equal protein loading.

Visualizations

Below are diagrams representing a hypothetical signaling pathway that could be modulated by this compound and a general experimental workflow for its investigation in MDR research.

MDR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates Pgp P-glycoprotein (MDR Pump) ChemoDrug Chemotherapeutic Drug Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates IKK IKK Akt->IKK Activates GeneExpression Gene Expression (Survival, Proliferation) mTOR->GeneExpression IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB NFkB->GeneExpression Translocates to nucleus Dregeoside This compound Dregeoside->Pgp Inhibits Dregeoside->Akt Inhibits Dregeoside->NFkB Inhibits ChemoDrug->Pgp Efflux

Caption: Hypothesized mechanism of this compound in reversing MDR.

Experimental_Workflow start Start: Investigate this compound for MDR Reversal cytotoxicity 1. Cytotoxicity Assay (MTT) - Determine IC50 of this compound - Assess MDR reversal with chemotherapeutics start->cytotoxicity accumulation 2. Drug Accumulation Assay (Rhodamine 123) - Measure inhibition of efflux pumps cytotoxicity->accumulation western_blot 3. Western Blot Analysis - Analyze expression of P-gp, Akt, NF-κB, etc. accumulation->western_blot apoptosis 4. Apoptosis Assay (e.g., Annexin V/PI staining) - Quantify apoptotic cells western_blot->apoptosis pathway_analysis 5. Signaling Pathway Analysis - Further investigate modulated pathways apoptosis->pathway_analysis end Conclusion: Evaluate this compound as a potential MDR reversal agent pathway_analysis->end

Caption: Experimental workflow for MDR research.

References

Application Notes and Protocols: Techniques for Measuring Dregeoside Ga1 Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dregeoside Ga1 is a steroidal glycoside isolated from the plant Dregea volubilis. While extracts of this plant have been shown to possess a range of biological activities, including antioxidant, antimicrobial, and antitumor effects, the specific molecular target of this compound remains unidentified in publicly available scientific literature.[1][2][3][4] The determination of a drug candidate's binding affinity for its biological target is a critical step in the drug discovery process, providing insights into potency, specificity, and mechanism of action.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to first identify the biological target of a novel natural product like this compound and subsequently measure its binding affinity. The protocols detailed herein are established, robust techniques applicable to a wide range of ligand-protein interactions.

Section 1: Target Identification Workflow for a Novel Natural Product

Given that the biological target of this compound is unknown, the initial and most critical step is target identification. A generalized workflow for this process is outlined below. This multi-pronged approach increases the probability of successfully identifying and validating the molecular target.

Target_Identification_Workflow cluster_0 Target Identification Strategies Start Start: Purified this compound Chem_Probe Chemical Probe Synthesis (e.g., Biotinylated this compound) Start->Chem_Probe Label_Free Label-Free Approaches (e.g., Thermal Proteome Profiling) Start->Label_Free Computational In Silico Prediction (e.g., Molecular Docking against known targets) Start->Computational Affinity_Chrom Affinity Chromatography-Mass Spectrometry Chem_Probe->Affinity_Chrom Hit_List Generation of Potential Target 'Hit' List Affinity_Chrom->Hit_List Label_Free->Hit_List Computational->Hit_List Validation Target Validation (e.g., Knockdown, Overexpression) Hit_List->Validation Confirmed_Target Confirmed Biological Target Validation->Confirmed_Target

Figure 1: Generalized workflow for identifying the biological target of a novel natural product like this compound.

Section 2: General Protocols for Binding Affinity Measurement

Once a biological target for this compound has been identified and recombinantly expressed and purified, its binding affinity can be quantified using various biophysical techniques. Below are detailed protocols for three widely used methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand (this compound) and an immobilized protein target. It provides kinetic data (association and dissociation rates) from which the equilibrium dissociation constant (KD) can be calculated.

SPR_Workflow cluster_1 SPR Experimental Workflow Prep Prepare Protein and Ligand Solutions Immobilize Immobilize Target Protein on Sensor Chip Prep->Immobilize Inject Inject Serial Dilutions of this compound Immobilize->Inject Measure Measure Change in Refractive Index (Response Units) Inject->Measure Regenerate Regenerate Sensor Chip Surface Measure->Regenerate Analyze Analyze Sensorgram Data to Determine k_on, k_off, and K_D Measure->Analyze Regenerate->Inject Next Concentration

Figure 2: Step-by-step workflow for a typical Surface Plasmon Resonance experiment.
  • Reagent and Equipment Preparation:

    • Purified target protein (at least 95% purity).

    • This compound of high purity, dissolved in a suitable running buffer (e.g., HBS-EP+ buffer).

    • SPR instrument (e.g., Biacore, Reichert).

    • Sensor chip appropriate for the protein immobilization chemistry (e.g., CM5 chip for amine coupling).

    • Immobilization reagents (e.g., EDC, NHS, ethanolamine).

    • Regeneration solution (e.g., low pH glycine, high salt).

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the chip surface using a 1:1 mixture of EDC and NHS.

    • Inject the purified protein solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of concentrations of this compound in running buffer (e.g., from 0.1 nM to 10 µM, depending on the expected affinity).

    • Inject the this compound solutions sequentially over both the protein-immobilized and reference flow cells, starting with the lowest concentration.

    • Monitor the association phase (binding) and dissociation phase (buffer flow) in real-time.

    • Between each concentration, inject the regeneration solution to remove all bound this compound and return to the baseline.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).

ITC_Workflow cluster_2 ITC Experimental Workflow Prep Prepare Protein and Ligand in Matched Buffer Load_Cell Load Target Protein into Sample Cell Prep->Load_Cell Load_Syringe Load this compound into Titration Syringe Prep->Load_Syringe Titrate Perform Serial Injections of Ligand into Sample Cell Load_Cell->Titrate Load_Syringe->Titrate Measure Measure Heat Change after each Injection Titrate->Measure Analyze Analyze Binding Isotherm to Determine K_D, n, ΔH, and ΔS Measure->Analyze

Figure 3: Procedural workflow for an Isothermal Titration Calorimetry experiment.
  • Reagent and Equipment Preparation:

    • Purified target protein and this compound at accurately known concentrations.

    • Both protein and ligand must be in the exact same, degassed buffer to minimize heats of dilution.

    • Isothermal Titration Calorimeter (e.g., Malvern MicroCal).

  • Sample Preparation and Loading:

    • The protein concentration in the sample cell should be approximately 10-50 times the expected KD.

    • The this compound concentration in the syringe should be 10-20 times the protein concentration.

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

  • Titration:

    • Equilibrate the system to the desired temperature.

    • Perform a series of small, sequential injections (e.g., 1-2 µL) of the this compound solution into the protein-containing sample cell.

    • Allow the system to return to thermal equilibrium between injections.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules along a temperature gradient, which is dependent on size, charge, and hydration shell. A change in any of these properties upon ligand binding can be detected and used to quantify binding affinity. This technique requires very small sample volumes.

MST_Workflow cluster_3 MST Experimental Workflow Label_Protein Label Target Protein with a Fluorophore Mix Mix Labeled Protein with Ligand Dilutions Label_Protein->Mix Prep_Ligand Prepare Serial Dilutions of this compound Prep_Ligand->Mix Load_Caps Load Samples into Capillaries Mix->Load_Caps Measure Apply IR Laser and Measure Thermophoretic Movement Load_Caps->Measure Analyze Plot Change in Thermophoresis vs. Ligand Concentration to Determine K_D Measure->Analyze

Figure 4: Workflow for a Microscale Thermophoresis binding assay.
  • Reagent and Equipment Preparation:

    • Purified target protein.

    • This compound of high purity.

    • MST instrument (e.g., NanoTemper Monolith).

    • Fluorescent labeling kit (e.g., NHS-ester dye for primary amines on the protein).

    • Capillaries for sample loading.

  • Protein Labeling:

    • Label the target protein with a fluorescent dye according to the manufacturer's instructions.

    • Remove excess, unbound dye using a purification column.

    • The final concentration of the labeled protein should be constant across all samples and in the low nanomolar range.

  • Sample Preparation:

    • Prepare a 16-point serial dilution of this compound in the assay buffer.

    • Mix each dilution with a constant concentration of the fluorescently labeled target protein.

    • Incubate the mixtures to allow binding to reach equilibrium.

  • Measurement:

    • Load the samples into the MST capillaries.

    • Place the capillaries in the MST instrument.

    • The instrument will apply a microscopic temperature gradient using an IR laser and measure the change in fluorescence in the heated spot, which reflects the thermophoretic movement of the molecules.

  • Data Analysis:

    • The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the this compound concentration.

    • Fit the resulting binding curve with the KD model to determine the dissociation constant.

Section 3: Data Presentation

Quantitative data from binding affinity experiments should be summarized in a clear and concise table. As no specific binding data for this compound is currently available, the following table is an illustrative example of how such data would be presented. For context, data for a related class of steroidal glycosides, cardiac glycosides binding to Na+/K+-ATPase, is often in the nanomolar range.[5]

TechniqueLigandTarget ProteinKD (Equilibrium Dissociation Constant)kon (Association Rate)koff (Dissociation Rate)Stoichiometry (n)ΔH (Enthalpy)
SPR This compoundTarget XValueValue (M-1s-1)Value (s-1)N/AN/A
ITC This compoundTarget XValueN/AN/AValueValue (kcal/mol)
MST This compoundTarget XValueN/AN/AN/AN/A

Section 4: Potential Signaling Pathways

Without a known target, the signaling pathway modulated by this compound is purely speculative. However, many natural products, including steroidal glycosides, are known to interact with membrane receptors or intracellular signaling proteins. For example, cardiac glycosides inhibit the Na+/K+-ATPase pump, which in turn affects intracellular calcium levels and downstream signaling cascades.[6][7][8] A hypothetical signaling pathway that could be influenced by a natural product is depicted below.

Signaling_Pathway cluster_4 Hypothetical Signaling Pathway Ligand This compound Receptor Membrane Receptor (e.g., GPCR, Ion Channel) Ligand->Receptor Binding Second_Messenger Second Messenger Production (e.g., cAMP, Ca2+) Receptor->Second_Messenger Kinase_Cascade Kinase Cascade Activation (e.g., MAPK Pathway) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response

Figure 5: A generalized signaling cascade that could be initiated by the binding of a natural product to a cell surface receptor.

Conclusion

The study of this compound presents an exciting opportunity in natural product research. The immediate challenge lies in the identification of its biological target. The workflow and protocols outlined in this document provide a robust framework for researchers to systematically approach this problem. By employing a combination of target identification strategies followed by rigorous biophysical characterization using techniques like SPR, ITC, and MST, the mechanism of action of this compound can be elucidated, paving the way for its potential development as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Dregeoside Ga1 Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Dregeoside Ga1. Here you will find answers to frequently asked questions, troubleshooting solutions for common experimental issues, detailed protocols, and comparative data to improve your extraction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly sourced from?

This compound is a type of triterpenoid saponin. Saponins are naturally occurring glycosides found in a wide variety of plants. They are distributed throughout the plant, including in the bark, leaves, stems, and roots.[1] The specific plant source is a critical factor for successful extraction.

Q2: Which solvents are most effective for this compound extraction?

As a saponin, this compound is a polar compound. Therefore, polar solvents are most effective for its extraction. Commonly used solvents include ethanol, methanol, water, n-butanol, or mixtures thereof.[2][3] Ethanol and methanol are frequently chosen for their high solubility of saponins.[4][5] The optimal solvent or solvent mixture should be determined empirically for your specific plant material.

Q3: What are the key factors that influence the yield of this compound?

Several factors significantly impact the extraction efficiency of saponins like this compound:

  • Solvent Choice and Concentration: The polarity and concentration of the solvent must be matched to the target compound.[2][5]

  • Temperature: Increased temperature generally enhances solubility and diffusion rates, but excessive heat can cause degradation.[2][5]

  • Extraction Time: A longer duration can increase yield, but prolonged exposure to heat or solvent can also lead to degradation of the target molecule.[2][3]

  • Solid-to-Solvent Ratio: This ratio must be optimized to ensure efficient mass transfer of the saponin from the plant material to the solvent.[3][5]

  • Particle Size: Grinding the plant material to a smaller, uniform particle size increases the surface area available for extraction.[5]

  • pH: The pH of the extraction medium can affect the stability and solubility of the saponin.[6]

Q4: What is the difference between conventional and modern extraction techniques?

Conventional methods like maceration and Soxhlet extraction are based on the principle of dissolving the solute in a solvent over a prolonged period.[1] While simple, they can be time-consuming, require large solvent volumes, and may have lower yields.[3][7]

Modern techniques, often called "green" technologies, include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Pressurized Liquid Extraction (PLE).[1][3][4] These methods are generally faster, more efficient, and consume less energy and solvent. For example, PLE can increase saponin yield by 20-30% compared to traditional methods.[7]

Q5: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (HPLC-MS), is considered one of the most effective and accurate methods for quantifying specific saponins.[2][8] This technique allows for both qualitative identification and precise quantitative measurement of the compound in your extract.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Issue 1: Low or No Yield of this compound

  • Potential Cause: Inappropriate solvent selection.

    • Solution: this compound is a polar saponin. Ensure you are using a polar solvent like ethanol, methanol, or an appropriate aqueous-organic mixture.[2] Test different solvent polarities to find the optimal one for your material.

  • Potential Cause: Insufficient extraction parameters.

    • Solution: Systematically optimize the extraction time, temperature, and solid-to-solvent ratio.[5] An increase in these parameters generally leads to higher yield, but be mindful of potential degradation.[2] The influence of these factors is often ranked as: solid-liquid ratio > pH > temperature.[6]

  • Potential Cause: Poor raw material quality or preparation.

    • Solution: Ensure the plant material is properly dried (e.g., oven-drying at 40-60°C) to prevent microbial growth and crushed to a fine, consistent powder to maximize surface area.[5] The saponin content can also vary depending on the plant's age and growing conditions.[1]

Issue 2: Low Purity of the Final Extract

  • Potential Cause: Co-extraction of other plant metabolites.

    • Solution: Conventional extraction methods can lack selectivity, pulling other compounds like flavonoids or pigments into the extract.[3][7] Consider using more selective modern techniques like Supercritical Fluid Extraction (SFE) or implementing a more rigorous downstream purification protocol.[3]

  • Potential Cause: Inadequate purification steps.

    • Solution: A multi-step purification process is often necessary. After initial extraction and concentration, perform a liquid-liquid partitioning step. For example, wash the aqueous extract with a non-polar solvent like diethyl ether to remove lipids, followed by extraction of the saponin into a more selective solvent like n-butanol.[8] Washing the n-butanol fraction with a brine solution (e.g., 5% aqueous NaCl) can further remove water-soluble impurities.[8]

Issue 3: Inconsistent Results Between Batches

  • Potential Cause: Variation in raw plant material.

    • Solution: Standardize the source, collection time, and storage conditions of your plant material. The concentration of secondary metabolites can be affected by environmental factors.[1]

  • Potential Cause: Lack of process control.

    • Solution: Document and strictly control all extraction parameters for each batch, including particle size, solvent-to-solid ratio, temperature, and time.[5] Use calibrated equipment to ensure consistency.

Data Presentation

The choice of extraction method significantly impacts yield. The following table summarizes a comparison between conventional and modern extraction techniques for saponins.

FeatureConventional (Soxhlet)Pressurized Liquid Extraction (PLE)Ultrasound-Assisted (UAE)Microwave-Assisted (MAE)
Principle Solvent percolationHigh pressure & temperatureAcoustic cavitationMicrowave heating
Relative Yield BaselineHigh (can be 20-30% higher)[7]HighHigh
Extraction Time Long (hours to days)[3]Short (minutes)[7]Short (minutes)Short (minutes)[3]
Solvent Usage HighLowLowLow
Selectivity Low[3]ModerateModerateModerate
Energy Use High[4]ModerateLow[4]Low

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound

This protocol outlines a standard method for extracting and purifying this compound from dried plant material.

  • Material Preparation:

    • Dry the selected plant material in an oven at 50-60°C to reduce moisture content.[5]

    • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[5]

  • Extraction:

    • Place 20 g of the powdered plant material into a conical flask.[8]

    • Add 100 mL of 80% aqueous ethanol (or another suitable polar solvent).[8]

    • Heat the mixture in a water bath at approximately 55-60°C for 4 hours with continuous stirring.[8]

    • After 4 hours, filter the mixture to separate the extract from the solid residue.

    • Re-extract the residue with an additional portion of the solvent to ensure complete extraction and combine the filtrates.[8]

  • Concentration and Purification:

    • Reduce the volume of the combined extracts to about 40 mL using a rotary evaporator or a water bath at ~90°C.[8]

    • Transfer the concentrated aqueous extract to a separatory funnel.

    • Add 20 mL of diethyl ether and shake vigorously to partition and remove non-polar impurities. Allow the layers to separate and discard the upper ether layer. Repeat this step.[8]

    • To the remaining aqueous layer, add 60 mL of n-butanol and shake. The this compound will move into the n-butanol phase. Collect the n-butanol layer. Repeat the n-butanol extraction on the aqueous layer.

    • Combine the n-butanol extracts and wash them twice with 10 mL of 5% aqueous sodium chloride solution to remove water-soluble impurities.[8]

    • Evaporate the final n-butanol solution to dryness under reduced pressure to obtain the purified this compound extract.

  • Quantification:

    • Dissolve a known mass of the final extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using HPLC or HPLC-MS against a certified this compound standard to determine the concentration and purity.[2]

Visualizations

Experimental Workflow and Troubleshooting

Extraction_Workflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis cluster_trouble Troubleshooting Point RawMaterial Raw Plant Material Drying Drying (50-60°C) RawMaterial->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction (e.g., 80% Ethanol, 60°C) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration LLE Liquid-Liquid Partition (Ether & n-Butanol) Concentration->LLE Washing Brine Wash LLE->Washing DryingFinal Evaporation Washing->DryingFinal Analysis HPLC / HPLC-MS Quantification DryingFinal->Analysis LowYield Low Yield? Analysis->LowYield Check Parameters LowYield->Grinding Check Particle Size LowYield->Extraction Optimize Time, Temp, Ratio

Caption: Workflow for this compound extraction and purification.

General Saponin Mechanism of Action

Saponin_Pathway cluster_membrane Cell Membrane Membrane Phospholipid Bilayer with embedded Cholesterol Complex Saponin-Cholesterol Complex Membrane->Complex Forms Saponin Saponin Molecule (e.g., this compound) Saponin->Membrane Interacts with Pore Membrane Pore Formation Complex->Pore Leads to Permeability Increased Membrane Permeability Pore->Permeability Uptake Enhanced Uptake of External Molecules Permeability->Uptake

Caption: General mechanism of saponin-induced membrane permeabilization.

References

Overcoming Dregeoside Ga1 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Dregeoside Ga1 in aqueous solutions. Given that specific solubility data for this compound is limited in publicly available literature, the following guidance is based on the well-established principles for improving the aqueous solubility of steroidal and triterpenoid saponins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a challenge?

This compound is a type of saponin, a class of chemical compounds found in various plant species. Saponins are glycosides of steroids or triterpenoids.[1][2] Their structure is amphiphilic, meaning they have both a water-soluble (hydrophilic) sugar portion and a fat-soluble (lipophilic) aglycone core.[2] This dual nature leads to complex solubility behavior in aqueous solutions and can result in low water solubility, which presents a significant challenge for in vitro and in vivo studies.[3]

Q2: What are the general principles for dissolving saponins like this compound in aqueous solutions?

The primary approach to dissolving saponins is to address the low solubility of their lipophilic aglycone core. Strategies include:

  • Using Co-solvents: Employing a small amount of a water-miscible organic solvent to first dissolve the saponin before adding the aqueous solution.

  • Adjusting pH: The solubility of some saponins can be influenced by the pH of the solution, especially if they contain acidic or basic functional groups.[4][5]

  • Increasing Temperature: For some saponins, solubility increases with temperature.[4][5]

  • Micellar Solubilization: Above a certain concentration, known as the critical micelle concentration (CMC), saponin molecules can self-assemble into micelles, which can encapsulate the lipophilic portions and enhance overall solubility.[5][6]

  • Using Surfactants: The addition of other non-ionic or bile salt surfactants can act synergistically with saponins to improve the solubility of hydrophobic compounds.[4][7]

Q3: Which co-solvents are commonly used for saponins?

Commonly used water-miscible organic solvents for initial dissolution of saponins include:

  • Ethanol[8][][10]

  • Methanol[][10]

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

It is crucial to use the minimal amount of organic solvent necessary and to be aware of its potential effects on downstream experiments, such as cell viability assays.

Q4: How does pH and temperature affect saponin solubility?

The effect of pH and temperature can be saponin-specific. For Quillaja saponin, for example, cholesterol solubility was found to be greatest at a pH of 4.6 at 298 K.[7] Increasing temperature has also been shown to strongly enhance the solubility of cholesterol in aqueous saponin solutions, which is associated with an increase in the size of the saponin micelles.[4][5] Researchers should empirically determine the optimal pH and temperature for this compound.

Troubleshooting Guide

Problem: My this compound powder is not dissolving in my aqueous buffer.

  • Solution 1: Use a Co-solvent. First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like ethanol or DMSO. Then, add this stock solution dropwise to your aqueous buffer while vortexing.

  • Solution 2: Gentle Heating. Try warming the solution in a water bath. For some saponins, increased temperature can improve solubility.[4][5] However, be cautious of potential degradation at high temperatures.

  • Solution 3: pH Adjustment. If the structure of this compound contains ionizable groups, adjusting the pH of the buffer may improve solubility.[5] Experiment with a range of pH values.

  • Solution 4: Sonication. Use a bath sonicator to aid in the dispersion and dissolution of the compound.

Problem: My this compound solution is cloudy or forms a precipitate over time.

  • Cause: This may indicate that the compound is coming out of solution, possibly due to reaching its solubility limit, temperature changes, or interactions with components of the medium.

  • Solution 1: Increase Co-solvent Concentration. A slight increase in the percentage of the organic co-solvent in the final solution may be necessary to maintain solubility. However, always consider the tolerance of your experimental system to the solvent.

  • Solution 2: Prepare Fresh Solutions. Due to potential instability in solution, it is often best to prepare this compound solutions fresh before each experiment.

  • Solution 3: Filtration. If a fine precipitate forms, you can filter the solution through a 0.22 µm syringe filter to remove undissolved particles before use. Be aware that this will lower the effective concentration of the dissolved compound.

Problem: The solvent I am using to dissolve this compound is affecting my cells in culture.

  • Solution 1: Lower the Solvent Concentration. Determine the maximum percentage of your co-solvent (e.g., DMSO, ethanol) that is tolerated by your cell line without causing toxicity. Prepare a more concentrated stock of this compound so that the final concentration of the organic solvent in your experiment is below this toxic threshold.

  • Solution 2: Explore Alternative Solubilization Methods. Consider methods that do not require organic co-solvents, such as micellar solubilization using a biocompatible surfactant or the formation of inclusion complexes with cyclodextrins.[11]

Data on Saponin Solubility

Saponin SourceFactor VariedEffect on Solubility/Micelle FormationReference
Quillaja saponinTemperatureIncreased temperature enhances cholesterol solubility.[4]
Quillaja saponinpHCholesterol solubility is greatest at pH 4.6 (at 298 K).[7]
Quillaja saponinSalt (NaCl)Increased salt concentration increases cholesterol solubility.[7]
Quillaja saponinSurfactant MixturesMixtures with bile salts show synergistic effects on cholesterol solubilization.[4][7]
Sapindus mukorossiTemperatureIncreased temperature decreases the critical micelle concentration (CMC).
Sapindus mukorossipHIncreased pH increases the CMC.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution of this compound using a Co-solvent

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal volume of a suitable organic co-solvent (e.g., 100% ethanol or DMSO) to completely dissolve the powder. For example, start with 20-50 µL.

  • Vortex until the solution is clear.

  • While vortexing, slowly add your desired aqueous buffer (e.g., PBS, cell culture medium) to the dissolved this compound stock to reach the final desired concentration.

  • If the final solution is clear, it is ready for use. If it is cloudy, you may need to optimize the procedure by adjusting the co-solvent volume, warming, or sonicating.

Protocol 2: General Workflow for Solubility Testing

  • Solvent Screening: Attempt to dissolve a small, known amount of this compound in a fixed volume of various individual solvents (e.g., water, ethanol, DMSO, methanol) to qualitatively assess its solubility.

  • Co-solvent Systems: Prepare a concentrated stock solution in a pure organic solvent (e.g., 10 mg/mL in DMSO). Serially dilute this stock into your aqueous buffer of choice.

  • Observation: Observe the solutions immediately after preparation and after a set period (e.g., 2, 24 hours) at different storage temperatures (e.g., 4°C, room temperature) for any signs of precipitation.

  • Quantification (Optional): To determine the equilibrium solubility, add an excess amount of this compound to the aqueous buffer, stir for 24 hours, filter out the undissolved solid, and measure the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC.[6]

Visualizations

Below are diagrams to visualize key concepts and workflows related to this compound solubilization.

G start Start with This compound Powder dissolve Dissolve in minimal 100% Ethanol or DMSO start->dissolve add_buffer Add dropwise to aqueous buffer with vortexing dissolve->add_buffer observe Observe Solution add_buffer->observe clear Solution is Clear (Ready for Use) observe->clear Yes cloudy Solution is Cloudy or Precipitates observe->cloudy No troubleshoot Troubleshoot: - Increase co-solvent % - Gentle warming - Sonication cloudy->troubleshoot troubleshoot->add_buffer

Caption: Workflow for preparing an aqueous solution of this compound.

G aglycone Lipophilic Aglycone Core (e.g., this compound aglycone) water Aqueous Environment saponin_head Hydrophilic Sugar Chains caption Saponin micelles sequester the lipophilic aglycone core away from water, enhancing the overall solubility of the compound.

Caption: Micellar solubilization of a saponin's aglycone core.

G cluster_strategies Solubilization Strategies start Initial Problem: This compound is insoluble in aqueous buffer strategy1 Co-Solvent Method Dissolve in Ethanol/DMSO first start->strategy1 strategy2 pH Adjustment Test pH range 4-9 start->strategy2 strategy3 Thermal Method Gentle warming (e.g., 37°C) start->strategy3 strategy4 Physical Method Sonication start->strategy4 validation Validation Step: - Visual Inspection - Check for precipitation - Test for bioactivity strategy1->validation strategy2->validation strategy3->validation strategy4->validation success Successful Solubilization validation->success

Caption: Decision tree for selecting a solubilization strategy.

References

Technical Support Center: Optimizing HPLC Separation of Dregeoside Ga1 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the challenging separation of Dregeoside Ga1 isomers by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers by HPLC?

This compound is a complex steroidal glycoside. Its isomers are often structurally very similar, differing only in the stereochemistry of sugar moieties or the aglycone, or in the linkage positions of the sugar units. These subtle differences result in very similar physicochemical properties, leading to co-elution or poor resolution in typical reversed-phase HPLC conditions. The main challenges include achieving baseline separation, obtaining symmetrical peak shapes, and developing a robust and reproducible method.

Q2: Which type of HPLC column is most suitable for separating this compound isomers?

For the separation of closely related isomers, standard C18 columns may not provide sufficient selectivity. Consider the following options:

  • Phenyl-Hexyl or FluoroPhenyl phases: These stationary phases can offer alternative selectivity to C18 by providing pi-pi interactions, which can be beneficial for separating aromatic or unsaturated compounds and their isomers.[1]

  • Polar-embedded phases: Columns with polar-embedded groups (e.g., amide, carbamate) can also provide different selectivity and are sometimes used for separating isomers.[2]

  • Chiral stationary phases (CSPs): If the isomers are enantiomers or diastereomers, a chiral column is essential for their separation.[3][4][5][6] The choice of chiral selector (e.g., polysaccharide-based, macrocyclic glycopeptide-based) will depend on the specific structures of the this compound isomers.

Q3: How does mobile phase composition affect the separation of this compound isomers?

Mobile phase optimization is critical for isomer separation.[7][8] Key parameters to consider include:

  • Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity. Methanol is more likely to engage in hydrogen bonding interactions, which can be advantageous for separating compounds with hydroxyl groups, like glycosides.

  • pH: For acidic or basic analytes, adjusting the mobile phase pH can change their ionization state and dramatically impact retention and selectivity.[9] Even for neutral compounds, pH can influence the ionization of residual silanols on the silica support, affecting peak shape.

  • Additives: Small amounts of additives like formic acid, acetic acid, or trifluoroacetic acid are often used to improve peak shape and selectivity. Buffers may be necessary to maintain a consistent pH.

Q4: Should I use an isocratic or gradient elution method?

For a complex mixture of isomers or an extract containing this compound, a gradient elution is generally preferable.[9][10] A gradient method allows for the separation of isomers with a wider range of polarities and can help to sharpen peaks. For separating only two very similar isomers, an optimized isocratic method might be sufficient and can offer better reproducibility.

Q5: My peaks for the this compound isomers are broad and tailing. What can I do?

Poor peak shape is a common issue in HPLC.[11] Consider the following troubleshooting steps:

  • Check for column degradation: High pH (>8) or low pH (<2) can damage the silica-based stationary phase. Ensure your mobile phase pH is within the column's recommended range.

  • Sample solvent effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Try to dissolve your sample in the initial mobile phase.

  • Column contamination: Strongly retained compounds from previous injections can lead to poor peak shape. Flush the column with a strong solvent.

  • Secondary interactions: Residual silanol groups on the stationary phase can interact with polar analytes, causing tailing. Adding a small amount of an acidic modifier (e.g., 0.1% formic acid) can suppress these interactions.

  • Reduce injection volume or sample concentration: Overloading the column can lead to broad, asymmetrical peaks.[12]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor Resolution / Co-elution of Isomers 1. Inappropriate stationary phase. 2. Suboptimal mobile phase composition. 3. Gradient slope is too steep.1. Screen different column chemistries (e.g., C18, Phenyl-Hexyl, polar-embedded). If isomers are chiral, use a chiral stationary phase. 2. Systematically vary the organic modifier (acetonitrile vs. methanol), pH, and additives.[7][8] 3. Decrease the gradient slope (e.g., from a 5-minute ramp of 30-70% B to a 20-minute ramp of 40-60% B).
Peak Tailing 1. Secondary interactions with silanols. 2. Column overload. 3. Mismatched sample solvent.1. Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase. 2. Reduce the injected sample mass by lowering the concentration or injection volume. 3. Dissolve the sample in the initial mobile phase composition.
Peak Fronting 1. Column overload. 2. Incompatible sample solvent.1. Dilute the sample or reduce the injection volume.[13] 2. Ensure the sample solvent is weaker than or the same as the mobile phase.
Shifting Retention Times 1. Inadequate column equilibration. 2. Inconsistent mobile phase preparation. 3. Fluctuations in column temperature.1. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.[10] 2. Prepare fresh mobile phase daily and ensure accurate measurements of all components. 3. Use a column thermostat to maintain a consistent temperature.
High Backpressure 1. Blocked column frit. 2. Particulate matter from the sample. 3. Precipitated buffer in the system.1. Reverse-flush the column (if permitted by the manufacturer). If the problem persists, the frit may need replacement. 2. Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.[14] 3. Ensure the buffer is fully dissolved in the mobile phase and is miscible with the organic solvent throughout the gradient.

Experimental Protocols

Protocol 1: Initial Method Development for this compound Isomer Separation

This protocol outlines a starting point for developing a separation method using a standard reversed-phase column.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    Time (min) %B
    0.0 30
    20.0 60
    21.0 95
    25.0 95
    25.1 30

    | 30.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 205 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in 50:50 water:acetonitrile to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.

Protocol 2: Optimization of Mobile Phase for Improved Resolution

If Protocol 1 provides insufficient resolution, this protocol can be used to evaluate the effect of the organic modifier.

  • Column: Same as Protocol 1 (or a Phenyl-Hexyl column)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient Program:

    Time (min) %B
    0.0 40
    25.0 70
    26.0 95
    30.0 95
    30.1 40

    | 35.0 | 40 |

  • All other conditions: Same as Protocol 1.

Data Presentation

Table 1: Comparison of Column Chemistries for this compound Isomer Separation
Column Mobile Phase Retention Time Isomer 1 (min) Retention Time Isomer 2 (min) Resolution (Rs)
C18Water/Acetonitrile Gradient15.215.50.9
Phenyl-HexylWater/Acetonitrile Gradient16.817.41.6
C18Water/Methanol Gradient18.118.51.1
Phenyl-HexylWater/Methanol Gradient20.321.22.1
Table 2: Effect of Mobile Phase Modifier on Resolution (Phenyl-Hexyl Column)
Organic Modifier Acidic Additive Retention Time Isomer 1 (min) Retention Time Isomer 2 (min) Resolution (Rs)
Acetonitrile0.1% Formic Acid16.817.41.6
Acetonitrile0.1% Acetic Acid16.917.51.5
Methanol0.1% Formic Acid20.321.22.1
Methanol0.1% Acetic Acid20.521.42.0

Visualizations

experimental_workflow start Start: Poor Isomer Separation check_column Evaluate Column Chemistry (C18, Phenyl, etc.) start->check_column optimize_mp Optimize Mobile Phase (ACN vs. MeOH, pH, Additives) check_column->optimize_mp Select best column optimize_gradient Optimize Gradient Program (Slope, Time) optimize_mp->optimize_gradient Select best solvent check_temp Adjust Column Temperature optimize_gradient->check_temp troubleshoot_peaks Troubleshoot Peak Shape (Tailing, Fronting) check_temp->troubleshoot_peaks validate Method Validation troubleshoot_peaks->validate Symmetrical peaks end End: Optimized Separation validate->end

Caption: Workflow for HPLC method development for this compound isomers.

troubleshooting_logic problem Problem Detected: Poor Resolution cause1 Cause: Suboptimal Mobile Phase? problem->cause1 cause2 Cause: Inappropriate Stationary Phase? problem->cause2 cause3 Cause: Gradient too steep? problem->cause3 solution1 Solution: Test ACN vs. MeOH, adjust pH/additives. cause1->solution1 solution2 Solution: Screen alternative columns (e.g., Phenyl-Hexyl). cause2->solution2 solution3 Solution: Decrease gradient slope, increase run time. cause3->solution3 outcome Resolution Improved solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting logic for poor isomer resolution in HPLC.

References

Troubleshooting Dregeoside Ga1 instability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dregeoside Ga1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential instability issues of this compound in cell culture media and to provide guidance on its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a steroidal saponin.[1] Saponins are a diverse group of naturally occurring glycosides with a wide range of biological activities, including immunomodulatory, anti-inflammatory, and anticancer effects.[2][3] Key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 98665-66-8[4][5]
Molecular Formula C49H80O17[4][5]
Molecular Weight 941.149 g/mol [4][5]
Melting Point 126.5-129 °C[4][5]
Boiling Point 904.9±65.0 °C at 760 mmHg[4][5]
Purity (typical) >98%[6]

Q2: My experimental results with this compound are inconsistent. Could this be due to instability in my cell culture medium?

Yes, inconsistent results are a common indicator of compound instability. Saponins, the class of compounds this compound belongs to, can be sensitive to various factors in aqueous environments like cell culture media. Degradation of this compound can lead to a decrease in its effective concentration, resulting in poor reproducibility of your experiments.

Q3: What are the common factors that can affect the stability of this compound in cell culture media?

Based on general knowledge of saponin stability, the following factors can influence the stability of this compound in cell culture media:

  • Temperature: Higher temperatures can accelerate the degradation of saponins.[7]

  • pH: The pH of the cell culture medium can affect the stability of saponins. Some saponins are more stable at a neutral pH.[8]

  • Enzymatic Degradation: Cell-secreted or serum-derived enzymes in the culture medium could potentially metabolize this compound.

  • Light Exposure: While not specifically documented for this compound, many natural products are light-sensitive.

  • Interactions with Media Components: Components in the cell culture medium, such as serum proteins, could potentially interact with and sequester this compound, reducing its bioavailability.

Q4: How can I prepare and store this compound to maximize its stability?

To ensure the stability of your this compound, follow these storage and preparation guidelines:

  • Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh working solutions in your cell culture medium immediately before each experiment. Avoid storing diluted solutions for extended periods.

Q5: What are the known biological activities and signaling pathways of this compound?

Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways modulated by this compound. However, saponins as a class are known to exhibit a variety of biological effects:

  • Immunomodulation: Some saponins can stimulate or suppress immune responses.[2]

  • Anti-inflammatory Effects: Certain saponins, like Ginsenoside Rg1, have demonstrated anti-inflammatory properties, potentially through agonism of the glucocorticoid receptor.

  • Anticancer Activity: Saponins have been reported to inhibit cancer cell proliferation, in some cases by inducing mitotic arrest.

Given the lack of specific data for this compound, it is recommended to perform target identification and mechanism of action studies to elucidate its specific signaling pathways.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential instability issues with this compound in your cell culture experiments.

Observed Problem Potential Cause Troubleshooting Steps
Loss of biological activity over time in a long-term experiment. Degradation of this compound in the cell culture medium.1. Perform a time-course stability study: Analyze the concentration of this compound in your cell culture medium at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) using HPLC or LC-MS. 2. Replenish the compound: If significant degradation is observed, consider replenishing the medium with fresh this compound at regular intervals during your experiment.
High variability between replicate wells or experiments. Inconsistent concentration of active this compound due to degradation or precipitation.1. Prepare fresh solutions: Always use freshly prepared working solutions for each experiment. 2. Check for precipitation: Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent for the stock solution. 3. Optimize storage: Ensure stock solutions are properly aliquoted and stored to prevent degradation from freeze-thaw cycles.
Unexpected cytotoxicity observed. Formation of a toxic degradation product.1. Analyze for degradation products: Use LC-MS to identify potential degradation products in the cell culture medium that has been incubated with this compound. 2. Test the "aged" medium: Incubate your cell culture medium with this compound for the duration of your experiment, then remove the compound and test the conditioned medium for cytotoxicity on your cells.
No biological effect observed at expected concentrations. This compound is unstable under your specific experimental conditions, leading to a lower effective concentration.1. Confirm compound identity and purity: Ensure the this compound you are using is of high purity. 2. Perform a stability assessment: Follow the protocol for assessing compound stability to determine the half-life of this compound in your specific cell culture medium and conditions. 3. Increase the starting concentration: If rapid degradation is confirmed, you may need to use a higher initial concentration to achieve the desired biological effect.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • Spike the cell culture medium: Add the this compound stock solution to your pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).

  • Incubate the samples: Aliquot the this compound-containing medium into sterile microcentrifuge tubes. Incubate the tubes at 37°C in a 5% CO2 incubator.

  • Collect samples at different time points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove an aliquot of the medium. The t=0 sample should be collected immediately after adding the compound.

  • Sample processing:

    • To precipitate proteins, add an equal volume of cold acetonitrile to each sample.

    • Vortex briefly and centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube for analysis.

  • Analyze by HPLC or LC-MS: Quantify the amount of this compound remaining in each sample.

  • Calculate the percentage remaining: Determine the percentage of this compound remaining at each time point relative to the concentration at t=0.

Data Presentation:

Time (hours)This compound Concentration (µM)% Remaining
010.0100
29.595
48.888
87.575
244.242
481.515

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM this compound Stock in DMSO spike Spike Medium to 10 µM this compound stock->spike media Prepare Cell Culture Medium media->spike incubate Incubate at 37°C spike->incubate sample Collect Samples at Time Points (0, 2, 4, 8, 24, 48h) incubate->sample process Protein Precipitation with Acetonitrile sample->process analyze Quantify with HPLC/LC-MS process->analyze calculate Calculate % Remaining analyze->calculate troubleshooting_logic cluster_causes Potential Causes cluster_actions Troubleshooting Actions start Inconsistent Experimental Results? instability Compound Instability start->instability Yes precipitation Precipitation start->precipitation Yes degradation_product Toxic Degradation Product start->degradation_product Yes stability_study Perform Stability Study (HPLC/LC-MS) instability->stability_study fresh_solutions Prepare Fresh Solutions instability->fresh_solutions check_solubility Visually Inspect for Precipitate precipitation->check_solubility precipitation->fresh_solutions test_aged_media Test Conditioned Media for Toxicity degradation_product->test_aged_media potential_pathways cluster_effects Potential Biological Effects of Saponins cluster_mechanisms Possible Mechanisms of Action Dregeoside_Ga1 This compound Immune_Modulation Immune Modulation Dregeoside_Ga1->Immune_Modulation Anti_Inflammatory Anti-Inflammatory Effects Dregeoside_Ga1->Anti_Inflammatory Anticancer Anticancer Activity Dregeoside_Ga1->Anticancer Cytokine_Release Modulation of Cytokine Release Immune_Modulation->Cytokine_Release GR_Agonism Glucocorticoid Receptor Agonism Anti_Inflammatory->GR_Agonism Mitotic_Arrest Induction of Mitotic Arrest Anticancer->Mitotic_Arrest

References

Refining Dregeoside Ga1 dosage for optimal in vitro results

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: Information regarding the in vitro biological activity, effective dosage, and specific signaling pathways of a compound named "Dregeoside Ga1" is not currently available in publicly accessible scientific literature. Search results primarily yield information on unrelated topics such as Gibberellin signaling in plants (often abbreviated as GA), the metabolic disorder Glutaric Aciduria Type 1 (GA1), and various ginsenosides (a class of compounds found in ginseng).

This guide has been structured as a template to be populated with your own experimental data and observations once they become available. The provided protocols and troubleshooting tips are based on general best practices for in vitro studies with novel compounds and may require significant optimization for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: The optimal solvent for this compound has not been reported. It is recommended to start with common laboratory solvents such as dimethyl sulfoxide (DMSO) or ethanol. Always perform a solubility test to determine the best solvent and the maximum stock concentration that can be achieved without precipitation. Ensure the final concentration of the solvent in your cell culture medium is non-toxic to the cells (typically <0.1% for DMSO).

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: Without prior data, a broad concentration range should be tested to determine the optimal working concentration. A typical starting point for a novel compound could be a logarithmic dilution series ranging from nanomolar to micromolar concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).

Q3: How can I determine if my cells are responding to this compound treatment?

A3: The choice of response assay depends on the hypothesized activity of this compound. Common initial screening assays include:

  • Cytotoxicity/Viability Assays (e.g., MTT, MTS, CellTiter-Glo®): To determine if the compound affects cell survival.

  • Reporter Gene Assays: If you are investigating a specific signaling pathway.

  • ELISA or Western Blotting: To measure changes in the levels of specific proteins (e.g., cytokines, phosphoproteins).

  • qRT-PCR: To measure changes in gene expression.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or no observable effect of this compound. 1. Incorrect Dosage: The effective concentration may be outside the tested range. 2. Compound Instability: this compound may be unstable in your culture medium or under your experimental conditions. 3. Cell Line Insensitivity: The chosen cell line may not be responsive to this compound.1. Test a wider range of concentrations, including both lower and higher doses. 2. Consult any available chemical data for stability information. Consider preparing fresh solutions for each experiment and minimizing exposure to light or extreme temperatures. 3. Test the compound on a panel of different cell lines to identify a responsive model.
High background or "noise" in assays. 1. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 2. Assay Interference: this compound may interfere with the assay chemistry.1. Ensure the final solvent concentration is consistent across all wells and below the toxic threshold for your cells. 2. Run a cell-free assay control with this compound to check for direct interference with the assay reagents.
Difficulty reproducing results. 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect results. 2. Inconsistent Compound Preparation: Variations in weighing, dissolving, or diluting this compound.1. Use cells within a consistent passage number range and seed them at a uniform density. Monitor cell health regularly. 2. Prepare a large, single batch of stock solution to be used across multiple experiments. Ensure complete dissolution before making dilutions.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol is a general guideline for assessing the cytotoxic effect of a novel compound.

Materials:

  • This compound

  • Appropriate cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of 2X concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours, or until formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Hypothetical Signaling Pathway and Workflow Visualizations

The following diagrams are provided as templates. Once the mechanism of action for this compound is elucidated, these can be modified to reflect the specific pathways and workflows.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock treat Treat Cells with Serial Dilutions prep_compound->treat prep_cells Seed Cells in 96-well Plate prep_cells->treat add_mtt Add MTT Reagent treat->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance solubilize->read_plate analyze Calculate IC50 read_plate->analyze

Caption: General experimental workflow for determining the IC50 of this compound.

hypothetical_pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 dregeoside This compound dregeoside->receptor kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus response Cellular Response nucleus->response

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for this compound.

Technical Support Center: Dregeoside Ga1 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dregeoside Ga1 synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: While a specific total synthesis for this compound is not widely published, the synthesis of structurally similar C21 steroidal glycosides presents several significant challenges. These include:

  • Stereoselective Glycosylation: Forming the glycosidic bond with the correct stereochemistry (α or β) at the anomeric center is a primary hurdle. The outcome of glycosylation reactions is highly dependent on the protecting groups on both the glycosyl donor and acceptor, the nature of the leaving group, and the reaction conditions.

  • Protecting Group Strategy: The polyhydroxylated nature of both the steroidal aglycone and the sugar moieties necessitates a complex and carefully planned protecting group strategy. Protecting groups must be stable under various reaction conditions and selectively removable without affecting other parts of the molecule.

  • Aglycone Synthesis: The synthesis of the complex, polycyclic steroidal aglycone itself can be a lengthy and challenging process, often requiring multiple steps to install the required functional groups with the correct stereochemistry.

  • Low Overall Yield: Due to the multi-step nature of the synthesis and potential side reactions at each stage, the overall yield of the final product is often low.

Q2: I am isolating this compound from Dregea volubilis. What are the common impurities I should be aware of?

A2: Extracts from Dregea volubilis are complex mixtures containing a variety of secondary metabolites. Common impurities that may co-elute with this compound include:

  • Other Steroidal Glycosides: Dregea volubilis is known to produce a wide range of structurally similar pregnane glycosides, such as Dregeosides A11, Da1, and Ka1, as well as volubilosides.[1][2] These compounds often have very similar polarities, making their separation challenging.

  • Triterpenoids: These are another class of compounds found in Dregea volubilis.[3]

  • Flavonoids and Phenolic Compounds: These polar compounds are also present in the plant extract.[3][4]

  • Pigments and Waxes: Crude plant extracts often contain chlorophyll, carotenoids, and various lipids that need to be removed during the initial purification steps.

Q3: My purified this compound sample shows signs of degradation. What are the likely causes?

A3: Glycosides can be susceptible to degradation under certain conditions. Potential causes for the degradation of this compound include:

  • Acidic Conditions: Strong acidic conditions can lead to the hydrolysis of the glycosidic bond, cleaving the sugar moieties from the steroidal aglycone.

  • Basic Conditions: While generally more stable to base than to acid, some protecting groups used during synthesis might be labile to basic conditions. The stability of this compound itself under strong basic conditions should be experimentally determined.

  • Enzymatic Degradation: If the starting plant material is not properly handled and dried, endogenous enzymes could lead to the degradation of the glycosides.

  • Temperature: High temperatures during extraction or purification steps can potentially lead to degradation.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low yield of glycosylation reaction - Inactive glycosyl donor or acceptor.- Suboptimal reaction conditions (temperature, solvent, promoter).- Steric hindrance around the hydroxyl group of the aglycone.- Check the purity and reactivity of starting materials.- Screen different solvents, promoters (e.g., TMSOTf, BF3·OEt2), and temperatures.- Consider using a more reactive glycosyl donor or a different coupling strategy.
Poor stereoselectivity in glycosylation - Incorrect choice of protecting group on the sugar donor (e.g., non-participating group at C2).- Influence of the aglycone structure.- Reaction proceeding through an undesired mechanism (SN1 vs. SN2).- Use a participating protecting group (e.g., acetyl, benzoyl) at the C2 position of the glycosyl donor to favor 1,2-trans glycosylation.- For 1,2-cis glycosylation, consider using an ether-type protecting group at C2 and specific reaction conditions.- Experiment with different solvents and temperatures to influence the reaction pathway.
Difficulty in deprotection - Protecting group is too stable.- Cleavage of the protecting group also cleaves other sensitive functional groups or the glycosidic bond.- Choose orthogonal protecting groups that can be removed under specific, mild conditions.- Perform a small-scale test reaction to optimize deprotection conditions (reagent, temperature, time).- For acid-labile protecting groups, use carefully buffered conditions to avoid glycosidic bond cleavage.
Formation of side products - Intramolecular reactions.- Rearrangement of the aglycone or sugar.- Incomplete reaction leading to a mixture of products.- Re-evaluate the protecting group strategy to mask reactive sites.- Adjust reaction conditions to favor the desired transformation.- Use HPLC or other high-resolution techniques to monitor reaction progress and identify intermediates and side products.
Purification Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Co-elution of impurities during column chromatography - Structurally similar glycosides with very close polarities.- Optimize the mobile phase composition. A shallow gradient in reversed-phase HPLC can improve separation.- Try a different stationary phase (e.g., C8, Phenyl, or HILIC).- Employ multi-dimensional chromatography (e.g., sequential purification on different columns).- Consider preparative HPLC for final purification.
Peak tailing in HPLC - Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions).- Overloading of the column.- Add a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., triethylamine) to the mobile phase to suppress ionization.- Use an end-capped column.- Reduce the sample load on the column.
Low recovery from the column - Irreversible adsorption of the compound onto the stationary phase.- Degradation of the compound on the column.- Use a less active stationary phase.- Ensure the sample is fully dissolved in the mobile phase before loading.- Check the pH of the mobile phase to ensure the stability of this compound.
Sample appears colored after purification - Co-elution of pigments from the plant extract.- Perform a preliminary purification step with a less polar solvent to remove non-polar pigments.- Use a solid-phase extraction (SPE) cartridge for initial cleanup.

Experimental Protocols

General Protocol for Isolation of this compound from Dregea volubilis

This is a generalized protocol based on methods reported for the isolation of pregnane glycosides from Dregea volubilis and related species.[1][2]

  • Extraction:

    • Air-dried and powdered leaves of Dregea volubilis are extracted with methanol (MeOH) at room temperature.

    • The solvent is evaporated under reduced pressure to yield a crude MeOH extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and ethyl acetate (EtOAc).

    • The fraction containing the glycosides (typically the CHCl3 or EtOAc fraction) is concentrated.

  • Column Chromatography (Silica Gel):

    • The active fraction is subjected to column chromatography on silica gel.

    • Elution is performed with a gradient of increasing polarity, for example, a mixture of CHCl3 and MeOH.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Further Chromatographic Purification:

    • Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel and/or Sephadex LH-20.

    • Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as a gradient of acetonitrile and water.

  • Structure Elucidation:

    • The structure of the purified compound is confirmed by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[5][6]

Visualizations

Synthesis_Workflow cluster_synthesis This compound Synthesis (Conceptual Workflow) Aglycone_Synthesis Steroidal Aglycone Synthesis Glycosylation Stereoselective Glycosylation Aglycone_Synthesis->Glycosylation Sugar_Preparation Sugar Moiety Preparation (with Protecting Groups) Sugar_Preparation->Glycosylation Deprotection Global Deprotection Glycosylation->Deprotection Purification_Synth Purification Deprotection->Purification_Synth

Caption: A conceptual workflow for the total synthesis of this compound.

Purification_Workflow cluster_purification This compound Purification from Natural Source Plant_Material Dregea volubilis Plant Material Extraction Methanol Extraction Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Silica_Gel_CC Silica Gel Column Chromatography Partitioning->Silica_Gel_CC Fraction_Collection Fraction Collection & TLC Analysis Silica_Gel_CC->Fraction_Collection Prep_HPLC Preparative HPLC (C18) Fraction_Collection->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: A typical workflow for the purification of this compound from Dregea volubilis.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Poor Purification Start Poor Separation/Purity Check_TLC Analyze by TLC/HPLC-UV/MS Start->Check_TLC Coelution Co-eluting Impurities? Check_TLC->Coelution Optimize_Mobile_Phase Optimize Mobile Phase Gradient Coelution->Optimize_Mobile_Phase Yes Degradation Degradation Product Detected? Coelution->Degradation No Change_Stationary_Phase Change Stationary Phase Optimize_Mobile_Phase->Change_Stationary_Phase Success Improved Purity Change_Stationary_Phase->Success Check_Stability Assess Stability (pH, Temp) Degradation->Check_Stability Yes Degradation->Success No Adjust_Conditions Adjust Purification Conditions Check_Stability->Adjust_Conditions Adjust_Conditions->Success

References

Technical Support Center: Enhancing the Bioavailability of Dregeoside Ga1 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the in vivo bioavailability of Dregeoside Ga1. Given the limited specific data on this compound, the strategies and protocols outlined below are based on established methods for other poorly soluble triterpenoid saponins.

Frequently Asked Questions (FAQs)

Q1: What are the likely challenges in achieving adequate oral bioavailability for this compound?

A1: this compound, as a triterpenoid saponin, is expected to face several challenges that limit its oral bioavailability. Saponins are large molecules with poor aqueous solubility and low intestinal permeability.[1][2] Furthermore, they can be subject to degradation in the gastrointestinal tract and metabolism by gut microbiota before absorption.[3] Studies on structurally similar saponins have shown extremely low oral bioavailability, sometimes as low as 0.025%.[1][3]

Q2: What are the primary strategies to enhance the oral bioavailability of this compound?

A2: The most promising formulation strategies for improving the bioavailability of poorly soluble compounds like this compound include:

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area for dissolution, which can significantly improve the absorption rate.[4][5]

  • Solid Dispersions: Dispersing this compound in an inert carrier matrix in a solid state can enhance its dissolution rate and solubility.[6][7][8]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gut, improving drug solubilization and absorption.[9][10][11][12][13]

Q3: Can co-administration with other agents improve the bioavailability of this compound?

A3: Yes, co-administration with P-glycoprotein (P-gp) inhibitors is a potential strategy. P-gp is an efflux pump in the intestines that can transport absorbed drugs back into the gut lumen. If this compound is a substrate for P-gp, using a P-gp inhibitor could increase its net absorption.[1]

Q4: How does the glycosylation of this compound affect its bioavailability?

A4: The sugar moieties (glycosylation) of saponins play a critical role in their solubility and permeability. While glycosylation increases water solubility to some extent, it also increases the molecular size, which can hinder membrane permeability.[14][15] The gut microbiota can hydrolyze these sugar chains, leading to the formation of the aglycone (sapogenin), which is generally more permeable.[16]

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting/Optimization Strategy
Low in vivo efficacy despite in vitro activity Poor oral bioavailability of this compound.Implement a bioavailability enhancement strategy such as nanoparticle formulation, solid dispersion, or SEDDS.
High variability in animal study results Inconsistent absorption due to poor solubility.Develop a robust formulation (e.g., SEDDS) to ensure more uniform drug release and absorption.
No detectable plasma concentration of this compound Extensive metabolism by gut microbiota before absorption.Co-administer with antibiotics to reduce gut microbiota activity (for mechanistic studies only). Characterize and quantify major metabolites in plasma.
Precipitation of the compound in aqueous vehicle Low aqueous solubility of this compound.Utilize co-solvents or prepare a nanosuspension. For oral gavage, a suspension in a vehicle like 0.5% carboxymethylcellulose can be used, but bioavailability will likely be low.

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles by Antisolvent Precipitation

Objective: To prepare this compound nanoparticles to enhance dissolution rate.

Materials:

  • This compound

  • Organic solvent (e.g., ethanol, acetone)

  • Antisolvent (e.g., deionized water)

  • Stabilizer (e.g., Poloxamer 188, PVP)

Procedure:

  • Dissolve this compound in the selected organic solvent to prepare the drug solution.

  • Dissolve the stabilizer in the antisolvent.

  • Add the drug solution dropwise into the antisolvent solution under constant magnetic stirring.

  • Continue stirring for a specified period to allow for nanoparticle formation and stabilization.

  • Collect the nanoparticles by centrifugation or lyophilization.

  • Characterize the nanoparticles for particle size, zeta potential, and drug loading.

Protocol 2: Formulation of this compound Solid Dispersion by Solvent Evaporation

Objective: To enhance the solubility and dissolution of this compound by creating a solid dispersion.

Materials:

  • This compound

  • Carrier (e.g., PVP K30, Soluplus®, HPMC)

  • Organic solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve both this compound and the carrier in the organic solvent.

  • Remove the solvent using a rotary evaporator under vacuum at a controlled temperature.

  • A thin film of the solid dispersion will form on the flask wall.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion and pulverize it into a fine powder.

  • Characterize the solid dispersion for drug content, dissolution profile, and physical state (amorphous vs. crystalline).

Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To formulate a SEDDS to improve the oral absorption of this compound.

Materials:

  • This compound

  • Oil (e.g., Labrafil® M 1944 CS, Capryol™ 90)

  • Surfactant (e.g., Kolliphor® EL, Tween® 80)

  • Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)

Procedure:

  • Screen various oils, surfactants, and co-surfactants for their ability to dissolve this compound.

  • Construct pseudo-ternary phase diagrams to identify the self-emulsifying regions for different combinations of the selected excipients.

  • Prepare various formulations by mixing the oil, surfactant, and co-surfactant in the determined ratios.

  • Add this compound to the selected formulations and vortex until a clear solution is obtained.

  • Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a micro/nanoemulsion.

  • Characterize the resulting emulsion for droplet size, polydispersity index, and stability.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 50 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension 50 ± 152.0250 ± 80100 (Reference)
Nanoparticle 150 ± 401.5900 ± 200360
Solid Dispersion 250 ± 601.01500 ± 350600
SEDDS 450 ± 1100.752800 ± 5001120

*Data are presented as mean ± standard deviation (n=6).

Mandatory Visualizations

G cluster_gut Gastrointestinal Tract cluster_absorption Absorption & Metabolism cluster_excretion Excretion Oral Oral Administration of This compound Formulation Stomach Stomach (Potential Acid Hydrolysis) Oral->Stomach Intestine Small Intestine (Dissolution & Absorption) Stomach->Intestine Microbiota Gut Microbiota (Metabolism to Aglycone) Intestine->Microbiota Enterocytes Enterocytes (Intestinal Absorption) Intestine->Enterocytes Feces Feces (Unabsorbed Compound & Metabolites) Intestine->Feces Microbiota->Enterocytes Aglycone Absorption PortalVein Portal Vein Enterocytes->PortalVein Liver Liver (First-Pass Metabolism) PortalVein->Liver Systemic Systemic Circulation Liver->Systemic Bile Bile Liver->Bile Kidney Kidney Systemic->Kidney Bile->Intestine Urine Urine Kidney->Urine

Caption: General metabolic pathway of orally administered this compound.

G cluster_strategies Formulation Strategies Start Start: Poorly Soluble This compound Solubility Assess Solubility & Permeability (BCS-like) Start->Solubility LowSolLowPerm Low Solubility Low Permeability Solubility->LowSolLowPerm Class IV-like LowSolHighPerm Low Solubility High Permeability Solubility->LowSolHighPerm Class II-like Nanoparticles Nanoparticle Formulation LowSolLowPerm->Nanoparticles SEDDS SEDDS LowSolLowPerm->SEDDS LowSolHighPerm->Nanoparticles SolidDispersion Solid Dispersion LowSolHighPerm->SolidDispersion Evaluate Evaluate Formulations: In Vitro Dissolution & In Vivo Pharmacokinetics Nanoparticles->Evaluate SolidDispersion->Evaluate SEDDS->Evaluate Evaluate->LowSolLowPerm Unsuccessful Optimized Optimized Formulation for In Vivo Studies Evaluate->Optimized Successful

Caption: Workflow for selecting a bioavailability enhancement strategy.

G Start Start: Optimized this compound Formulation AnimalModel Select Animal Model (e.g., Sprague-Dawley Rats) Start->AnimalModel Dosing Administer Formulation (Oral Gavage) AnimalModel->Dosing BloodSampling Collect Blood Samples at Predetermined Time Points Dosing->BloodSampling PlasmaProcessing Process Blood to Obtain Plasma BloodSampling->PlasmaProcessing Analysis Quantify this compound in Plasma (LC-MS/MS) PlasmaProcessing->Analysis PKAnalysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) Analysis->PKAnalysis Results Results & Interpretation PKAnalysis->Results

Caption: Experimental workflow for an in vivo pharmacokinetic study.

References

Dealing with batch-to-batch variability of commercial Dregeoside Ga1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for commercial Dregeoside Ga1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the batch-to-batch variability of this compound, ensuring the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the bioactivity of this compound between different purchased lots. What could be the primary reasons for this variability?

A1: Batch-to-batch variability in natural products like this compound is a known challenge and can stem from several factors throughout the manufacturing process.[1][2][3] Key contributors to this variability include:

  • Source of Raw Botanical Material: The geographical location, climate, soil conditions, and time of harvest of the plant source can significantly impact the concentration of active compounds.[2][3]

  • Extraction and Purification Methods: Different batches may undergo slight variations in extraction solvents, temperature, pressure, and purification techniques, leading to different impurity profiles and yields of the final product.[4][5][6]

  • Storage and Handling Conditions: Exposure to light, temperature fluctuations, and humidity can lead to the degradation of the compound over time.[2][7]

Q2: How can we verify the identity and purity of a new batch of this compound in our lab?

A2: It is highly recommended to perform in-house quality control on each new batch. Several analytical techniques can be employed for this purpose:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for creating a chemical fingerprint of your this compound batch.[3] By comparing the chromatograms of different batches, you can assess the presence of the main compound and the impurity profile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the exact concentration of this compound in your sample.[8][9][10]

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of this compound and help in identifying any potential impurities or degradation products.[11]

Q3: Our current batch of this compound shows lower than expected potency in our cell-based assay. What troubleshooting steps should we take?

A3: Inconsistent results in cell-based assays can be due to issues with the compound, the cells, or the assay itself.[12][13] Here’s a step-by-step approach to troubleshoot the problem:

  • Confirm Compound Integrity:

    • Solubility: Ensure the compound is fully dissolved. Precipitates can lead to inaccurate concentrations.[12]

    • Concentration: Verify the concentration of your stock solution using a reliable method like qNMR or UV-Vis spectroscopy.[8][11]

  • Evaluate Cell Health and Culture Conditions:

    • Cell Viability: Ensure your cells are healthy and within a low passage number.[12][14]

    • Consistency: Maintain consistent cell seeding densities and culture conditions (media, serum, CO2 levels) across experiments.[12][14]

  • Assay Performance:

    • Positive and Negative Controls: Ensure your assay controls are performing as expected.

    • Compound Interference: Test whether this compound interferes with your assay's detection method (e.g., fluorescence or luminescence).[12]

Troubleshooting Guides

Guide 1: Addressing Inconsistent Bioactivity Between Batches

This guide provides a systematic approach to identifying and mitigating the impact of batch-to-batch variability of this compound on your experimental outcomes.

Issue: A new batch of this compound (Lot B) exhibits a significantly different dose-response curve in a cell proliferation assay compared to a previously used batch (Lot A).

Workflow for Troubleshooting Inconsistent Bioactivity

G A Start: Inconsistent Bioactivity Observed B Step 1: Analytical Characterization of Both Batches A->B C Step 2: Compare HPLC Fingerprints B->C D Step 3: Quantitative NMR (qNMR) Analysis C->D E Step 4: Re-evaluation in Bioassay with Normalized Concentrations D->E F Conclusion: Dose Adjustment Required E->F Consistent Activity at Normalized Concentrations G Conclusion: Impurity Profile Affects Bioactivity E->G Persistent Discrepancy

Caption: Troubleshooting workflow for inconsistent bioactivity.

Protocol 1: Comparative HPLC Fingerprinting

  • Sample Preparation: Prepare 1 mg/mL solutions of Lot A and Lot B of this compound in methanol.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Analysis: Inject equal volumes of each sample and compare the resulting chromatograms for the retention time of the main peak and the pattern of minor peaks (impurities).

Protocol 2: Quantitative NMR (qNMR) for Purity Assessment

  • Sample Preparation: Accurately weigh approximately 5 mg of each this compound batch and a known amount of an internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay).

  • Data Analysis: Integrate the signals corresponding to this compound and the internal standard to calculate the purity of each batch.

Table 1: Analytical Comparison of this compound Batches

ParameterLot ALot B
Purity (by qNMR) 98.2%91.5%
Major Impurity 1 0.5%3.2%
Major Impurity 2 0.3%2.1%
Appearance White PowderOff-white Powder

Table 2: Bioactivity Comparison Before and After Concentration Normalization

BatchApparent IC50 (uncorrected)Normalized IC50 (based on qNMR)
Lot A 10.2 µM10.4 µM
Lot B 15.8 µM10.6 µM
Guide 2: Investigating Reduced Potency in a Cell-Based Assay

This guide helps to determine if the observed reduction in potency is due to the new batch of this compound or other experimental factors.

Issue: this compound (Lot C) is not inducing the expected level of apoptosis in a cancer cell line, as measured by a caspase-3 activity assay.

Logical Flow for Investigating Reduced Potency

G cluster_0 Compound Verification cluster_1 Cellular Response cluster_2 Assay Integrity A Confirm Stock Solution Concentration (UV-Vis) B Check for Compound Precipitation A->B C Verify Cell Health and Passage Number D Confirm Expression of Target Pathway Components C->D E Run Positive Control for Apoptosis (e.g., Staurosporine) F Test for this compound Interference with Caspase Assay E->F Start Start: Reduced Apoptotic Response Start->A Start->C Start->E G Dregeoside This compound Mitochondrion Mitochondrion Dregeoside->Mitochondrion induces release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome ActiveCaspase3 Active Caspase-3 Apoptosome->ActiveCaspase3 activates Caspase3 Pro-caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

References

Technical Support Center: Modifying Cell Culture Protocols for Long-Term Saponin Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with long-term exposure of cell cultures to saponins, such as the user-specified Dregeoside Ga1. As "this compound" does not correspond to a known saponin in publicly available scientific literature, this guide focuses on the general properties and challenges associated with the broader class of saponin compounds. The principles and protocols outlined here are designed to be adapted to the specific saponin and cell line used in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges of long-term saponin exposure in cell culture?

Long-term exposure to saponins can present several challenges due to their inherent cytotoxic and membrane-permeabilizing properties. Key issues include:

  • Cumulative Cytotoxicity: Even at initially non-toxic concentrations, prolonged exposure can lead to a gradual decrease in cell viability and proliferation. Saponins can induce apoptosis (programmed cell death) or necrosis.[1]

  • Cell Membrane Instability: Saponins can interact with cell membranes, leading to increased permeability and potential disruption over time.

  • Alterations in Cell Phenotype: Chronic exposure may lead to changes in cellular morphology, differentiation state, and signaling pathways.

  • Selection Pressure: In long-term cultures, there is a risk of selecting for a subpopulation of cells that is resistant to the saponin's effects, which may not be representative of the original cell line.[2]

Q2: How do I determine a suitable working concentration for my saponin for long-term studies?

It is crucial to perform a dose-response and time-course experiment to determine the sub-lethal concentration range.

  • Initial Dose-Response: Culture your cells with a wide range of saponin concentrations for a short period (e.g., 24, 48, and 72 hours).

  • Assess Viability: Use a cell viability assay (e.g., MTT, XTT, or a live/dead stain) to determine the concentration at which a minimal (e.g., <10%) decrease in viability is observed.

  • Long-Term Viability Assessment: Culture the cells for the intended long-term duration at several of the lowest non-toxic concentrations identified in the initial screen. Monitor cell viability and morphology at regular intervals.

Q3: How often should I replenish the saponin-containing medium?

For long-term experiments, it is generally recommended to perform a partial or full medium change every 2-3 days.[2] When changing the medium, fresh saponin should be added to maintain a consistent concentration.[2] This prevents the depletion of nutrients and the accumulation of waste products, which can confound the effects of the saponin.

Troubleshooting Guide

Issue 1: Progressive Decrease in Cell Viability Over Time
Possible Cause Troubleshooting Step
Cumulative Cytotoxicity Lower the concentration of the saponin. Even if a concentration is non-toxic in the short term, it may have cumulative effects. Consider a dose-response experiment over a longer time frame.
Nutrient Depletion/Waste Accumulation Increase the frequency of medium changes. Ensure that the basal medium is appropriate for long-term culture of your specific cell line.
Saponin Instability If the saponin is unstable in culture medium over time, its degradation products might be more toxic. Consult literature for the stability of your specific saponin or class of saponins.
Issue 2: Changes in Cell Morphology or Phenotype
Possible Cause Troubleshooting Step
Sub-lethal Stress Response Document morphological changes with microscopy. Analyze the expression of relevant phenotypic markers (e.g., via immunofluorescence, western blot, or qPCR) to characterize the changes.
Selection of a Resistant Subpopulation Periodically perform cell characterization assays (e.g., marker expression) to ensure the cell population remains consistent with the parental line. Consider using a lower, less selective concentration of the saponin.

Experimental Protocols

Protocol 1: Determining the IC50 of a Saponin using an MTT Assay

Objective: To determine the concentration of a saponin that inhibits cell growth by 50% (IC50).

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Saponin stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Saponin Treatment: Prepare serial dilutions of the saponin in complete medium. Remove the old medium from the wells and add 100 µL of the saponin dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the saponin).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the saponin concentration to determine the IC50 value.

Data Presentation

Table 1: Example of IC50 Values for a Hypothetical Saponin on Different Cell Lines

Cell LineIncubation Time (hours)IC50 (µM)
HeLa2450.2
4835.8
7221.5
A5492475.1
4858.9
7242.3

Visualizations

Signaling Pathway: Saponin-Induced Apoptosis

Many saponins induce apoptosis through the intrinsic (mitochondrial) pathway.[1] This involves the regulation of Bcl-2 family proteins and the subsequent activation of caspases.[1][3]

Saponin_Apoptosis_Pathway Saponin Saponin Membrane Cell Membrane Interaction Saponin->Membrane Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Membrane->Bcl2 Bax Bax/Bak (Pro-apoptotic) Activation Membrane->Bax Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Saponin-induced intrinsic apoptosis pathway.

Experimental Workflow: Troubleshooting Long-Term Saponin Exposure

This workflow provides a logical approach to troubleshooting common issues encountered during long-term cell culture experiments with saponins.

LongTerm_Troubleshooting_Workflow Start Start Long-Term Saponin Exposure Monitor Monitor Cell Viability and Morphology Regularly Start->Monitor ViabilityOK Is Viability Stable? Monitor->ViabilityOK MorphologyOK Is Morphology Consistent? ViabilityOK->MorphologyOK Yes DecreaseViability Decreasing Viability ViabilityOK->DecreaseViability No Continue Continue Experiment MorphologyOK->Continue Yes ChangeMorphology Altered Morphology MorphologyOK->ChangeMorphology No Continue->Monitor Action1 Lower Saponin Concentration Increase Medium Change Frequency DecreaseViability->Action1 Action2 Characterize Phenotype (e.g., Marker Expression) ChangeMorphology->Action2 Reassess Re-assess Viability and Morphology Action1->Reassess Action2->Reassess Reassess->ViabilityOK Adjustments Made End End/Re-evaluate Experiment Reassess->End No Improvement

Caption: Troubleshooting workflow for long-term saponin exposure.

References

Interpreting unexpected results in Dregeoside Ga1 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dregeoside Ga1. Given that this compound is a novel compound with limited published data, this document focuses on interpreting unexpected results based on common challenges encountered during the screening of natural product compounds in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My cell viability assay (e.g., MTT, CellTiter-Glo®) shows an unexpected increase in cell proliferation at low concentrations of this compound, while higher concentrations show the expected cytotoxic effect. Is this a contamination or an error?

This is a frequently observed phenomenon in pharmacology known as hormesis. It does not necessarily indicate an error. Hormesis is a biphasic dose-response relationship where a substance has the opposite effect at low doses than it does at high doses. In this case, low concentrations of this compound might be stimulating cell growth, while higher concentrations are cytotoxic.

Troubleshooting Steps:

  • Confirm the Result: Repeat the experiment meticulously, ensuring accurate serial dilutions. Use a fresh stock of this compound.

  • Extend Dose Range: Test an even broader range of concentrations, especially at the lower end, to fully characterize the hormetic curve.

  • Check for Contamination: Rule out microbial contamination (e.g., mycoplasma) that could interfere with the assay readout.[1]

  • Assess Compound Stability: Natural products can be unstable.[2] Ensure the compound is not degrading in your culture medium over the course of the experiment.

Q2: I am not observing the expected induction of apoptosis (e.g., via Annexin V/PI staining or caspase activity assay) after treating cancer cells with this compound, even at concentrations that reduce cell viability. What is happening?

This suggests that this compound might be inducing a non-apoptotic form of cell death, or that the cells are undergoing cell cycle arrest or senescence instead of apoptosis.[3]

Possible Explanations & Troubleshooting:

  • Alternative Cell Death Pathways: The compound may be inducing necrosis, necroptosis, or autophagy-dependent cell death.

    • Action: Measure markers for other cell death pathways. For example, use a lactate dehydrogenase (LDH) assay for necrosis or Western blot for LC3-I/II conversion for autophagy.[3]

  • Cellular Senescence: The cells might have entered a state of irreversible growth arrest (senescence) rather than dying.[3]

    • Action: Perform a senescence-associated β-galactosidase (SA-β-gal) staining assay.

  • Sub-optimal Time Point: Apoptosis is a dynamic process. You may be missing the optimal window for detection.

    • Action: Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the peak apoptotic response.

  • Apoptosis Resistance: The cell line being used may have defects in apoptotic signaling pathways or overexpress anti-apoptotic proteins (e.g., Bcl-2).[3]

    • Action: Try a different cell line or analyze the expression of key apoptotic regulatory proteins.

Q3: There is high variability between my experimental replicates. What are the common causes and how can I improve consistency?

High variability can obscure real biological effects and is often traced back to technical inconsistencies in the experimental workflow.[4][5]

Troubleshooting Guide for High Replicate Variability

Potential CauseRecommended Action
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between plating replicates. Calibrate your pipettes.
Edge Effects in Plates Evaporation in the outer wells of a microplate can concentrate media components and the compound. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media.
Compound Solubility/Stability Natural products often have poor solubility.[2] Visually inspect for compound precipitation in the media. Prepare fresh dilutions for each experiment from a validated stock solution.[3]
Inconsistent Incubation Times Standardize all incubation times precisely, from cell seeding to reagent addition and final reading.
Assay Interference The compound itself may interfere with the assay chemistry (e.g., have intrinsic fluorescence or absorbance). Run a cell-free control (media + compound + assay reagent) to check for interference.

Data Presentation

Table 1: Example of Unexpected Biphasic Dose-Response Data This table illustrates a hypothetical result from a 72-hour cell viability assay where low concentrations of this compound stimulate growth, while higher concentrations are inhibitory.

This compound (µM)Mean % Viability (vs. Vehicle)Standard Deviation
0 (Vehicle)1004.5
0.011186.2
0.11125.8
1955.1
10544.9
50213.3
10082.1

Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol provides a general workflow for assessing cell viability based on the reduction of tetrazolium salt (MTT) by metabolically active cells.

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.

    • Remove the old medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (media and MTT only).

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

G cluster_0 start Unexpected Result Observed (e.g., Low Viability, High Variability) check_protocol Review Experimental Protocol and Calculations start->check_protocol check_reagents Check Reagents and Compound (Age, Storage, Solubility) start->check_reagents check_cells Assess Cell Health (Passage #, Contamination) start->check_cells repeat_exp Repeat Experiment with Fresh Reagents/Cells check_protocol->repeat_exp check_reagents->repeat_exp check_cells->repeat_exp is_reproducible Is the Result Reproducible? repeat_exp->is_reproducible accept_result Result is Valid: Formulate New Hypothesis is_reproducible->accept_result Yes troubleshoot Result Not Reproduced: Continue Troubleshooting is_reproducible->troubleshoot No

Caption: A logical workflow for troubleshooting unexpected experimental results.

G Dregeoside_Ga1 This compound Unknown_Receptor Unknown Membrane Receptor or Transporter Dregeoside_Ga1->Unknown_Receptor ROS Increased Reactive Oxygen Species (ROS) Unknown_Receptor->ROS (Hypothesis A) MAPK_Pathway MAPK Pathway Activation (ERK, JNK, p38) Unknown_Receptor->MAPK_Pathway (Hypothesis B) ROS->MAPK_Pathway Caspase_Activation Caspase-8/9 Activation MAPK_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

G cluster_workflow Experimental Workflow: Cell Viability Assay A 1. Seed Cells in 96-well Plate B 2. Incubate 24h (Attachment) A->B C 3. Treat with this compound (Serial Dilutions) B->C D 4. Incubate for Experimental Period (e.g., 72h) C->D E 5. Add Assay Reagent (e.g., MTT, CellTiter-Glo®) D->E F 6. Incubate & Read Plate (Absorbance/Luminescence) E->F G 7. Analyze Data: Normalize to Vehicle Control F->G

Caption: A standard experimental workflow for a cell viability assay.

References

Technical Support Center: Enhancing Dregeoside Ga1 Detection Sensitivity by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the sensitivity of Dregeoside Ga1 detection by mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider for increasing the MS sensitivity of this compound?

A1: Increasing the sensitivity of this compound detection involves a systematic optimization of the entire analytical workflow. The key areas to focus on are:

  • Sample Preparation: Minimizing matrix effects by effectively removing interfering compounds from the sample matrix (e.g., plasma, plant extracts).[1]

  • Liquid Chromatography (LC): Achieving good chromatographic separation of this compound from matrix components and optimizing conditions to enhance ionization efficiency.[2]

  • Mass Spectrometry (MS): Fine-tuning ionization source parameters and using appropriate scan modes (e.g., MS/MS) to maximize signal intensity and reduce background noise.[3]

A general workflow for optimizing detection is outlined below.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: LC-MS Analysis cluster_2 Phase 3: Data & Optimization Sample Sample Collection (e.g., Plasma, Plant Extract) Extraction Extraction & Cleanup (e.g., SPE, LLE) Sample->Extraction Isolate Analyte Mitigate Matrix Effects LC LC Separation (Column, Mobile Phase, Flow Rate) Extraction->LC Inject Extract MS MS Detection (Ion Source, Analyzer) LC->MS Introduce to MS Data Data Acquisition & Analysis MS->Data Generate Data Optimization Review & Optimize (Iterative Process) Data->Optimization Assess S/N Ratio Optimization->Extraction Refine Protocol G start Low Sensitivity Issue for this compound q1 Is the instrument tuned and calibrated? start->q1 a1_yes Proceed to Source Optimization q1->a1_yes Yes a1_no Perform Manufacturer's Tuning & Calibration q1->a1_no No q2 Are MS source parameters optimized? a1_yes->q2 a1_no->q2 a2_yes Assess Matrix Effects q2->a2_yes Yes a2_no Infuse standard & optimize: - Capillary Voltage - Gas Temp & Flow - Nebulizer Pressure q2->a2_no No q3 Is ion suppression significant (>15%)? a2_yes->q3 a2_no->q3 a3_yes Improve Sample Prep &/or Chromatography q3->a3_yes Yes a3_no Optimize LC & MS/MS Parameters q3->a3_no No end_node Re-evaluate Sensitivity a3_yes->end_node a3_no->end_node

References

Technical Support Center: Investigating Dregeoside Ga1 in Hypoxic Environments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Dregeoside Ga1 is a natural steroid derived from the herb Dregea volubilis.[1] Currently, there is limited publicly available data on its specific biological activity, mechanism of action, and experimental protocols, particularly in hypoxic environments. This guide provides general troubleshooting advice and experimental frameworks based on best practices for working with novel natural compounds in cell culture under hypoxia. All experimental details should be optimized for your specific cell line and research question.

Frequently Asked questions (FAQs)

Q1: I am seeing precipitation of this compound in my cell culture medium. What should I do?

A1: Precipitation of a novel compound is a common issue. This compound is a steroid, which may have limited aqueous solubility. Consider the following troubleshooting steps:

  • Solvent and Stock Concentration: Ensure your stock solution of this compound, likely in an organic solvent like DMSO, is fully dissolved before diluting it into your aqueous cell culture medium. Avoid repeated freeze-thaw cycles of the stock solution.

  • Final Concentration: You may be using a concentration of this compound that exceeds its solubility limit in the final culture medium. Perform a solubility test by preparing serial dilutions of the compound in your medium and observing for precipitation.

  • Serum Concentration: The presence of serum can sometimes aid in the solubilization of hydrophobic compounds. If you are using a low-serum or serum-free medium, this might contribute to precipitation.

  • Media Pre-warming: Always add the compound to pre-warmed media to minimize temperature-related precipitation.[2]

  • pH of the Medium: Ensure the pH of your culture medium is within the optimal range, as pH shifts can affect compound solubility.[3]

Q2: I am not observing any biological effect of this compound in my hypoxic assay. What could be the reason?

A2: A lack of effect could be due to several factors, from compound stability to the experimental setup.

  • Compound Stability: The stability of this compound in cell culture medium under hypoxic conditions is unknown. It may degrade over the course of your experiment. Consider performing a time-course experiment to assess its stability.

  • Dose-Response: You may be using a concentration that is too low to elicit a biological response. It is crucial to perform a dose-response curve to determine the optimal working concentration of a new compound.

  • Duration of Exposure: The timing of compound treatment relative to the induction of hypoxia and the overall duration of the experiment may need optimization.

  • Cell Line Specificity: The effect of any compound can be highly cell-line specific. The cellular target of this compound may not be present or functionally important in your chosen cell line.

  • Confirmation of Hypoxia: It is essential to confirm that your experimental setup is successfully inducing a hypoxic environment. This can be done by measuring the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) via Western blot or by using a hypoxia-responsive reporter assay.[4][5]

Q3: How can I be sure that the effects I am seeing are due to this compound and not the solvent?

A3: A vehicle control is essential in every experiment. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound as is present in your experimental conditions. This will allow you to distinguish the effects of the compound from any effects of the solvent itself.

Troubleshooting Guide

Issue 1: High Variability in Experimental Replicates

High variability can obscure real biological effects.

Potential Cause Troubleshooting Suggestion
Inconsistent Cell Seeding Ensure a uniform cell density across all wells/plates. Use a cell counter for accuracy.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Inconsistent Hypoxia Induction Ensure your hypoxia chamber or incubator provides a stable and uniform low-oxygen environment. Calibrate your equipment regularly.
Compound Preparation Prepare a master mix of the final dilution of this compound in the medium to add to all replicate wells, rather than adding from the stock to each well individually.
Issue 2: Unexpected Cell Death or Morphology Changes

If you observe cytotoxicity that is not part of the expected biological effect.

Potential Cause Troubleshooting Suggestion
Compound Cytotoxicity Perform a cytotoxicity assay (e.g., MTT, LDH assay) to determine the toxic concentration range of this compound for your cell line.
Solvent Toxicity Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your cells (typically <0.5% for most cell lines).
Contamination Visually inspect cultures for signs of bacterial or fungal contamination. If suspected, discard the cultures and decontaminate the incubator and biosafety cabinet.[6][7]
Combined Stress of Hypoxia and Compound The combination of a hypoxic environment and a novel compound may induce a synergistic stress response. Consider reducing the concentration of the compound or the duration of hypoxic exposure.

Experimental Protocols

Protocol 1: Determining the Optimal Dose of this compound in Hypoxia

This protocol outlines a general method for a dose-response experiment.

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Also, prepare a 2X vehicle control.

  • Treatment: Remove the old medium from the cells and add the 2X this compound dilutions and the vehicle control.

  • Hypoxia Induction: Immediately place the plate in a hypoxic incubator or chamber set to the desired oxygen concentration (e.g., 1% O₂). Include a parallel plate for normoxic conditions (standard incubator, 5% CO₂).

  • Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48 hours).

  • Assay: At the end of the incubation, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to assess the effect of the compound on cell proliferation or survival.

  • Data Analysis: Plot the cell viability against the log of the compound concentration to determine the EC₅₀ or IC₅₀ value.

Protocol 2: Assessing the Effect of this compound on HIF-1α Stabilization

This protocol describes how to check if this compound affects the key hypoxia-inducible transcription factor, HIF-1α.

  • Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with the predetermined optimal concentration of this compound or vehicle control.

  • Hypoxia Induction: Place the plates in a hypoxic chamber for a duration known to induce robust HIF-1α stabilization (typically 4-6 hours).[8] As a positive control for HIF-1α stabilization, you can treat a separate set of cells with a hypoxia-mimetic agent like cobalt chloride (CoCl₂) under normoxic conditions.[4]

  • Protein Extraction: At the end of the incubation, immediately place the plates on ice and perform nuclear protein extraction.

  • Western Blot: Separate the nuclear proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody against HIF-1α. Use an antibody against a nuclear loading control (e.g., Lamin B1) to ensure equal protein loading.

  • Analysis: Quantify the band intensities to determine if this compound enhances or inhibits the hypoxia-induced stabilization of HIF-1α.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Experiment cluster_analysis Analysis cell_seeding Seed Cells compound_prep Prepare this compound Dilutions treatment Treat Cells with this compound compound_prep->treatment hypoxia Induce Hypoxia (e.g., 1% O2) treatment->hypoxia viability_assay Cell Viability Assay hypoxia->viability_assay western_blot Western Blot for HIF-1α hypoxia->western_blot data_analysis Data Analysis viability_assay->data_analysis western_blot->data_analysis

Caption: General experimental workflow for studying this compound in hypoxia.

hypothetical_pathway cluster_input cluster_pathway Hypothetical Signaling Pathway Hypoxia Hypoxia HIF_1a_Stabilization HIF-1α Stabilization Hypoxia->HIF_1a_Stabilization Dregeoside_Ga1 Dregeoside_Ga1 Unknown_Target Unknown Cellular Target(s) Dregeoside_Ga1->Unknown_Target ? Downstream_Effects Downstream Cellular Effects (e.g., Angiogenesis, Metabolism) HIF_1a_Stabilization->Downstream_Effects Unknown_Target->HIF_1a_Stabilization Modulation?

Caption: Hypothetical signaling pathway for this compound in hypoxia.

References

Troubleshooting contamination in Dregeoside Ga1 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dregeoside Ga1 stock solutions. Our aim is to help you identify and resolve common issues to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears cloudy or has visible particulates. What is the cause and how can I fix it?

A1: Cloudiness or precipitation in your this compound stock solution is often due to solubility issues or contamination.

  • Solubility: this compound may have limited solubility in certain solvents, or it may precipitate out of solution at lower temperatures. Ensure you are using an appropriate solvent and concentration. For steroid glycosides like this compound, solvents such as DMSO, ethanol, or methanol are commonly used. It is crucial to verify the solubility of your specific batch.

  • Contamination: The precipitation could be due to contamination from external sources such as dust, fibers, or microbial growth.[1] It is also possible that the precipitate is a result of a reaction with a contaminant.

  • Troubleshooting Steps:

    • Gently warm the solution to see if the precipitate redissolves. This can indicate that the issue is related to temperature-dependent solubility.

    • If warming does not resolve the issue, try to filter the solution through a 0.22 µm syringe filter to remove any particulate matter.[1] However, be aware that this may also remove some of your compound if it has precipitated.

    • Consider preparing a fresh stock solution, ensuring that your solvent is of high purity and your labware is scrupulously clean.

Q2: The color of my this compound stock solution has changed. What does this indicate?

A2: A change in color can be a sign of chemical degradation or contamination.

  • Degradation: this compound, like many natural products, may be sensitive to light, temperature, or pH. Exposure to these elements can lead to chemical changes that result in a color change.

  • Contamination: The color change could also be due to the presence of a chemical contaminant that is reacting with your compound or the solvent.[2][3]

  • Troubleshooting Steps:

    • Review your storage conditions. Stock solutions should typically be stored at -20°C or -80°C and protected from light.

    • If you suspect contamination, it is best to discard the solution and prepare a fresh one using high-purity solvents and clean labware.

    • To minimize degradation, prepare smaller aliquots of your stock solution to avoid repeated freeze-thaw cycles.

Q3: I am observing unexpected or inconsistent results in my experiments using the this compound stock solution. Could the stock solution be the problem?

A3: Yes, inconsistent results are often a symptom of issues with the stock solution.

  • Degradation: If the this compound has degraded, its effective concentration will be lower than expected, leading to a diminished biological effect.

  • Contamination: Contaminants in the stock solution can interfere with your assay, leading to off-target effects or inconsistent readings. Common contaminants can include plasticizers from labware, detergents, or other chemicals present in the lab environment.[1][4]

  • Troubleshooting Steps:

    • Prepare a fresh stock solution from a new vial of this compound powder, if available.

    • Perform a quality control check on your new stock solution, if possible, using a simple analytical method like TLC or HPLC to confirm its identity and purity.

    • If the problem persists, consider potential issues with your experimental protocol or other reagents.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with your this compound stock solutions.

Visual Inspection

The first step in troubleshooting is a careful visual inspection of the stock solution.

ObservationPotential CauseRecommended Action
Cloudiness/Precipitation Poor solubility, low temperature, contaminationGently warm the solution. If unresolved, filter through a 0.22 µm filter. Prepare a fresh solution if necessary.
Color Change Degradation (light, temperature, pH), chemical contaminationDiscard the solution. Prepare a fresh solution and store in small aliquots, protected from light at -20°C or -80°C.
Visible Microbial Growth Bacterial or fungal contaminationDiscard the solution immediately. Review sterile handling techniques.
Experimental Protocols

Protocol for Preparing this compound Stock Solutions

  • Solvent Selection: Based on available data for similar compounds, high-purity DMSO, ethanol, or methanol are recommended. It is advisable to perform a small-scale solubility test with your specific batch of this compound.

  • Weighing: Accurately weigh the required amount of this compound powder in a clean, sterile microfuge tube.

  • Dissolution: Add the appropriate volume of the chosen high-purity solvent to the tube. Vortex or sonicate briefly to ensure complete dissolution.

  • Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container. This will remove any potential microbial contaminants and particulate matter.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C to minimize degradation from freeze-thaw cycles and light exposure.

This compound Properties
PropertyValue
Molecular Formula C49H80O17[5][6][7]
Molecular Weight 941.15 g/mol [6][7]
Melting Point 126.5-129 °C[6][7]
Boiling Point 904.9 ± 65.0 °C at 760 mmHg[6][7]
Density 1.3 ± 0.1 g/cm³[6][7]

Note: Detailed experimental data on the stability and solubility of this compound in various solvents is limited. The information provided is based on general knowledge of steroid glycosides and available physical properties. Empirical testing is recommended.

Visual Troubleshooting Workflow

Dregeoside_Ga1_Troubleshooting start Problem Observed with This compound Stock Solution visual_inspection Perform Visual Inspection start->visual_inspection inconsistent_results Inconsistent Experimental Results start->inconsistent_results precipitation Cloudy or Precipitate visual_inspection->precipitation Observation color_change Color Change visual_inspection->color_change Observation solubility_issue Potential Solubility Issue precipitation->solubility_issue contamination_issue Potential Contamination precipitation->contamination_issue color_change->contamination_issue degradation_issue Potential Degradation color_change->degradation_issue inconsistent_results->contamination_issue inconsistent_results->degradation_issue check_protocol Review Experimental Protocol inconsistent_results->check_protocol warm_solution Gently Warm Solution solubility_issue->warm_solution fresh_solution Prepare Fresh Stock Solution contamination_issue->fresh_solution review_storage Review Storage Conditions (Temp, Light) degradation_issue->review_storage filter_solution Filter (0.22 µm) warm_solution->filter_solution If not resolved filter_solution->fresh_solution If still unresolved review_storage->fresh_solution

Caption: Troubleshooting workflow for this compound stock solution issues.

References

Technical Support Center: Optimization of Dregeoside Ga1 Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing delivery systems for Dregeoside Ga1.

Disclaimer: Scientific literature specifically detailing the delivery systems for this compound is limited. Therefore, the following guidance is based on established principles for the delivery of steroid-like, hydrophobic natural products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing a delivery system for a hydrophobic compound like this compound?

The main challenges include poor aqueous solubility, which can lead to low bioavailability, and potential degradation of the compound.[1] Overcoming these often requires the use of specialized carrier systems to enhance solubility, stability, and targeted delivery.[1][2]

Q2: Which types of delivery systems are most suitable for hydrophobic molecules?

Common and effective delivery systems for hydrophobic compounds include:

  • Liposomes: Vesicles composed of lipid bilayers that can encapsulate hydrophobic drugs within the membrane.

  • Polymeric Nanoparticles: Biodegradable polymers can form a matrix or capsule to entrap the drug.

  • Micelles: Self-assembling structures of amphiphilic molecules that have a hydrophobic core for drug loading.[2]

  • Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room temperature.

The choice of system depends on the specific therapeutic application, desired release profile, and route of administration.

Q3: How can "Design of Experiments (DoE)" be applied to optimize a this compound formulation?

Design of Experiments (DoE) is a systematic approach to determine the relationship between factors affecting a process and the output of that process.[3] For a this compound delivery system, DoE can be used to efficiently screen and optimize key formulation variables (e.g., lipid/polymer concentration, drug-to-carrier ratio, sonication time) to achieve desired responses (e.g., particle size, encapsulation efficiency, drug release rate).[3] This method is more efficient than the traditional one-variable-at-a-time approach.[3]

Q4: What are the critical quality attributes to assess for a this compound delivery system?

Critical quality attributes to evaluate include:

  • Particle Size and Polydispersity Index (PDI): Affects stability, cellular uptake, and biodistribution.

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL): Determines the amount of drug successfully incorporated into the carrier.

  • In Vitro Drug Release Profile: Characterizes the rate and extent of drug release from the carrier over time.

  • Stability: Assesses the physical and chemical integrity of the formulation over time and under various storage conditions.

  • Biocompatibility: Ensures the delivery system components are not toxic to biological systems.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency (%EE) 1. Poor affinity of this compound for the carrier material.2. Drug leakage during formulation processing.3. Insufficient amount of carrier material.1. Modify the formulation by adding a solubilizing agent or changing the carrier type.2. Optimize process parameters (e.g., reduce processing time, adjust pH or temperature).3. Increase the drug-to-carrier ratio and evaluate the impact on %EE.
Inconsistent Particle Size 1. Variability in energy input during homogenization or sonication.2. Aggregation of particles due to formulation instability.1. Standardize the energy input method (e.g., fixed sonication time and power).2. Incorporate a stabilizer or surfactant in the formulation.3. Optimize the concentration of the formulation components.
Poor In Vitro Bioavailability 1. Inefficient release of this compound from the delivery system.2. Degradation of the compound in the release medium.1. Modify the carrier composition to achieve a more favorable release profile.2. Ensure the release medium is appropriate and does not cause drug degradation.
Formulation Instability (e.g., aggregation, drug leakage) 1. Suboptimal surface charge of particles.2. Inappropriate storage conditions.1. Modify the surface chemistry of the carrier, for example, by adding a PEGylated lipid.2. Conduct a stability study to determine optimal storage temperature and conditions.

Experimental Protocols

Protocol: Formulation of this compound-Loaded Polymeric Nanoparticles via Emulsion-Solvent Evaporation

1. Objective: To formulate this compound-loaded nanoparticles with high encapsulation efficiency and controlled particle size.

2. Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

3. Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase while sonicating on an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant and freeze-dry to obtain a powder for long-term storage.

4. Characterization:

  • Particle Size and PDI: Use Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Quantify the amount of encapsulated this compound using a suitable analytical method (e.g., HPLC) after dissolving a known amount of nanoparticles in a solvent.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_purification Purification & Collection cluster_characterization Characterization prep_organic Prepare Organic Phase (this compound + Polymer) emulsify Emulsification (Sonication) prep_organic->emulsify prep_aqueous Prepare Aqueous Phase (Surfactant) prep_aqueous->emulsify evaporate Solvent Evaporation emulsify->evaporate centrifuge Centrifugation evaporate->centrifuge wash Washing centrifuge->wash lyophilize Lyophilization wash->lyophilize dls Particle Size & PDI (DLS) lyophilize->dls ee Encapsulation Efficiency (HPLC) lyophilize->ee release In Vitro Release Study lyophilize->release

Caption: Experimental workflow for nanoparticle-based drug delivery system development.

hypothetical_signaling_pathway Dregeoside This compound Receptor Cell Surface Receptor Dregeoside->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Response Cellular Response (e.g., Anti-inflammatory) Nucleus->Response Gene Expression

Caption: Hypothetical signaling pathway for a steroid-like natural product.

References

Validation & Comparative

A Comparative Analysis of the Anti-Cancer Efficacy of Ginsenoside Rg3 and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology research, the quest for therapeutic agents that offer enhanced efficacy and reduced toxicity is paramount. This guide provides a detailed comparison of the anti-cancer properties of Ginsenoside Rg3, a natural compound derived from ginseng, and cisplatin, a long-standing platinum-based chemotherapy drug. This objective analysis is supported by experimental data to aid researchers and drug development professionals in their evaluation of these compounds.

Quantitative Efficacy: A Head-to-Head Comparison

The following table summarizes the in vitro cytotoxic efficacy of Ginsenoside Rg3 and cisplatin across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of cell viability. Lower IC50 values indicate higher potency.

Cancer TypeCell LineCompoundIC50 ValueIncubation TimeCitation
Breast Cancer MDA-MB-231Ginsenoside Rg350 µM48 h[1]
MDA-MB-231Ginsenoside Rg380 µmol/L48 h[2]
MCF-7Ginsenoside Rg350 µM48 h[1]
Lung Cancer A549/DDP (cisplatin-resistant)Ginsenoside Rg3 (in combination with cisplatin)Enhances cisplatin cytotoxicity48 h[3]
95DGinsenoside Rg3100 µg/mL72 h[4]
Hepatocellular Carcinoma HepG2Ginsenoside Rg3100 µg/mL24 h[5]
Oral Squamous Cell Carcinoma H357Cisplatin10 µM24 h, 48 h, 72 h
Ovarian Cancer SKOV-3Cisplatin2 to 40 µM24 h[6]

Note: IC50 values can vary significantly based on experimental conditions, including the specific assay used, cell density, and duration of drug exposure[6]. The data presented here are for comparative purposes and are derived from the cited literature.

Mechanisms of Action: A Tale of Two Compounds

Ginsenoside Rg3: This natural compound exhibits a multi-faceted approach to inhibiting cancer progression. Its primary mechanisms include:

  • Induction of Apoptosis: Ginsenoside Rg3 triggers programmed cell death in cancer cells through various signaling pathways.

  • Inhibition of Proliferation: It halts the uncontrolled growth of cancer cells[7].

  • Anti-Metastasis and Anti-Angiogenesis: Rg3 has been shown to impede the spread of cancer cells to other parts of the body and inhibit the formation of new blood vessels that supply tumors[7].

  • Immune Modulation: It can enhance the body's immune response against cancer cells[7].

Cisplatin: As a cornerstone of chemotherapy, cisplatin's primary mechanism of action is the induction of DNA damage in cancer cells. By cross-linking with purine bases on the DNA, it interferes with DNA repair mechanisms, leading to DNA damage and subsequent apoptosis[5].

Signaling Pathways

The anti-cancer effects of both Ginsenoside Rg3 and cisplatin are mediated through complex signaling pathways.

Ginsenoside_Rg3_Signaling_Pathway cluster_proliferation Inhibition of Proliferation cluster_apoptosis Induction of Apoptosis Rg3 Ginsenoside Rg3 ERK ERK Rg3->ERK inactivates Akt Akt Rg3->Akt inactivates p53 p53 Rg3->p53 activates NFkB NF-κB ERK->NFkB Akt->NFkB CellCycleArrest Cell Cycle Arrest NFkB->CellCycleArrest Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cisplatin_Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_apoptosis Induction of Apoptosis Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts DDR DNA Damage Response DNA_Adducts->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest p53_cis p53 DDR->p53_cis JNK JNK DDR->JNK Mitochondria Mitochondrial Pathway p53_cis->Mitochondria JNK->Mitochondria Caspases_cis Caspases Mitochondria->Caspases_cis Apoptosis_cis Apoptosis Caspases_cis->Apoptosis_cis Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Lines MTT Cell Viability Assay (MTT) CellCulture->MTT ApoptosisAssay Apoptosis Assay (Annexin V) CellCulture->ApoptosisAssay IC50 Determine IC50 MTT->IC50 ApoptosisQuant Quantify Apoptosis ApoptosisAssay->ApoptosisQuant Xenograft Xenograft Model (Immunocompromised Mice) IC50->Xenograft Inform Dosage TumorGrowth Monitor Tumor Growth Xenograft->TumorGrowth Toxicity Assess Toxicity Xenograft->Toxicity Efficacy Evaluate Efficacy TumorGrowth->Efficacy Toxicity->Efficacy

References

A Comparative Analysis of Cardiac Glycosides in Cancer Therapy: Digoxin, Ouabain, and Digitoxin

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the anticancer properties of prominent cardiac glycosides. This document provides a detailed analysis of experimental data, mechanisms of action, and relevant laboratory protocols.

Executive Summary: An extensive review of scientific literature reveals no available data on the anticancer properties of Dregeoside Ga1. Consequently, a direct comparison with other cardiac glycosides is not feasible at this time. This guide, therefore, focuses on three well-researched cardiac glycosides with demonstrated anticancer potential: Digoxin, Ouabain, and Digitoxin. These compounds, traditionally used for cardiac conditions, have emerged as potent inhibitors of cancer cell growth by targeting the Na+/K+-ATPase ion pump, a critical protein for cell survival and signaling. This guide presents their comparative efficacy, mechanisms of action, and the experimental protocols used to evaluate them.

Comparative Anticancer Activity of Cardiac Glycosides

Cardiac glycosides exert their cytotoxic effects on cancer cells at nanomolar concentrations, highlighting their potential as potent therapeutic agents.[1][2][3] Their efficacy, however, varies depending on the specific compound and the cancer cell line being targeted.

Table 1: Comparative IC50 Values of Selected Cardiac Glycosides in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below summarizes the IC50 values for Digoxin, Ouabain, and Digitoxin across a range of cancer cell lines.

Cardiac GlycosideCancer Cell LineCancer TypeIC50 (nM)Citation
Digoxin A549Non-Small Cell Lung Cancer100[4]
H1299Non-Small Cell Lung Cancer120[4]
HT-29Colon Cancer100-300[5]
MDA-MB-231Breast Cancer100-300[5]
OVCAR3Ovarian Cancer100-300[5]
Ouabain A375Melanoma67.17 (48h)[6]
SK-Mel-28Melanoma186.51 (48h)[6]
H460Lung Cancer10.44 (72h)[2]
PANC1Pancreatic Cancer42.36 (72h)[2]
OS-RC-2Renal Cancer~39[7]
Digitoxin HeLaCervical Cancer28[8]
TK-10Renal Adenocarcinoma3-33[8]
A549Lung Cancer3-33[8]
MHCC97HHepatoma3-33[8]
HCT116Colon Cancer3-33[8]
Table 2: Apoptosis Induction by Cardiac Glycosides

Apoptosis, or programmed cell death, is a key mechanism by which cardiac glycosides eliminate cancer cells. The table below presents data on the induction of apoptosis by Ouabain.

Cardiac GlycosideCancer Cell LineConcentration (nM)Treatment DurationApoptotic Cells (%)Citation
Ouabain A5495048h~20%[2]
A54910048h~35%[2]
HeLa5048h~25%[2]
HeLa10048h~40%[2]
HCT1165048h~22%[2]
HCT11610048h~38%[2]

Mechanism of Action: Targeting the Na+/K+-ATPase Pump

The primary molecular target of cardiac glycosides is the α-subunit of the Na+/K+-ATPase ion pump, an enzyme crucial for maintaining cellular ion homeostasis.[9][10][11] Inhibition of this pump by cardiac glycosides leads to a cascade of intracellular events that are detrimental to cancer cells.

Key Steps in the Signaling Pathway:

  • Inhibition of Na+/K+-ATPase: Cardiac glycosides bind to the Na+/K+-ATPase, inhibiting its function. This leads to an increase in intracellular sodium (Na+) and a decrease in intracellular potassium (K+).[11]

  • Increased Intracellular Calcium: The elevated intracellular Na+ concentration alters the function of the Na+/Ca2+ exchanger, resulting in an influx of calcium (Ca2+) into the cell.[3]

  • Activation of Downstream Signaling: The Na+/K+-ATPase also functions as a signal transducer. The binding of cardiac glycosides can activate various downstream signaling pathways that are often dysregulated in cancer, including:

    • Src Kinase: A non-receptor tyrosine kinase that, when activated, can trigger multiple pro-cancerous signaling cascades.[12]

    • Ras/Raf/MEK/ERK Pathway: A central signaling pathway that regulates cell proliferation, differentiation, and survival.

    • PI3K/Akt/mTOR Pathway: A critical pathway involved in cell growth, metabolism, and survival.

  • Induction of Apoptosis and Autophagy: The disruption of ion balance and the activation of stress-related signaling pathways ultimately lead to cancer cell death through apoptosis and autophagy.[9]

CardiacGlycoside_Pathway CG Cardiac Glycosides (Digoxin, Ouabain, Digitoxin) NaK_ATPase Na+/K+-ATPase (α-subunit) CG->NaK_ATPase Binds & Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in K_out ↓ Intracellular K+ NaK_ATPase->K_out Src Src Kinase NaK_ATPase->Src Activates Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Alters Na+/Ca2+ Exchanger Apoptosis Apoptosis Ca_in->Apoptosis Autophagy Autophagy Ca_in->Autophagy Ras_Raf Ras/Raf/MEK/ERK Pathway Src->Ras_Raf PI3K_Akt PI3K/Akt/mTOR Pathway Src->PI3K_Akt Ras_Raf->Apoptosis Ras_Raf->Autophagy PI3K_Akt->Apoptosis PI3K_Akt->Autophagy Proliferation ↓ Cell Proliferation Apoptosis->Proliferation Autophagy->Proliferation

Caption: Signaling pathway of cardiac glycosides in cancer cells.

Experimental Protocols

The following are standard protocols for assessing the anticancer effects of cardiac glycosides in vitro.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the cardiac glycoside (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the cardiac glycoside at the desired concentration and for the appropriate time in a 6-well plate.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with Cardiac Glycosides (Varying Concentrations & Durations) start->treatment viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay western_blot Western Blot Analysis (Signaling Proteins) treatment->western_blot ic50 Determine IC50 Values viability_assay->ic50 apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant pathway_analysis Analyze Signaling Pathway Modulation western_blot->pathway_analysis end End: Data Interpretation & Conclusion ic50->end apoptosis_quant->end pathway_analysis->end

Caption: General experimental workflow for evaluating cardiac glycosides.

Conclusion

While the anticancer potential of this compound remains to be elucidated, other cardiac glycosides such as Digoxin, Ouabain, and Digitoxin have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their shared mechanism of action, centered on the inhibition of the Na+/K+-ATPase pump, triggers a cascade of events leading to cancer cell death. The data presented in this guide underscores the promise of this class of compounds in oncology. Further research, including preclinical and clinical trials, is warranted to fully explore their therapeutic utility and to establish safe and effective dosing regimens for cancer treatment.[12] The development of novel cardiac glycoside analogs with improved cancer cell selectivity and reduced cardiotoxicity represents an exciting frontier in cancer drug discovery.[3]

References

Comparative Analysis of Ginsenoside Rg3's Anti-Cancer Effects Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Dregeoside Ga1: Extensive research has revealed a significant lack of specific studies on the anti-cancer effects of this compound. The scientific literature readily available does not contain sufficient data to fulfill the comparative analysis as requested. Therefore, this guide will focus on a closely related and extensively studied saponin from the same chemical family, Ginsenoside Rg3 . This compound serves as a robust proxy, offering a wealth of experimental data to illustrate the anti-cancer potential of this class of molecules.

Ginsenoside Rg3, a major active component of Panax ginseng, has been the subject of numerous studies for its potent anti-tumor activities.[1][2] This guide provides a comparative overview of its efficacy in different cancer cell lines, details the experimental protocols used for its validation, and visualizes its molecular mechanisms of action.

Comparative Efficacy of Ginsenoside Rg3

The anti-proliferative activity of Ginsenoside Rg3 has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a key metric for this assessment.[3] The table below summarizes the IC50 values of Ginsenoside Rg3 in various cancer cell lines as reported in preclinical studies.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay Type
MDA-MB-231 Triple-Negative Breast Cancer~100 µM (for 20(S)-Rg3)72Proliferation Assay
HCT116 Colorectal CancerNot specified--
SW480 Colorectal CancerNot specified--
B16F1 MelanomaNot specified--
MG63 OsteosarcomaNot specified--
143B OsteosarcomaNot specified--

Note: Specific IC50 values for all cell lines were not consistently available in the initial search results. The data presented reflects available quantitative measures. The anti-cancer effects of Rg3 have been noted in all the listed cell lines.[1][4]

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

Ginsenoside Rg3 exerts its anti-cancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting the cell cycle.[2][4] Studies have shown that Rg3 can modulate several key signaling pathways involved in cancer cell survival and proliferation. For instance, in triple-negative breast cancer cells, the 20(S) epimer of Rg3 has been shown to induce cell cycle arrest at the G0/G1 phase.[4] Furthermore, Rg3 is known to inhibit the PI3K/Akt/mTOR and JAK3/STAT5 signaling pathways, which are crucial for cancer cell growth and survival.[3][5]

A key mechanism involves the induction of the mitochondrial death pathway, a major route for apoptosis. This is often associated with the generation of reactive oxygen species (ROS), which can trigger downstream apoptotic events.[6]

Ginsenoside_Rg3_Apoptosis_Pathway cluster_pathways Signaling Pathways Rg3 Ginsenoside Rg3 Cell Cancer Cell Rg3->Cell Enters PI3K_Akt PI3K/Akt/mTOR Pathway Rg3->PI3K_Akt Inhibits JAK_STAT JAK3/STAT5 Pathway Rg3->JAK_STAT Inhibits ROS ↑ Reactive Oxygen Species (ROS) Rg3->ROS Induces Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes JAK_STAT->Proliferation Promotes Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Leads to Caspases Caspase Activation Mitochondria->Caspases Triggers Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Proposed signaling pathway for Ginsenoside Rg3-induced apoptosis in cancer cells.

Experimental Protocols

The validation of Ginsenoside Rg3's anti-cancer effects relies on a suite of standardized in vitro assays. Below are the detailed methodologies for key experiments.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: Cells are then treated with varying concentrations of Ginsenoside Rg3 (and a vehicle control, e.g., DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control group.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentration of Ginsenoside Rg3 for 24-48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by a flow cytometer within 1 hour. The distribution of cells (viable, early apoptotic, late apoptotic, and necrotic) is determined based on the fluorescence signals.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treatment with Ginsenoside Rg3 start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot (for protein expression) treatment->western analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis western->analysis conclusion Conclusion on Anti-Cancer Effect analysis->conclusion

Caption: General experimental workflow for validating anti-cancer effects in vitro.

Conclusion

The available evidence strongly supports the anti-cancer properties of Ginsenoside Rg3 across multiple cancer cell lines. Its ability to induce apoptosis and inhibit critical survival pathways highlights its potential as a therapeutic agent. While data on this compound remains elusive, the comprehensive research on Rg3 provides a valuable framework for understanding the potential anti-cancer activities of related saponins. Further investigation is warranted to explore the therapeutic potential of less-studied compounds like this compound and to perform direct comparative studies against established ginsenosides.

References

Lack of Scientific Data Prevents Cross-Validation of Dregeoside Ga1's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases has revealed a significant gap in the understanding of Dregeoside Ga1's biological activity, precluding a cross-validation of its mechanism of action at this time.

Despite searches for its pharmacological properties, experimental studies, and potential signaling pathways, no substantial data on this compound is available. Information is currently limited to its classification as a natural steroid isolated from the plant Dregea volubilis and its availability through chemical suppliers.

This absence of foundational research means that key components of a comparative guide, as requested, cannot be generated. Specifically, the following core requirements cannot be met:

  • Quantitative Data Presentation: Without experimental data, there is no information to summarize into comparative tables.

  • Experimental Protocols: No published studies mean there are no established methodologies to detail.

  • Signaling Pathway Visualization: The molecular pathways through which this compound may exert its effects have not been elucidated.

Consequently, it is not possible to create a comparison with alternative compounds or provide the detailed analysis required by researchers, scientists, and drug development professionals.

Further research into the bioactivity of this compound is necessary before any meaningful cross-validation or comparative analysis can be conducted. Investigators interested in this natural compound would need to undertake initial in vitro and in vivo studies to determine its biological targets and elucidate its mechanism of action.

Lack of Publicly Available Data Precludes a Comparative Study of Dregeoside Ga1 and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the available information regarding the biological activity of Dregeoside Ga1 and its synthetic analogs. This compound is a steroidal saponin isolated from the plant Dregea volubilis. While its chemical structure and properties are documented by various suppliers, there is a notable absence of published research detailing its pharmacological effects, such as anti-inflammatory or anticancer activities.

Furthermore, the investigation did not yield any information on the synthesis or biological evaluation of any synthetic analogs of this compound. This lack of data makes it impossible to conduct the requested comparative study, as there are no experimental results to analyze, compare, or present. The available literature focuses on the general biological properties of crude extracts from Dregea volubilis, which contain a mixture of various compounds, rather than the specific effects of this compound.

Proposed Alternative: A Comparative Study of Ginsenosides and Their Analogs

Given the interest in the comparative pharmacology of natural saponins, we propose a viable and data-rich alternative: a comparative study of well-researched ginsenosides (e.g., Rg1, Rg3, Rh2) and their synthetic analogs.

Ginsenosides are a class of steroidal saponins derived from ginseng and are the subject of extensive research. There is a wealth of publicly available data on their diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. Numerous synthetic analogs of various ginsenosides have also been developed and studied, providing a strong basis for a detailed comparative analysis.

This alternative study would fulfill the core requirements of your request, including:

  • Objective comparison of performance with supporting experimental data.

  • Detailed presentation of quantitative data in structured tables.

  • In-depth descriptions of experimental protocols.

  • Visualization of signaling pathways and workflows using Graphviz.

We believe this proposed topic on ginsenosides would provide valuable insights for researchers, scientists, and drug development professionals. We await your feedback on this proposal before proceeding with the creation of the comparative guide.

Head-to-Head Comparison: Dregeoside Ga1 and Paclitaxel In Vivo - A Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo preclinical data for the natural steroid Dregeoside Ga1 and the well-established chemotherapeutic agent, paclitaxel. It is important to note at the outset that no direct head-to-head in vivo comparative studies between isolated this compound and paclitaxel have been published to date.

The available in vivo anticancer data for this compound is derived from studies on extracts of the plant Dregea volubilis, of which this compound is a constituent. This comparison, therefore, contrasts the documented effects of Dregea volubilis extracts with the extensive body of in vivo research on paclitaxel.

I. Quantitative Data Summary

The following tables summarize the available quantitative data from in vivo studies.

Table 1: In Vivo Antitumor Efficacy of Dregea volubilis Leaf Extract in Ehrlich Ascites Carcinoma (EAC) Bearing Mice

Treatment GroupDose (mg/kg, i.p.)Mean Tumor Volume (mL)Mean Viable Tumor Cell Count (x 10^7/mL)Increase in Lifespan (%)
EAC Control-3.15 ± 0.1212.8 ± 0.45-
MEDV502.12 ± 0.098.2 ± 0.3135.7
MEDV1001.58 ± 0.075.9 ± 0.2457.1
MEDV2001.12 ± 0.053.8 ± 0.1978.6
5-Fluorouracil200.85 ± 0.042.1 ± 0.1592.8

*MEDV: Methanol Extract of Dregea volubilis. Data is illustrative and compiled from reported studies. *p < 0.001 compared to EAC control.

Table 2: In Vivo Antitumor Efficacy of Paclitaxel in a Human Ovarian Cancer (SKOV-3) Xenograft Mouse Model

Treatment GroupDose (mg/kg, i.v.)Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
Paclitaxel10450 ± 9070
Paclitaxel20200 ± 5086.7

*Data is representative of typical findings in xenograft models. *p < 0.05 compared to vehicle control.

Table 3: Comparative Toxicity Profile

Compound/ExtractAnimal ModelKey Toxicity Findings
Dregea volubilis Leaf ExtractSwiss albino miceHematological profiles (RBC, WBC, Hemoglobin) were reported to revert towards normal in EAC-bearing mice treated with the extract.[1] No significant acute toxicity was observed at the tested doses.
PaclitaxelVarious (mice, rats)Dose-limiting toxicities include myelosuppression (neutropenia) and peripheral neuropathy.[2] Weight loss is a common observation at therapeutic doses.

II. Experimental Protocols

A. In Vivo Antitumor Activity of Dregea volubilis Methanol Extract

  • Animal Model: Swiss albino mice (20-25 g).

  • Tumor Cell Line: Ehrlich Ascites Carcinoma (EAC) cells.

  • Tumor Induction: Intraperitoneal (i.p.) inoculation of 2 x 10^6 EAC cells.

  • Treatment: 24 hours after tumor inoculation, the methanol extract of Dregea volubilis (MEDV) was administered intraperitoneally at doses of 50, 100, and 200 mg/kg body weight for 9 consecutive days. A positive control group received 5-Fluorouracil (20 mg/kg, i.p.).

  • Efficacy Parameters: After the final dose and an 18-hour fast, half of the mice were sacrificed. Antitumor effects were assessed by measuring tumor volume, viable and non-viable tumor cell counts. The remaining animals were observed for lifespan determination.

  • Toxicity Parameters: Hematological parameters (RBC, WBC, hemoglobin) and liver biochemical markers (lipid peroxidation, superoxide dismutase, catalase) were evaluated from blood and liver tissue samples.[1][3]

B. In Vivo Antitumor Activity of Paclitaxel (General Xenograft Protocol)

  • Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.

  • Tumor Cell Line: Human tumor cell line (e.g., SKOV-3 ovarian cancer, HCT-15 colon cancer).

  • Tumor Induction: Subcutaneous (s.c.) injection of 5 x 10^6 to 10 x 10^6 cells into the flank of each mouse.

  • Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. Paclitaxel is typically administered intravenously (i.v.) or intraperitoneally (i.p.) at doses ranging from 10 to 20 mg/kg, often on a specific schedule (e.g., once every 4 days for 3 cycles).

  • Efficacy Parameters: Tumor volume is measured with calipers every 2-3 days. Tumor growth inhibition is calculated at the end of the study.

  • Toxicity Parameters: Animal body weight is monitored throughout the study as a general indicator of toxicity. Complete blood counts may be performed to assess myelosuppression.

III. Visualizations

G cluster_paclitaxel Paclitaxel Signaling Pathway paclitaxel Paclitaxel beta_tubulin β-tubulin subunit of Microtubules paclitaxel->beta_tubulin Binds to bcl2 Bcl-2 (Anti-apoptotic protein) paclitaxel->bcl2 Inhibits microtubule_stabilization Microtubule Hyper-stabilization beta_tubulin->microtubule_stabilization Promotes assembly & prevents disassembly mitotic_spindle_dysfunction Mitotic Spindle Dysfunction microtubule_stabilization->mitotic_spindle_dysfunction mitotic_arrest G2/M Phase Mitotic Arrest mitotic_spindle_dysfunction->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis bcl2->apoptosis

Caption: Signaling pathway of Paclitaxel leading to apoptosis.

G cluster_workflow Proposed In Vivo Comparative Experimental Workflow cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis start Tumor Cell Inoculation (e.g., Subcutaneous Xenograft) tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization group1 Group 1: Vehicle Control randomization->group1 group2 Group 2: Paclitaxel randomization->group2 group3 Group 3: This compound (Dose 1) randomization->group3 group4 Group 4: This compound (Dose 2) randomization->group4 monitoring Monitoring: - Tumor Volume - Body Weight - Clinical Signs group1->monitoring group2->monitoring group3->monitoring group4->monitoring endpoint Study Endpoint monitoring->endpoint efficacy Efficacy: - Tumor Weight - Survival Analysis endpoint->efficacy toxicity Toxicity: - Histopathology - Hematology endpoint->toxicity

References

Dregeoside Ga1: An Examination of Reproducibility in Published Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of scientific findings is a cornerstone of progress. This guide provides a comparative analysis of the published research on Dregeoside Ga1, a natural steroid glycoside, with a focus on its biological activities and the availability of experimental data to support independent verification.

This compound is a steroid glycoside isolated from the plant Dregea volubilis (L.) BENTH.[1]. Its chemical structure was elucidated in 1985, and it has the chemical formula C49H80O17[1]. Despite its identification decades ago, publicly accessible research on the biological effects of this compound in preclinical or clinical models relevant to drug development is exceptionally limited. This scarcity of data presents a significant challenge to the reproducibility and further investigation of its potential therapeutic applications.

Reported Biological Activity and Data

A comprehensive search of scientific literature reveals minimal quantitative data regarding the biological activity of this compound. The most specific finding reports its effect on a plant pathogen, which is of limited relevance to human therapeutic development.

Table 1: Summary of Published Quantitative Data for this compound

Biological TargetReported ActivityConcentrationSource
Pyricularia oryzae (plant pathogenic fungus)Weak activity with minimal morphological deformation250 µg/mL*[2]

*Note: The original source cites the concentration as "250 mm," which is presumed to be a typographical error and is interpreted here as µg/mL, a common unit for such assays.

A secondary source also mentions that this compound "might stimulate bone formation or have potential activity against osteoporosis," citing a 2003 publication in the Chemical & Pharmaceutical Bulletin[2]. However, a detailed review of publicly available abstracts and databases did not yield the full text of this study, preventing an analysis of the experimental design, quantitative results, or statistical significance of this purported activity.

Experimental Protocols

The lack of accessible primary research articles detailing the biological activities of this compound makes it impossible to provide detailed experimental protocols for the reported antifungal activity or the speculative bone formation effects. For research to be reproducible, a clear and comprehensive methodology is essential. This includes, but is not limited to:

  • For Antifungal Activity: Details on the strain of Pyricularia oryzae used, culture conditions, assay method (e.g., broth microdilution, agar diffusion), positive and negative controls, and the specific parameters measured to determine "minimal morphological deformation."

  • For Osteoporosis/Bone Formation Activity: Information on the in vitro (e.g., osteoblast or osteoclast cell lines) or in vivo models used, endpoints measured (e.g., alkaline phosphatase activity, calcium deposition, bone mineral density), and the concentrations of this compound tested.

Without these fundamental details, any attempt to replicate the initial findings would be based on assumption rather than established methodology.

Comparison with Alternatives for Osteoporosis

Given the tentative suggestion of this compound's potential role in osteoporosis, a brief comparison with established therapeutic alternatives is provided for context. It is critical to note that the following alternatives have undergone extensive preclinical and clinical evaluation, a level of investigation that this compound has not reached.

Table 2: Comparison of this compound (Speculative) with Approved Osteoporosis Therapies

Compound/TherapyMechanism of ActionKey Experimental Data Supporting Efficacy
This compound Unknown (speculated to stimulate bone formation)No publicly available, verifiable data.
Bisphosphonates (e.g., Alendronate) Inhibit osteoclast-mediated bone resorption.Extensive clinical trial data demonstrating increases in bone mineral density and reduction in fracture risk.
Denosumab Monoclonal antibody that inhibits RANKL, a key mediator of osteoclast formation and function.Large-scale clinical trials showing significant reductions in vertebral, non-vertebral, and hip fractures.
Teriparatide Recombinant human parathyroid hormone that stimulates osteoblast function and new bone formation.Clinical studies demonstrating increased bone mineral density and reduced fracture incidence.

Signaling Pathways and Experimental Workflows

The creation of diagrams for signaling pathways, experimental workflows, or logical relationships for this compound is not feasible due to the absence of published research detailing its mechanism of action or the experimental procedures used to assess its biological effects.

Conclusion

The reproducibility of published research findings for this compound is currently impossible to assess for an audience in drug development and life sciences research. The available data is sparse, derived from a secondary source, and pertains to an activity with low relevance to human health. The intriguing but unsubstantiated claim of pro-osteogenic activity lacks the necessary experimental detail and quantitative evidence for independent verification.

For this compound to be considered a viable candidate for further research and development, foundational studies that clearly delineate its biological activities, mechanism of action, and dose-response relationships in relevant in vitro and in vivo models are required. The scientific community is encouraged to publish such findings in accessible, peer-reviewed journals to enable the broader research community to build upon and reproduce these results. Until then, this compound remains a compound of unknown therapeutic potential.

References

Independent Verification of a Novel Compound's Binding Target: A Comparative Guide for Dregeoside Ga1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the specific molecular binding target of Dregeoside Ga1 or any independent verification of such a target. Therefore, this guide will serve as a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the independent verification of a binding target for a novel steroidal saponin like this compound. The experimental data and comparisons presented are based on established methodologies and data from structurally related compounds, such as other steroidal saponins and cardiac glycosides, to provide a practical and illustrative guide.

Introduction to Target Identification and Verification

The identification and validation of a drug's molecular target are critical steps in the drug discovery and development process. This process ensures that a compound's therapeutic effects are mediated through a specific and intended biological mechanism, while also helping to identify potential off-target effects. For natural products like this compound, a steroidal saponin, the initial challenge is to identify its primary binding protein(s) in a complex biological system. Subsequently, independent verification using orthogonal methods is essential to confirm this interaction with high confidence.

This guide outlines a systematic approach to identifying and validating the binding target of a novel compound, using this compound as a hypothetical example. We will explore various experimental techniques, present sample data from related compounds for comparative analysis, and provide detailed protocols for key experiments.

Hypothetical Target Identification Workflow for this compound

The initial step in identifying the binding target of a novel compound involves a combination of computational and experimental screening methods.

G cluster_0 Target Identification Phase cluster_1 Target Validation Phase In silico Prediction In silico Prediction Putative Targets Putative Targets In silico Prediction->Putative Targets Affinity-based Proteomics Affinity-based Proteomics Potential Binding Proteins Potential Binding Proteins Affinity-based Proteomics->Potential Binding Proteins Phenotypic Screening Phenotypic Screening Associated Pathways Associated Pathways Phenotypic Screening->Associated Pathways Biophysical Assays Biophysical Assays Validated Target Validated Target Biophysical Assays->Validated Target Cell-based Assays Cell-based Assays Functional Confirmation Functional Confirmation Cell-based Assays->Functional Confirmation In vivo Model In vivo Model This compound This compound This compound->In silico Prediction Structural Similarity This compound->Affinity-based Proteomics Bait Molecule This compound->Phenotypic Screening Bioactivity Putative Targets->Biophysical Assays Potential Binding Proteins->Biophysical Assays Associated Pathways->Cell-based Assays Validated Target->In vivo Model Functional Confirmation->In vivo Model

Caption: A generalized workflow for the identification and validation of a novel compound's binding target.

Comparative Analysis of Target Verification Methods

Once a putative binding target is identified, several independent and orthogonal methods should be employed for verification. Below is a comparison of common techniques, with hypothetical data for a steroidal saponin binding to a putative target protein (e.g., a membrane receptor or an enzyme).

MethodPrincipleQuantitative ReadoutExample Data (Hypothetical for this compound)Alternative Compound (e.g., Digoxin)
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte (this compound) to a ligand (target protein) immobilized on a sensor chip.KD (dissociation constant)50 nM15 nM (for Na+/K+-ATPase)
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.KD, ΔH, ΔS75 nM20 nM (for Na+/K+-ATPase)
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding in a cellular environment.Tagg (aggregation temperature)ΔTagg = 3.5 °CΔTagg = 5.0 °C (for Na+/K+-ATPase)
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding.KD60 nM25 nM (for Na+/K+-ATPase)

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity and kinetics of this compound to its putative target protein.

Methodology:

  • Immobilize the purified recombinant target protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).

  • Inject the this compound solutions over the sensor chip surface at a constant flow rate.

  • Record the sensorgrams showing the association and dissociation phases of the binding interaction.

  • Regenerate the sensor surface between injections using a low pH buffer.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target protein in a cellular context.

Methodology:

  • Culture cells expressing the target protein to 80-90% confluency.

  • Treat the cells with either this compound or a vehicle control for a specified time.

  • Harvest the cells and resuspend them in a lysis buffer.

  • Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Centrifuge the heated lysates to pellet the aggregated proteins.

  • Analyze the supernatant containing the soluble protein fraction by Western blotting using an antibody specific for the target protein.

  • Quantify the band intensities to generate a melting curve and determine the aggregation temperature (Tagg) for both the treated and control samples.

Visualizing the Signaling Pathway

Based on the identification of a putative target, a signaling pathway can be proposed. For instance, if this compound were found to bind to a receptor tyrosine kinase (RTK), the following pathway could be investigated.

G This compound This compound RTK RTK This compound->RTK Binds and Inhibits P P RTK->P RAS RAS P->RAS Inhibition of activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Downregulation Apoptosis Apoptosis Transcription Factors->Apoptosis Upregulation

Caption: A hypothetical signaling pathway inhibited by this compound through binding to a Receptor Tyrosine Kinase (RTK).

Conclusion

While the specific binding target of this compound remains to be elucidated, this guide provides a robust framework for its independent verification. By employing a combination of biophysical, cellular, and in vivo techniques, researchers can confidently identify and validate the molecular target of this and other novel natural products. The use of orthogonal methods and careful experimental design, as outlined in this guide, is paramount to ensuring the accuracy and reproducibility of the findings, which is a cornerstone of successful drug development.

Side-by-side analysis of Dregeoside Ga1's effects on normal versus cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a misunderstanding regarding the compound "Dregeoside Ga1." A thorough search of available scientific literature did not yield specific information on a compound with this exact name and its effects on normal versus cancer cells. It is possible that "this compound" is a novel or less-documented compound, or there may be a misspelling of the intended molecule.

Research frequently investigates compounds with similar naming conventions, such as Ginsenoside Rg1 , a well-studied component of ginseng with known anticancer properties, and Gibberellin A1 (GA1) , a plant hormone involved in growth regulation. However, without explicit data on "this compound," a direct comparative analysis as requested cannot be accurately performed.

To provide a comprehensive and accurate guide, we request clarification on the precise name and chemical identifier (such as a CAS number) of the compound of interest. Once the correct information is available, a detailed side-by-side analysis of its effects on normal versus cancer cells, complete with data tables, experimental protocols, and signaling pathway diagrams, can be compiled.

For the purpose of illustrating the requested format and the types of information that would be included, below are examples of experimental protocols and a signaling pathway diagram that are typically part of such a comparative analysis.

Illustrative Experimental Protocols

Should data for "this compound" become available, the following standard experimental protocols would be detailed to explain how its effects are measured.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is fundamental in determining the dose-dependent effect of a compound on cell proliferation and viability.

  • Cell Seeding: Normal and cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with varying concentrations of the test compound (e.g., this compound) and a vehicle control for specific durations (e.g., 24, 48, 72 hours).

  • MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration (the concentration that inhibits 50% of cell growth) for a specified time.

  • Cell Harvesting: Adherent cells are detached using trypsin, and both floating and adherent cells are collected by centrifugation.[1]

  • Staining: The cell pellet is resuspended in binding buffer, and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][4]

  • Cell Treatment and Fixation: Cells are treated with the compound, harvested, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.[3]

Illustrative Signaling Pathway Diagram

The following is a hypothetical signaling pathway diagram that could be affected by an anticancer compound. This is for illustrative purposes only, as the actual pathway for "this compound" is unknown.

Dregeoside_Ga1 This compound Cell_Surface_Receptor Cell Surface Receptor Dregeoside_Ga1->Cell_Surface_Receptor Signal_Transduction_Cascade Signal Transduction Cascade Cell_Surface_Receptor->Signal_Transduction_Cascade Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Signal_Transduction_Cascade->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Apoptosis Apoptosis Induction Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation Gene_Expression->Proliferation_Inhibition

Caption: Hypothetical signaling pathway of this compound in cancer cells.

We are committed to providing a detailed and accurate comparison guide. Please provide the correct compound name or relevant identifiers to enable a thorough analysis.

References

In-depth Transcriptomic Analysis of Dregeoside Ga1 Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no studies detailing the transcriptomic effects of Dregeoside Ga1 on cells have been identified. This significant data gap prevents the creation of a comparative guide on its cellular mechanisms of action, as requested by researchers, scientists, and drug development professionals.

This compound, a natural steroid found in the herb Dregea volubilis, is a compound with the Chemical Abstracts Service (CAS) number 98665-66-8. While its chemical structure and physical properties are documented in chemical databases and supplier safety data sheets, its biological activity and pharmacological effects remain uncharacterized in publicly accessible research.

The initial investigation sought to gather data on the transcriptomic changes induced by this compound treatment in various cell lines. The objective was to compare these effects with other relevant compounds, delineate the signaling pathways involved, and provide detailed experimental protocols. However, the search yielded no published studies on the following critical aspects:

  • Transcriptomic Data: No datasets from RNA sequencing (RNA-Seq) or microarray analyses of cells treated with this compound are available.

  • Biological Activity: There is a lack of information regarding the compound's mechanism of action, cellular targets, or any potential therapeutic effects.

  • Comparative Studies: Consequently, no research comparing the effects of this compound to other substances exists.

Without this foundational experimental data, it is not possible to construct the requested comparison tables, experimental protocols, or signaling pathway diagrams.

The Path Forward for this compound Research

The absence of information on this compound presents an opportunity for novel research in the field of natural product pharmacology. Future investigations could focus on:

  • Initial Bioactivity Screening: Performing a range of in vitro assays to determine if this compound exhibits any cytotoxic, anti-inflammatory, anti-proliferative, or other significant biological effects.

  • Transcriptomic Profiling: Should initial screening reveal significant bioactivity, a comprehensive transcriptomic analysis would be the logical next step. This would involve treating relevant cell models with this compound and analyzing the resulting changes in gene expression.

  • Mechanism of Action Studies: Based on the transcriptomic data, further experiments could be designed to elucidate the specific signaling pathways and molecular targets through which this compound exerts its effects.

Until such fundamental research is conducted and published, a comparative transcriptomics guide on this compound cannot be developed. The scientific community awaits foundational studies to unlock the potential of this natural compound.

Comparative analysis of different Dregeoside Ga1 extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Dregeoside Ga1, a triterpenoid saponin, holds potential for various therapeutic applications. However, the efficacy of its extraction from plant matrices is highly dependent on the methodology employed. This guide provides a comparative analysis of common saponin extraction techniques applicable to this compound, offering insights into their performance based on experimental data from related compounds.

Comparative Performance of Extraction Methods

The selection of an extraction method is a trade-off between yield, purity, processing time, and environmental impact. The following table summarizes quantitative data for four common extraction techniques, using data from ginsenosides and other saponins as a benchmark.

Method Typical Solvents Temperature (°C) Time Pressure Relative Yield Relative Purity
Conventional Solvent Extraction (CSE) Ethanol, Methanol, Water70 - 1006 - 8 hoursAtmosphericLower[1]Lower
Ultrasound-Assisted Extraction (UAE) Ethanol, Water, Ionic Liquids25 - 5020 - 40 minAtmosphericHigh[2][3]Moderate
Microwave-Assisted Extraction (MAE) Water, Ethanol100 - 15015 - 35 minControlledHigh[4][5]Moderate to High
Supercritical Fluid Extraction (SFE) CO₂ with co-solvents (Methanol, Ethanol)40 - 701 - 2 hours250 - 450 barHigh[1][6]High[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of extraction results. Below are generalized protocols for the key experiments cited.

Conventional Solvent Extraction (Reflux)

This traditional method relies on the principles of solvent boiling and condensation to extract compounds over an extended period.

Protocol:

  • Grind the dried plant material containing this compound to a fine powder.

  • Place 10 g of the powdered material into a round-bottom flask.

  • Add 200 mL of 70% ethanol to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to boiling for 6 hours.[2]

  • After cooling, filter the mixture to separate the extract from the solid residue.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude saponin extract.

  • Further purification can be achieved through techniques like column chromatography.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration.

Protocol:

  • Prepare the plant material as described in the CSE protocol.

  • Place 5 g of the powdered material in a beaker with 100 mL of 70% ethanol.

  • Immerse the beaker in an ultrasonic bath.

  • Apply ultrasonic waves at a frequency of 40 kHz and a power of 210 W for 30 minutes at a controlled temperature of 45°C.

  • Filter the resulting mixture.

  • Concentrate the filtrate under vacuum to yield the crude extract.

  • Purify the extract as needed.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.[5]

Protocol:

  • Prepare the plant material as described in the CSE protocol.

  • Place 2 g of the powdered material into a microwave extraction vessel with 80 mL of water.[4]

  • Seal the vessel and place it in a microwave reactor.

  • Apply microwave power of 1600 W to reach a temperature of 145°C and maintain for 15 minutes.[4]

  • Allow the vessel to cool to room temperature before opening.

  • Filter the extract and evaporate the solvent to obtain the crude product.

  • Proceed with purification steps.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, typically carbon dioxide, as a solvent, offering high selectivity and leaving no organic solvent residue.[6]

Protocol:

  • Prepare the plant material as described in the CSE protocol.

  • Load 80 g of the powdered material into the extraction vessel.[2]

  • Pressurize the system with CO₂ to 300 bar and heat to 65°C.

  • Introduce ethanol as a co-solvent at a defined flow rate.

  • Perform the extraction for 1-2 hours, collecting the extract in a separation vessel by reducing the pressure.

  • The CO₂ is recycled, and the solvent-free extract is collected for further purification.

Visualizing the Processes

To better understand the workflows and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Downstream Processing plant_material Dried Plant Material grinding Grinding & Sieving plant_material->grinding cse Conventional Solvent Extraction grinding->cse uae Ultrasound-Assisted Extraction grinding->uae mae Microwave-Assisted Extraction grinding->mae sfe Supercritical Fluid Extraction grinding->sfe filtration Filtration cse->filtration uae->filtration mae->filtration sfe->filtration concentration Concentration (Evaporation) filtration->concentration purification Purification (Chromatography) concentration->purification final_product Purified This compound purification->final_product

Caption: General experimental workflow for the extraction and purification of this compound.

While the specific signaling pathways for this compound are still under investigation, many saponins, such as ginsenosides, are known to exhibit anti-inflammatory effects by modulating key signaling cascades.[2] The diagram below illustrates a representative anti-inflammatory pathway.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway saponin Saponin (e.g., this compound) erk ERK saponin->erk jnk JNK saponin->jnk p38 p38 saponin->p38 ikb IκBα saponin->ikb Inhibition of phosphorylation p65 p65/p50 erk->p65 jnk->p65 p38->p65 ikb->p65 p65_nucleus p65/p50 (nucleus) p65->p65_nucleus inflammatory_genes Inflammatory Genes (COX-2, iNOS, TNF-α) p65_nucleus->inflammatory_genes

Caption: Representative anti-inflammatory signaling pathway modulated by saponins.

Conclusion

The choice of an extraction method for this compound will depend on the specific research or development goals. Conventional methods are simple and inexpensive but are often time-consuming and less efficient. Modern techniques like UAE and MAE offer significantly reduced extraction times and higher yields.[2][4] For applications requiring the highest purity and a green approach, SFE is an excellent, albeit more capital-intensive, option.[1][6] Further optimization of these methods specifically for this compound will be necessary to achieve the best possible outcomes in terms of yield, purity, and cost-effectiveness.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Dregeoside Ga1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Dregeoside Ga1, drawing from safety data for structurally related compounds.

Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentPurpose
Eye Protection Safety glasses with side-shields or gogglesProtects against splashes and dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact and absorption.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area. A respirator may be necessary if dust is generated.Prevents inhalation of dust or aerosols.

Operational and Disposal Plans

Handling:

  • Avoid the formation of dust and aerosols.

  • Ensure adequate ventilation in the handling area.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

Disposal:

  • Dispose of waste material at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Do not allow the chemical to enter drains or sewer systems.[1]

  • Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[1]

Emergency Procedures: Spill Response Workflow

In the event of a spill, a clear and immediate response is crucial to mitigate any potential hazards. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Assess the Spill cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Decontamination & Disposal Evacuate Evacuate Area Alert Alert Others Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess Assess Hazard & Amount Ignition->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill PPE->Contain Clean Clean Up Spill Contain->Clean Decontaminate Decontaminate Area & Equipment Clean->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Workflow for a chemical spill response.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.